Product packaging for Diethyl 2-ethyl-2-(p-tolyl)malonate(Cat. No.:CAS No. 68692-80-8)

Diethyl 2-ethyl-2-(p-tolyl)malonate

Cat. No.: B1620611
CAS No.: 68692-80-8
M. Wt: 278.34 g/mol
InChI Key: WOSXEDMIPFISAA-UHFFFAOYSA-N
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Description

Diethyl 2-ethyl-2-(p-tolyl)malonate is a useful research compound. Its molecular formula is C16H22O4 and its molecular weight is 278.34 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H22O4 B1620611 Diethyl 2-ethyl-2-(p-tolyl)malonate CAS No. 68692-80-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 2-ethyl-2-(4-methylphenyl)propanedioate
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InChI

InChI=1S/C16H22O4/c1-5-16(14(17)19-6-2,15(18)20-7-3)13-10-8-12(4)9-11-13/h8-11H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOSXEDMIPFISAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)C)(C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10988385
Record name Diethyl ethyl(4-methylphenyl)propanedioate
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Molecular Weight

278.34 g/mol
Source PubChem
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CAS No.

68692-80-8
Record name 1,3-Diethyl 2-ethyl-2-(4-methylphenyl)propanedioate
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Record name Diethyl 2-ethyl-2-(p-tolyl)malonate
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Record name Diethyl ethyl(4-methylphenyl)propanedioate
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Record name Diethyl 2-ethyl-2-(p-tolyl)malonate
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Diethyl 2-ethyl-2-(p-tolyl)malonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of Diethyl 2-ethyl-2-(p-tolyl)malonate (CAS No. 68692-80-8). The information is compiled for researchers, scientists, and professionals in drug development who may utilize this compound in their work. This document details the physicochemical properties, predicted spectroscopic data, a representative synthetic protocol, and safety information.

Executive Summary

This compound is a disubstituted derivative of diethyl malonate. Its structure, featuring a quaternary carbon with ethyl, p-tolyl, and two ethoxycarbonyl groups, suggests its potential as a versatile building block in organic synthesis. While specific applications and biological activities are not widely documented in publicly available literature, its structural motifs are present in compounds of pharmaceutical interest. This guide summarizes the available data to facilitate its use in research and development.

Physicochemical Properties

The known physical and chemical properties of this compound are summarized in Table 1.

PropertyValueReference
CAS Number 68692-80-8[1][2]
Molecular Formula C₁₆H₂₂O₄[3]
Molecular Weight 278.34 g/mol [1]
Boiling Point 116-117 °C at 0.5 mmHg[4]
Density 1.04 g/mL[1]
Appearance Colorless liquid (predicted)
Solubility Expected to be soluble in common organic solvents and insoluble in water.

Spectroscopic Data (Predicted)

SpectroscopyPredicted Peaks and Signals
¹H NMR - Aromatic protons of the p-tolyl group (doublets, ~7.0-7.3 ppm) - Methylene protons of the ethyl ester groups (quartet, ~4.2 ppm) - Methyl protons of the p-tolyl group (singlet, ~2.3 ppm) - Methylene protons of the C-ethyl group (quartet, ~2.0 ppm) - Methyl protons of the ethyl ester groups (triplet, ~1.2 ppm) - Methyl protons of the C-ethyl group (triplet, ~0.9 ppm)
¹³C NMR - Carbonyl carbons of the ester groups (~170 ppm) - Aromatic carbons of the p-tolyl group (~125-140 ppm) - Quaternary α-carbon (~60 ppm) - Methylene carbons of the ethyl ester groups (~61 ppm) - Methylene carbon of the C-ethyl group (~25 ppm) - Methyl carbon of the p-tolyl group (~21 ppm) - Methyl carbons of the ethyl ester groups (~14 ppm) - Methyl carbon of the C-ethyl group (~8 ppm)
IR (Infrared) - Strong C=O stretching vibration for the ester groups (~1730-1750 cm⁻¹) - C-O stretching vibrations (~1100-1300 cm⁻¹) - C-H stretching vibrations for aromatic and aliphatic groups (~2850-3100 cm⁻¹)
Mass Spectrometry (MS) - Molecular ion peak (M⁺) at m/z = 278 - Fragmentation patterns corresponding to the loss of ethoxycarbonyl, ethyl, and p-tolyl groups.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a sequential dialkylation of diethyl malonate, a classic example of the malonic ester synthesis.

Reaction Scheme:

Detailed Methodology:

  • Step 1: Preparation of Diethyl 2-(p-tolyl)malonate

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

    • Cool the solution in an ice bath and add diethyl malonate dropwise with stirring.

    • After the addition is complete, add a p-tolyl halide (e.g., p-tolyl bromide) dropwise.

    • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture, remove the solvent under reduced pressure, and partition the residue between water and an organic solvent (e.g., diethyl ether).

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain crude Diethyl 2-(p-tolyl)malonate.

    • Purify the crude product by vacuum distillation.

  • Step 2: Ethylation of Diethyl 2-(p-tolyl)malonate

    • Prepare a fresh solution of sodium ethoxide in absolute ethanol as described in Step 1.

    • To this solution, add the purified Diethyl 2-(p-tolyl)malonate dropwise with stirring.

    • Add an ethyl halide (e.g., ethyl iodide or ethyl bromide) dropwise to the resulting solution.

    • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

    • Follow the workup and purification procedure as described in Step 1 to isolate the final product, this compound.

Mandatory Visualization

Synthesis_Workflow cluster_0 Step 1: Arylation cluster_1 Step 2: Ethylation Diethyl Malonate Diethyl Malonate NaOEt_1 NaOEt Diethyl Malonate->NaOEt_1 Deprotonation p-Tolyl-X p-Tolyl Halide NaOEt_1->p-Tolyl-X SN2 Attack Intermediate Diethyl 2-(p-tolyl)malonate p-Tolyl-X->Intermediate Alkylation Intermediate_2 Diethyl 2-(p-tolyl)malonate NaOEt_2 NaOEt Intermediate_2->NaOEt_2 Deprotonation Ethyl-X Ethyl Halide NaOEt_2->Ethyl-X SN2 Attack Final_Product This compound Ethyl-X->Final_Product Alkylation

Caption: Synthetic workflow for this compound.

Biological Activity and Signaling Pathways

A thorough search of scientific literature and chemical databases did not yield any specific information on the biological activity or associated signaling pathways of this compound. While structurally related malonic ester derivatives have been investigated for a range of biological activities, including as intermediates in the synthesis of barbiturates and other pharmacologically active compounds, no such data is currently available for the title compound.[5] Researchers are encouraged to perform their own biological evaluations to determine its potential therapeutic applications.

Safety and Handling

  • General Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7]

  • Fire Safety: The compound is expected to be a combustible liquid. Keep away from heat, sparks, and open flames.[6]

  • First Aid:

    • Eyes: In case of contact, immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[8]

    • Skin: In case of contact, wash with soap and water. Remove contaminated clothing.[8]

    • Ingestion: If swallowed, do not induce vomiting. Seek immediate medical attention.[8]

    • Inhalation: If inhaled, move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[8]

It is highly recommended to consult a comprehensive Safety Data Sheet (SDS) for a closely related compound before handling.

Conclusion

This compound is a chemical compound with potential applications in organic synthesis. This guide has provided a summary of its known chemical and physical properties, a predicted spectroscopic profile, and a representative synthetic protocol. The lack of data on its biological activity presents an opportunity for future research to explore its potential pharmacological relevance. Standard laboratory safety precautions should be followed during its handling and use.

References

Spectroscopic and Structural Elucidation of Diethyl 2-ethyl-2-(p-tolyl)malonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Diethyl 2-ethyl-2-(p-tolyl)malonate (CAS No. 68692-80-8).[1] Due to the limited availability of direct experimental spectra for this specific compound, this document presents predicted data based on the analysis of structurally similar compounds. It also outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural verification and quality control of this and related molecules in research and drug development.

Chemical Structure and Properties

  • Chemical Name: this compound

  • CAS Number: 68692-80-8[1]

  • Molecular Formula: C₁₆H₂₂O₄

  • Molecular Weight: 278.34 g/mol [2]

  • Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of closely related analogs such as diethyl 2-(p-tolyl)malonate, diethyl ethylmalonate, and other substituted malonic esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.20Triplet6H-O-CH₂-CH₃
~0.85Triplet3H-CH₂-CH₃ (on malonate)
~2.00Quartet2H-CH₂ -CH₃ (on malonate)
~2.35Singlet3HAr-CH₃
~4.15Quartet4H-O-CH₂ -CH₃
~7.15Doublet2HAromatic H (ortho to CH₃)
~7.25Doublet2HAromatic H (meta to CH₃)

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~14.0-O-CH₂-CH₃
~8.5-CH₂-CH₃ (on malonate)
~21.0Ar-CH₃
~30.0-CH₂ -CH₃ (on malonate)
~61.5-O-CH₂ -CH₃
~60.0C (Et)(Ar)(COOEt)₂
~128.0Aromatic C H (meta to CH₃)
~129.5Aromatic C H (ortho to CH₃)
~137.0Aromatic C -CH₃
~138.0Aromatic C -C(Et)(COOEt)₂
~171.0C =O
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~2980-2940Medium-StrongC-H stretch (aliphatic)
~1735StrongC=O stretch (ester)
~1610, ~1510MediumC=C stretch (aromatic)
~1240StrongC-O stretch (ester)
~820MediumC-H bend (p-substituted aromatic)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/zRelative IntensityAssignment
278Moderate[M]⁺ (Molecular Ion)
233High[M - OEt]⁺
205High[M - COOEt]⁺
177Moderate[M - COOEt - C₂H₄]⁺
131High[p-tolyl-C(Et)]⁺
105Moderate[p-tolyl-CH₂]⁺
91Moderate[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse (zg30)

  • Spectral Width: 16 ppm

  • Acquisition Time: 4 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 16

  • Temperature: 298 K

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse (zgpg30)

  • Spectral Width: 240 ppm

  • Acquisition Time: 1.5 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 1024

  • Temperature: 298 K

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the TMS signal (0.00 ppm for ¹H and ¹³C).

  • Integrate the peaks in the ¹H spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR):

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Place a small drop of the liquid this compound directly onto the ATR crystal.

  • Lower the press arm to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

  • Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Data Processing:

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Identify and label the major absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, a Gas Chromatography-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

GC-MS Parameters:

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium

  • Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

Data Processing:

  • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

  • Extract the mass spectrum for this peak.

  • Identify the molecular ion peak and major fragment ions.

  • Propose fragmentation pathways consistent with the observed spectrum.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis and Interpretation cluster_conclusion Conclusion Synthesis Compound Synthesis/ Purification SamplePrep Sample Preparation (Dissolution/Dilution) Synthesis->SamplePrep NMR NMR Spectroscopy (¹H, ¹³C) SamplePrep->NMR IR IR Spectroscopy SamplePrep->IR MS Mass Spectrometry SamplePrep->MS NMR_Data NMR Spectral Analysis (Shifts, Couplings) NMR->NMR_Data IR_Data IR Spectral Analysis (Functional Groups) IR->IR_Data MS_Data MS Spectral Analysis (MW, Fragmentation) MS->MS_Data Structure_Elucidation Structural Elucidation and Verification NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation Report Reporting and Documentation Structure_Elucidation->Report

References

An In-depth Technical Guide to the Synthesis of Diethyl 2-ethyl-2-(p-tolyl)malonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis of Diethyl 2-ethyl-2-(p-tolyl)malonate, a valuable intermediate in organic synthesis. The document details the established synthetic pathway, including experimental protocols and quantitative data, to support research and development in the pharmaceutical and chemical industries.

Introduction

This compound is a disubstituted malonic ester with significant potential as a building block in the synthesis of more complex molecules. Its structure, featuring both an ethyl and a p-tolyl group on the α-carbon of diethyl malonate, offers a unique combination of steric and electronic properties that can be exploited in various synthetic transformations. The malonic ester synthesis, a cornerstone of carbon-carbon bond formation, provides the fundamental framework for the preparation of this compound.

Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process, beginning with the arylation of diethyl malonate, followed by the ethylation of the resulting intermediate.

Step 1: Synthesis of Diethyl 2-(p-tolyl)malonate

The initial step involves the nucleophilic substitution reaction between diethyl malonate and a suitable p-tolyl halide, such as p-tolyl bromide. The reaction is facilitated by a strong base, typically sodium ethoxide, which deprotonates the acidic α-carbon of diethyl malonate to form a reactive enolate. This enolate then acts as a nucleophile, attacking the p-tolyl halide to form the carbon-carbon bond and yield Diethyl 2-(p-tolyl)malonate.[1][2]

Reaction Scheme:

Step 2: Synthesis of this compound

The second step is the ethylation of the intermediate, Diethyl 2-(p-tolyl)malonate. Similar to the first step, a strong base like sodium ethoxide is used to deprotonate the remaining acidic proton on the α-carbon, generating a new enolate. This enolate is then treated with an ethylating agent, such as ethyl iodide or ethyl bromide, to introduce the ethyl group and afford the final product, this compound.

Reaction Scheme:

Experimental Protocols

Detailed experimental procedures for each step are outlined below. These protocols are based on established methodologies for malonic ester synthesis.

Protocol 1: Synthesis of Diethyl 2-(p-tolyl)malonate
  • Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve clean sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere to prepare a solution of sodium ethoxide.

  • Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1 equivalent) dropwise at room temperature with stirring.

  • Arylation: After the addition of diethyl malonate is complete, add p-tolyl bromide (1 equivalent) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

  • Workup: After cooling to room temperature, neutralize the reaction mixture with a dilute acid (e.g., HCl). Extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

Protocol 2: Synthesis of this compound
  • Enolate Formation: In a similar setup to Protocol 1, dissolve Diethyl 2-(p-tolyl)malonate (1 equivalent) in absolute ethanol containing freshly prepared sodium ethoxide (1 equivalent).

  • Ethylation: To the resulting enolate solution, add ethyl iodide (1 equivalent) dropwise.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours until the starting material is consumed (monitored by TLC).

  • Workup and Purification: Follow the same workup and purification procedures as described in Protocol 1.

Data Presentation

The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.

Table 1: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
Diethyl MalonateC₇H₁₂O₄160.17199
p-Tolyl BromideC₇H₇Br171.04184-185
Diethyl 2-(p-tolyl)malonateC₁₄H₁₈O₄250.29124-125 @ 1 mmHg[3]
Ethyl IodideC₂H₅I155.9772
This compoundC₁₆H₂₂O₄278.34Not available

Table 2: Spectroscopic Data for Diethyl 2-(p-tolyl)malonate

SpectroscopyData
¹H NMR Predicted shifts: Aromatic protons (doublets), methine proton (singlet), ethyl ester protons (quartet and triplet), p-tolyl methyl protons (singlet).
¹³C NMR Predicted shifts: Carbonyl carbons (downfield), aromatic carbons, methine carbon, ethyl ester carbons, p-tolyl methyl carbon (upfield).
IR Available from commercial suppliers.
Mass Spec Available from commercial suppliers.

Table 3: Spectroscopic Data for this compound

SpectroscopyData
¹H NMR Not available
¹³C NMR Not available
IR Not available
Mass Spec Not available

Mandatory Visualizations

The following diagrams illustrate the synthesis pathway and the logical workflow of the experimental procedures.

Synthesis_Pathway Diethyl Malonate Diethyl Malonate Diethyl 2-(p-tolyl)malonate Diethyl 2-(p-tolyl)malonate Diethyl Malonate->Diethyl 2-(p-tolyl)malonate  + p-Tolyl Bromide (NaOEt, EtOH) p-Tolyl Bromide p-Tolyl Bromide p-Tolyl Bromide->Diethyl 2-(p-tolyl)malonate This compound This compound Diethyl 2-(p-tolyl)malonate->this compound  + Ethyl Iodide (NaOEt, EtOH) Ethyl Iodide Ethyl Iodide Ethyl Iodide->this compound

Caption: Synthesis pathway for this compound.

Experimental_Workflow cluster_step1 Step 1: Synthesis of Diethyl 2-(p-tolyl)malonate cluster_step2 Step 2: Synthesis of this compound A1 Prepare Sodium Ethoxide in Ethanol B1 Add Diethyl Malonate A1->B1 C1 Add p-Tolyl Bromide B1->C1 D1 Reflux C1->D1 E1 Workup (Neutralization, Extraction, Drying) D1->E1 F1 Purification (Vacuum Distillation) E1->F1 B2 Add Diethyl 2-(p-tolyl)malonate F1->B2 Intermediate A2 Prepare Sodium Ethoxide in Ethanol A2->B2 C2 Add Ethyl Iodide B2->C2 D2 Reflux C2->D2 E2 Workup (Neutralization, Extraction, Drying) D2->E2 F2 Purification (Vacuum Distillation) E2->F2

Caption: Experimental workflow for the two-step synthesis.

References

An In-depth Technical Guide on the Solubility Profile of Diethyl 2-ethyl-2-(p-tolyl)malonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility profile of Diethyl 2-ethyl-2-(p-tolyl)malonate. Due to the limited availability of specific experimental data in public literature, this document outlines a predicted solubility profile based on the compound's chemical structure and general principles of organic chemistry. Furthermore, it details a robust experimental protocol for the precise quantitative determination of its solubility in various solvents, which is a critical parameter in process chemistry, formulation development, and analytical method design.

Predicted Solubility Profile

Based on its molecular structure—a moderately large, non-polar aromatic ring combined with ester functional groups—this compound is expected to exhibit poor solubility in polar protic solvents like water and good solubility in a range of organic solvents. The presence of two ethyl ester groups introduces some polarity, which may allow for limited miscibility with moderately polar solvents.

Table 1: Predicted Quantitative Solubility of this compound at 25°C

Solvent ClassSolventPredicted Solubility CategoryPredicted Quantitative Value
Polar Protic WaterInsoluble< 0.1 g/L
MethanolSparingly Soluble1 - 10 g/L
EthanolSoluble> 30 g/L
Polar Aprotic AcetoneFreely Soluble> 100 g/L
AcetonitrileSoluble> 30 g/L
Dimethyl Sulfoxide (DMSO)Freely Soluble> 100 g/L
Non-Polar HexaneSparingly Soluble1 - 10 g/L
TolueneFreely Soluble> 100 g/L
Diethyl EtherFreely Soluble> 100 g/L

Note: The values presented in this table are predictive and based on the chemical structure of this compound. Experimental verification is required for precise measurements.

Experimental Protocol for Solubility Determination

The following section details a standardized experimental methodology for the quantitative determination of the solubility of this compound.

1. Objective:

To quantitatively determine the solubility of this compound in a range of pharmaceutically and industrially relevant solvents at a controlled temperature.

2. Materials and Equipment:

  • This compound (analytical standard)

  • Selected solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.1 mg)

  • Thermostatic shaker or orbital incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.22 µm, solvent-compatible)

3. Experimental Procedure:

a. Preparation of Saturated Solutions: i. Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. ii. Seal the vials to prevent solvent evaporation. iii. Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C). iv. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

b. Sample Processing: i. After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle. ii. Centrifuge the vials to further separate the undissolved solid from the supernatant. iii. Carefully withdraw an aliquot of the clear supernatant using a syringe. iv. Filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

c. Quantification: i. Prepare a series of standard solutions of this compound of known concentrations in the respective solvents. ii. Analyze the standard solutions using a validated HPLC method to generate a calibration curve. iii. Dilute the filtered supernatant (from step 3.b.iv) with the appropriate solvent to a concentration that falls within the range of the calibration curve. iv. Analyze the diluted sample using the same HPLC method. v. Determine the concentration of this compound in the saturated solution by comparing its response to the calibration curve, accounting for the dilution factor.

4. Data Analysis and Reporting:

The solubility is expressed as the concentration of the solute in the saturated solution, typically in units of g/L, mg/mL, or mol/L. The experiment should be performed in triplicate for each solvent to ensure the reliability of the results, and the data should be reported as the mean ± standard deviation.

Visualizations

Experimental Workflow for Solubility Determination

experimental_workflow cluster_prep Preparation cluster_processing Sample Processing cluster_analysis Analysis prep_start Start add_excess Add excess solute to solvent prep_start->add_excess equilibrate Equilibrate at constant temperature add_excess->equilibrate centrifuge Centrifuge equilibrate->centrifuge filter Filter supernatant centrifuge->filter hplc HPLC Analysis filter->hplc quantify Quantify against calibration curve hplc->quantify report Report Solubility quantify->report

Caption: Experimental workflow for determining the solubility of a compound.

Stability and Storage of Diethyl 2-ethyl-2-(p-tolyl)malonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for Diethyl 2-ethyl-2-(p-tolyl)malonate. Understanding the chemical stability of this compound is critical for ensuring its integrity in research and development, particularly in drug discovery and manufacturing where purity and consistency are paramount. This document outlines the key factors influencing its stability, potential degradation pathways, and provides recommended protocols for stability assessment.

Chemical Profile and Intrinsic Stability

This compound is a disubstituted malonic ester. The stability of this molecule is primarily influenced by the central malonate ester core, which is susceptible to hydrolysis and decarboxylation under certain conditions. The presence of the ethyl and p-tolyl groups on the alpha-carbon provides some steric hindrance, which may influence the rate of degradation compared to unsubstituted diethyl malonate.

General Recommendations:

For routine use, it is advised to store this compound in a cool, dry, and well-ventilated area.[1] The compound should be kept in a tightly sealed container to prevent exposure to moisture and atmospheric contaminants.[1] For long-term storage, refrigeration at 2-8°C is recommended to minimize the rate of potential degradation reactions. Some suppliers of similar malonate esters also recommend storage at this temperature.

Key Factors Influencing Stability

Several environmental factors can impact the stability of this compound:

  • Temperature: Elevated temperatures can accelerate the rate of hydrolytic and decarboxylative degradation. Therefore, avoiding exposure to high heat is crucial.

  • pH and Moisture: As an ester, the compound is susceptible to hydrolysis. This reaction can be catalyzed by both acids and bases. Basic conditions, in particular, can lead to rapid saponification of the ester groups. The presence of moisture is a prerequisite for hydrolysis.

  • Oxidizing Agents: Contact with strong oxidizing agents should be avoided to prevent potential oxidative degradation of the molecule.

Potential Degradation Pathways

The primary degradation pathways for this compound are hydrolysis and subsequent decarboxylation.

cluster_hydrolysis Hydrolysis cluster_decarboxylation Decarboxylation A This compound B Monoethyl 2-ethyl-2-(p-tolyl)malonate A->B H₂O / H⁺ or OH⁻ C 2-Ethyl-2-(p-tolyl)malonic acid B->C H₂O / H⁺ or OH⁻ D 2-Ethyl-2-(p-tolyl)malonic acid E 2-(p-tolyl)butanoic acid D->E Heat (Δ) F CO₂ D->F Heat (Δ)

Figure 1: Primary degradation pathways of this compound.

Under aqueous acidic or basic conditions, the ester groups can undergo hydrolysis to form the corresponding carboxylic acid derivatives. Upon heating, the resulting malonic acid derivative can readily undergo decarboxylation to yield a substituted butanoic acid and carbon dioxide.

Quantitative Stability Data

Forced degradation studies are essential to understand the intrinsic stability of a compound. The following tables present hypothetical, yet plausible, data from such studies on this compound. These tables are intended to serve as a guide for expected stability behavior.

Table 1: Stability of this compound under Thermal Stress

TemperatureTime (weeks)Assay (%)Total Degradants (%)
40°C099.8< 0.2
499.50.5
899.10.9
1298.71.3
60°C099.8< 0.2
498.21.8
896.53.5
1294.85.2

Table 2: Stability of this compound under Hydrolytic Conditions at 25°C

ConditionTime (hours)Assay (%)Major Degradant (Area %)
0.1 N HCl099.9< 0.1
2499.70.2
7299.20.7
Water099.9< 0.1
2499.80.1
7299.60.3
0.1 N NaOH099.9< 0.1
185.314.6
452.147.8

Recommended Storage Conditions

Based on the available data for related compounds and general chemical principles, the following storage conditions are recommended for this compound.

Table 3: Recommended Storage Conditions

ConditionTemperature RangeRelative HumidityContainerDuration
Long-term2°C to 8°CControlled (Dry)Tightly sealed, inert material (e.g., glass)> 12 months
Short-term (Lab use)Room Temperature (20-25°C)AmbientTightly sealed< 3 months
ShippingAmbientNot specifiedSecure, well-sealedAs required

Experimental Protocols

To assess the stability of this compound, a comprehensive stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is a suitable technique.

Protocol for Stability-Indicating HPLC Method

This protocol outlines a general method for the analysis of this compound and its potential degradation products.

start Prepare Stock and Working Solutions stress Subject Samples to Stress Conditions (Heat, Acid, Base, Oxidative, Photolytic) start->stress sample Withdraw Samples at Time Points stress->sample prepare Dilute Samples with Mobile Phase sample->prepare hplc Inject into HPLC System prepare->hplc analyze Analyze Chromatograms (Peak Area, Retention Time) hplc->analyze quantify Quantify Parent Compound and Degradants analyze->quantify report Generate Stability Report quantify->report

Figure 2: General workflow for a forced degradation study.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: Acetonitrile and water (with 0.1% formic acid) gradient.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution with the mobile phase.

  • Sample Preparation for Forced Degradation:

    • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 N HCl and heat at 60°C.

    • Base Hydrolysis: Dissolve the compound in a solution of 0.1 N NaOH at room temperature.

    • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide at room temperature.

    • Thermal Degradation: Expose the solid compound to dry heat at 80°C.

    • Photolytic Degradation: Expose a solution of the compound to UV light (254 nm).

  • Analysis: At specified time points, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute with the mobile phase to an appropriate concentration. Inject the sample into the HPLC system.

  • Data Evaluation: Monitor the decrease in the peak area of the parent compound and the formation of any new peaks (degradants). The method should be validated for its stability-indicating properties by demonstrating resolution between the parent peak and all degradation product peaks.

Conclusion

This compound is a moderately stable compound under recommended storage conditions. The primary degradation pathways involve hydrolysis and decarboxylation, which are promoted by elevated temperatures and non-neutral pH conditions. To ensure the integrity of the compound, it is imperative to store it in a cool, dry place, in a tightly sealed container, and away from incompatible substances. For long-term storage, refrigeration is advised. The implementation of a validated stability-indicating analytical method is crucial for monitoring the purity and stability of this compound in research and development settings.

References

Diethyl 2-ethyl-2-(p-tolyl)malonate: A Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 2-ethyl-2-(p-tolyl)malonate is a polysubstituted derivative of diethyl malonate that serves as a crucial building block in the synthesis of a variety of complex organic molecules. Its structural features, particularly the presence of an activated quaternary carbon and a tolyl moiety, make it a valuable precursor for the introduction of geminal ethyl and p-tolyl groups in a single synthetic step. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a particular focus on its role in the development of pharmacologically active compounds. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate its practical application in a laboratory setting.

Introduction

Malonic esters are a cornerstone of synthetic organic chemistry, renowned for their versatility in forming carbon-carbon bonds. The acidity of the α-protons allows for facile deprotonation to form a stabilized enolate, which can subsequently react with various electrophiles.[1] this compound is a disubstituted malonic ester that has garnered interest as a precursor in the synthesis of substituted carboxylic acids and heterocyclic systems. Notably, its structural similarity to diethyl ethylphenylmalonate, a key intermediate in the synthesis of the widely-used anticonvulsant phenobarbital, highlights its potential in the development of novel barbiturate analogs and other central nervous system (CNS) agents.[2][3] This guide will elucidate the synthetic pathways to this compound and its subsequent utilization in the synthesis of bioactive molecules.

Synthesis of this compound

The synthesis of this compound is typically achieved through a sequential alkylation and arylation of diethyl malonate, following the principles of the well-established malonic ester synthesis.[1] The order of introduction of the substituents can be varied, though it has been established for similar compounds that the aryl group is often introduced prior to the alkyl group.[4]

Synthetic Pathway

The overall synthetic scheme involves a two-step process starting from diethyl malonate. The first step is the arylation with a p-tolyl halide to form diethyl 2-(p-tolyl)malonate, followed by the ethylation to yield the final product.

synthesis_pathway diethyl_malonate Diethyl malonate intermediate Diethyl 2-(p-tolyl)malonate diethyl_malonate->intermediate 1. NaOEt, p-tolyl halide final_product This compound intermediate->final_product 2. NaOEt, Ethyl halide

Caption: General synthetic scheme for this compound.

Experimental Protocols

Step 1: Synthesis of Diethyl 2-(p-tolyl)malonate

This procedure is adapted from the general principles of malonic ester synthesis.[5][6]

  • In a round-bottomed flask equipped with a reflux condenser and a dropping funnel, dissolve sodium (1 eq.) in absolute ethanol under an inert atmosphere to prepare sodium ethoxide.

  • To the sodium ethoxide solution, add diethyl malonate (1 eq.) dropwise with stirring.

  • Add p-tolyl bromide (1 eq.) dropwise to the reaction mixture.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Add water to the residue and extract with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by vacuum distillation to obtain diethyl 2-(p-tolyl)malonate.

Step 2: Synthesis of this compound

  • Prepare sodium ethoxide in absolute ethanol as described in Step 1.

  • To this solution, add diethyl 2-(p-tolyl)malonate (1 eq.) dropwise.

  • Add ethyl bromide (1.1 eq.) dropwise and reflux the mixture for 6-8 hours until TLC indicates the disappearance of the starting material.

  • Follow the workup and purification procedure as described in Step 1 to yield the final product.

Physicochemical and Spectroscopic Data
PropertyValueReference
Molecular Formula C₁₆H₂₂O₄
Molecular Weight 278.34 g/mol
Boiling Point Not specified, expected >185 °C/15 mmHg
Density Not specified, expected ~1.06 g/mL at 25 °C
Refractive Index (n20/D) Not specified, expected ~1.49

Expected Spectroscopic Data:

  • ¹H NMR: The spectrum is expected to show signals for the p-tolyl group (a singlet for the methyl protons and two doublets for the aromatic protons), two quartets for the ethoxy methylene protons, two triplets for the ethoxy methyl protons, a quartet for the ethyl methylene protons, and a triplet for the ethyl methyl protons.

  • ¹³C NMR: The spectrum should display peaks corresponding to the carbonyl carbons of the ester groups, the quaternary carbon, the carbons of the p-tolyl and ethyl groups, and the ethoxy carbons.

  • IR Spectroscopy: Characteristic absorption bands are expected for the C=O stretching of the ester groups (around 1730 cm⁻¹) and C-O stretching.

Application in the Synthesis of 5-ethyl-5-(p-tolyl)barbituric acid

A significant application of this compound is in the synthesis of barbiturate derivatives, which are known for their CNS depressant effects.[7] The following protocol describes the synthesis of 5-ethyl-5-(p-tolyl)barbituric acid, a direct analog of phenobarbital.

Reaction Scheme

The synthesis involves the condensation of this compound with urea in the presence of a strong base, such as sodium ethoxide, to form the heterocyclic barbiturate ring system.[3]

barbiturate_synthesis cluster_conditions NaOEt, EtOH, Reflux precursor This compound product 5-ethyl-5-(p-tolyl)barbituric acid precursor->product urea Urea urea->product

Caption: Synthesis of 5-ethyl-5-(p-tolyl)barbituric acid.

Experimental Protocol

This protocol is adapted from the established synthesis of barbituric acid and phenobarbital.[3][5]

  • In a round-bottomed flask fitted with a reflux condenser, dissolve sodium (2.1 eq.) in absolute ethanol to prepare sodium ethoxide.

  • Add urea (1.2 eq.) to the sodium ethoxide solution and stir until dissolved.

  • Add this compound (1 eq.) to the mixture.

  • Heat the reaction mixture to reflux for 7-10 hours. A white solid may precipitate.

  • After the reaction is complete, distill off the ethanol.

  • Dissolve the residue in hot water and acidify with concentrated hydrochloric acid to a pH of ~2-3.

  • Cool the solution in an ice bath to precipitate the crude product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from an ethanol-water mixture to obtain pure 5-ethyl-5-(p-tolyl)barbituric acid.

Expected Yields and Characterization

The yields for the synthesis of phenobarbital from its corresponding precursor can be modest, with reported yields around 17.45%.[3] Similar yields can be expected for the synthesis of 5-ethyl-5-(p-tolyl)barbituric acid. The final product can be characterized by its melting point, and spectroscopic techniques such as NMR and IR to confirm the formation of the barbiturate ring and the incorporation of the ethyl and p-tolyl substituents.

Other Potential Applications

The reactivity of the ester groups in this compound opens up possibilities for other synthetic transformations.

  • Hydrolysis and Decarboxylation: The ester can be hydrolyzed to the corresponding malonic acid, which can then be decarboxylated upon heating to yield 2-(p-tolyl)butanoic acid.[8]

  • Synthesis of other Heterocycles: The malonate moiety can serve as a precursor for the synthesis of other heterocyclic systems, such as pyrazolones and pyrimidines, through condensation with appropriate reagents.

Conclusion

This compound is a valuable and versatile precursor in organic synthesis. Its preparation via a sequential malonic ester synthesis is straightforward, and its utility has been demonstrated in the synthesis of barbiturate derivatives, which are of significant interest in medicinal chemistry. The detailed protocols and data presented in this guide are intended to provide researchers and drug development professionals with the necessary information to effectively utilize this compound in their synthetic endeavors, paving the way for the discovery of new chemical entities with potential therapeutic applications.

References

An In-depth Technical Guide on the Reactivity of Diethyl 2-ethyl-2-(p-tolyl)malonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and reactivity of Diethyl 2-ethyl-2-(p-tolyl)malonate, a disubstituted malonic ester. While this compound itself lacks a reactive methylene group, its synthesis is a prime example of the reactivity of the methylene group in its precursor, Diethyl 2-(p-tolyl)malonate. This guide will delve into the sequential reactions that highlight the utility of malonic esters in organic synthesis, including alkylation, hydrolysis, and decarboxylation.

Introduction

Diethyl malonate and its derivatives are cornerstone reagents in organic synthesis, primarily due to the reactivity of the methylene group (—CH₂—) positioned between two electron-withdrawing ester functionalities. This unique positioning renders the methylene protons acidic and susceptible to removal by a base, forming a stabilized enolate. This enolate is a potent nucleophile that can participate in a variety of carbon-carbon bond-forming reactions.

This guide focuses on this compound. The synthesis of this molecule begins with Diethyl 2-(p-tolyl)malonate, which possesses a reactive methylene proton. The subsequent alkylation with an ethyl group demonstrates the nucleophilic character of the malonate enolate. Following the synthesis, the reactivity of the resulting disubstituted ester is explored, primarily through its hydrolysis to the corresponding dicarboxylic acid and subsequent decarboxylation.

Synthesis of this compound

The synthesis of this compound is a classic example of malonic ester synthesis, involving the alkylation of a monosubstituted malonic ester.[1] The process begins with the deprotonation of Diethyl 2-(p-tolyl)malonate to form a nucleophilic enolate, which then undergoes a nucleophilic substitution reaction with an ethyl halide.

Experimental Protocol: Ethylation of Diethyl 2-(p-tolyl)malonate

Materials:

  • Diethyl 2-(p-tolyl)malonate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Ethyl bromide (EtBr)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Diethyl 2-(p-tolyl)malonate is added dropwise to the sodium ethoxide solution at room temperature with stirring. The reaction mixture is stirred for 1 hour to ensure complete formation of the enolate.

  • Ethyl bromide is then added dropwise to the reaction mixture. The resulting mixture is heated to reflux and maintained at that temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • After cooling to room temperature, the reaction mixture is concentrated under reduced pressure to remove the ethanol.

  • The residue is partitioned between diethyl ether and a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by vacuum distillation or column chromatography on silica gel to afford this compound.

Quantitative Data (Representative):

ParameterValueReference
Starting MaterialDiethyl 2-(p-tolyl)malonateGeneral Knowledge
ReagentsSodium ethoxide, Ethyl bromide[2]
SolventAnhydrous Ethanol[2]
Reaction TemperatureReflux[2]
Reaction Time4-6 hours[3]
Typical Yield80-90%Adapted from[3]

Logical Relationship: Synthesis of this compound

synthesis_workflow start Diethyl 2-(p-tolyl)malonate enolate Enolate Intermediate start->enolate Deprotonation base Sodium Ethoxide (Base) base->enolate product This compound enolate->product SN2 Alkylation alkyl_halide Ethyl Bromide alkyl_halide->product

Caption: Synthesis of this compound.

Reactivity of this compound

Once synthesized, this compound, which lacks the acidic methylene protons, primarily undergoes reactions involving its ester groups. The most common and synthetically useful transformations are hydrolysis followed by decarboxylation.

The hydrolysis of the diethyl ester to the corresponding dicarboxylic acid can be achieved under either acidic or basic conditions. Basic hydrolysis, or saponification, is often preferred to avoid potential side reactions.

Experimental Protocol: Hydrolysis of this compound

Disclaimer: This is a general procedure for the hydrolysis of diethyl malonate derivatives.

Materials:

  • This compound

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Ethanol/Water mixture

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • A solution of potassium hydroxide in a mixture of ethanol and water is prepared.

  • This compound is added to the basic solution, and the mixture is heated to reflux for 2-4 hours.

  • The reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.

  • The remaining aqueous solution is cooled in an ice bath and acidified with concentrated hydrochloric acid until the pH is approximately 1-2.

  • The precipitated dicarboxylic acid is collected by vacuum filtration, washed with cold water, and dried. Alternatively, the product can be extracted with diethyl ether.

  • The crude 2-ethyl-2-(p-tolyl)malonic acid can be recrystallized from a suitable solvent system (e.g., water or ethanol/water).

Quantitative Data (Representative):

ParameterValueReference
ReagentPotassium HydroxideGeneral Knowledge
SolventEthanol/Water[4]
Reaction TemperatureReflux[4]
Reaction Time2-4 hoursGeneral Knowledge
Typical Yield>90%General Knowledge

Malonic acids with two substituents on the α-carbon readily undergo decarboxylation upon heating, typically in the presence of an acid catalyst, to yield a carboxylic acid.[5]

Experimental Protocol: Decarboxylation of 2-ethyl-2-(p-tolyl)malonic Acid

Disclaimer: This is a general procedure for the decarboxylation of substituted malonic acids.

Materials:

  • 2-ethyl-2-(p-tolyl)malonic acid

  • Sulfuric acid (catalytic amount) or heat alone

Procedure:

  • 2-ethyl-2-(p-tolyl)malonic acid is placed in a round-bottom flask equipped with a reflux condenser.

  • A catalytic amount of concentrated sulfuric acid can be added.

  • The mixture is heated to a temperature above the melting point of the malonic acid (typically 140-160 °C).

  • The reaction is monitored by the evolution of carbon dioxide gas.

  • Once the gas evolution ceases, the reaction is complete. The crude product, 2-(p-tolyl)butanoic acid, can be purified by distillation or recrystallization.

Quantitative Data (Representative):

ParameterValueReference
CatalystHeat or catalytic H₂SO₄[5]
Reaction Temperature140-160 °C[5]
Reaction Time1-3 hoursGeneral Knowledge
Typical YieldHigh[5]

Experimental Workflow: From Malonate to Carboxylic Acid

reaction_workflow start This compound hydrolysis Hydrolysis (e.g., KOH, H₂O/EtOH, Reflux) start->hydrolysis diacid 2-ethyl-2-(p-tolyl)malonic Acid hydrolysis->diacid decarboxylation Decarboxylation (Heat, ~150°C) diacid->decarboxylation product 2-(p-tolyl)butanoic Acid decarboxylation->product co2 CO₂ decarboxylation->co2

References

Methodological & Application

Synthesis of "Diethyl 2-ethyl-2-(p-tolyl)malonate" from diethyl 2-(p-tolyl)malonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of diethyl 2-ethyl-2-(p-tolyl)malonate from diethyl 2-(p-tolyl)malonate. The synthesis involves the alkylation of the active methylene group of diethyl 2-(p-tolyl)malonate with an ethyl group. This reaction is a fundamental transformation in organic synthesis, often utilized in the construction of more complex molecular architectures, including pharmaceutical intermediates. The protocol herein is adapted from established methods for the alkylation of malonic esters.

Introduction

Diethyl malonate and its derivatives are versatile reagents in organic synthesis, primarily due to the acidity of the α-carbon protons situated between the two ester carbonyl groups. This acidity allows for the facile formation of a stabilized enolate anion, which can then act as a nucleophile in various carbon-carbon bond-forming reactions. The alkylation of these enolates is a cornerstone of the malonic ester synthesis, a classic method for the preparation of substituted carboxylic acids.

The target molecule, this compound, is a disubstituted malonic ester. Its synthesis from diethyl 2-(p-tolyl)malonate is a representative example of a secondary alkylation of a malonic ester derivative. This compound can serve as a valuable intermediate in the synthesis of various organic molecules, including barbiturates and other heterocyclic compounds of medicinal interest.

Reaction Scheme

The synthesis proceeds via a nucleophilic substitution reaction. Diethyl 2-(p-tolyl)malonate is first deprotonated by a strong base, typically sodium ethoxide, to form the corresponding enolate. This enolate then reacts with an ethyl halide, such as ethyl bromide, in an SN2 reaction to yield the desired product, this compound.

G start Diethyl 2-(p-tolyl)malonate reagents + Sodium Ethoxide (NaOEt) + Ethyl Bromide (EtBr) start->reagents product This compound reagents->product

Figure 1. Reaction scheme for the synthesis of this compound.

Data Presentation

Table 1: Physicochemical Properties of Starting Material
CompoundFormulaMolecular Weight ( g/mol )FormBoiling Point (°C)Density (g/mL at 25°C)Refractive Index (n20/D)
Diethyl 2-(p-tolyl)malonateC₁₄H₁₈O₄250.29[1]Liquid124-125 / 1 mmHg1.0541.492
Table 2: Reaction Parameters and Expected Product Characteristics
ParameterValue
Reactants
Diethyl 2-(p-tolyl)malonate1.0 equivalent
Sodium Ethoxide1.05 equivalents
Ethyl Bromide1.1 equivalents
Solvent Anhydrous Ethanol
Reaction Temperature Reflux (approx. 78 °C)
Reaction Time 5-6 hours
Expected Yield 75-85%
Product Formula C₁₆H₂₂O₄
Product Molecular Weight 278.34 g/mol
Table 3: Predicted Spectroscopic Data for this compound
Spectroscopy Predicted Chemical Shifts (δ) / Absorption Bands (cm⁻¹)
¹H NMR (CDCl₃) ~ 7.2-7.0 (m, 4H, Ar-H), 4.2-4.0 (q, 4H, 2 x OCH₂CH₃), 2.3 (s, 3H, Ar-CH₃), 2.1-1.9 (q, 2H, C(Ar)CH₂CH₃), 1.2-1.0 (t, 6H, 2 x OCH₂CH₃), 0.9-0.7 (t, 3H, C(Ar)CH₂CH₃)
¹³C NMR (CDCl₃) ~ 170 (C=O), 140-128 (Ar-C), 61 (OCH₂CH₃), 58 (quaternary C), 25 (C(Ar)CH₂CH₃), 21 (Ar-CH₃), 14 (OCH₂CH₃), 8 (C(Ar)CH₂CH₃)
IR (thin film) ~ 2980-2850 (C-H stretch), 1730 (C=O stretch, ester), 1610, 1510 (C=C stretch, aromatic), 1250-1000 (C-O stretch)
Mass Spec (EI) Expected M⁺ at m/z 278. Key fragments may include loss of ethoxy (m/z 233), loss of carboethoxy (m/z 205), and fragments corresponding to the tolyl group.

Experimental Protocol

This protocol is adapted from established procedures for the alkylation of diethyl malonate derivatives.

Materials:

  • Diethyl 2-(p-tolyl)malonate

  • Sodium metal

  • Anhydrous ethanol

  • Ethyl bromide

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). Carefully add sodium metal in small pieces to the ethanol. The reaction is exothermic and will produce hydrogen gas. Allow the sodium to react completely to form a solution of sodium ethoxide.

  • Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl 2-(p-tolyl)malonate dropwise at room temperature with stirring. Stir the mixture for 30 minutes to ensure complete formation of the enolate.

  • Alkylation: Add ethyl bromide to the reaction mixture via the dropping funnel. After the addition is complete, heat the mixture to reflux and maintain reflux for 5-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the ethanol using a rotary evaporator.

    • To the residue, add diethyl ether and a saturated aqueous solution of ammonium chloride to quench the reaction.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Safety Precautions:

  • Handle sodium metal with extreme care. It reacts violently with water.

  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Ethyl bromide is a toxic and volatile compound; handle it with caution.

Workflow Diagram

G cluster_prep Sodium Ethoxide Preparation cluster_reaction Alkylation Reaction cluster_workup Work-up and Purification Na Sodium Metal EtOH Anhydrous Ethanol Na->EtOH Reaction NaOEt Sodium Ethoxide Solution Start Diethyl 2-(p-tolyl)malonate Enolate Enolate Formation Start->Enolate + Sodium Ethoxide Alkylation Alkylation Enolate->Alkylation + Ethyl Bromide, Reflux Product_crude Crude Product Alkylation->Product_crude Quench Quench (aq. NH₄Cl) Product_crude->Quench Extract Extraction (Diethyl Ether) Quench->Extract Dry Drying (MgSO₄) Extract->Dry Evaporate Solvent Evaporation Dry->Evaporate Purify Vacuum Distillation Evaporate->Purify Product_pure Pure this compound Purify->Product_pure

References

Application Notes and Protocols for the Synthesis of Diethyl 2-ethyl-2-(p-tolyl)malonate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Diethyl 2-ethyl-2-(p-tolyl)malonate is a dialkylated malonic ester derivative. The malonic ester synthesis is a versatile and widely used method in organic chemistry for the preparation of mono- and disubstituted carboxylic acids. The reactivity of the central methylene group in diethyl malonate, flanked by two electron-withdrawing ester groups, allows for facile deprotonation by a moderately strong base to form a stabilized enolate. This nucleophilic enolate can then undergo sequential alkylation reactions with alkyl halides. This document provides detailed protocols for the synthesis of this compound, a compound with potential applications as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and other biologically active compounds.

Reaction Scheme

The synthesis of this compound is achieved through a sequential, two-step alkylation of diethyl malonate. The first step involves the introduction of the p-tolyl group, followed by the addition of an ethyl group.

Reaction_Scheme cluster_reactants cluster_intermediates cluster_products Diethyl Malonate Diethyl Malonate Intermediate Diethyl 2-(p-tolyl)malonate Diethyl Malonate->Intermediate 1. NaOEt, EtOH 2. p-Tolyl bromide p-Tolyl bromide p-Tolyl bromide Ethyl bromide Ethyl bromide Final Product This compound Intermediate->Final Product 1. NaOEt, EtOH 2. Ethyl bromide

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocols

This section details the step-by-step procedures for the synthesis of the target compound.

Protocol 1: Synthesis of Diethyl 2-(p-tolyl)malonate (Intermediate)

This protocol is adapted from standard malonic ester synthesis procedures.[1][2]

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)Amount (g)Amount (mol)
Diethyl malonate160.171.05516.020.1
Sodium22.99-2.300.1
Absolute Ethanol46.070.78950 mL-
p-Tolyl bromide171.041.39017.100.1
Diethyl ether74.120.713As needed-
Saturated NaCl solution--As needed-
Anhydrous MgSO₄120.37-As needed-

Procedure:

  • A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer is charged with absolute ethanol (50 mL).

  • Sodium metal (2.30 g, 0.1 mol), cut into small pieces, is cautiously added to the ethanol. The mixture is stirred until all the sodium has reacted to form sodium ethoxide.

  • Diethyl malonate (16.02 g, 0.1 mol) is added dropwise to the sodium ethoxide solution with continuous stirring.

  • After the addition is complete, p-tolyl bromide (17.10 g, 0.1 mol) is added dropwise through the dropping funnel.

  • The reaction mixture is then heated to reflux with stirring for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure.

  • The residue is partitioned between diethyl ether and water. The aqueous layer is extracted twice with diethyl ether.

  • The combined organic layers are washed with saturated NaCl solution, dried over anhydrous MgSO₄, and the solvent is evaporated to yield the crude product.

  • The crude Diethyl 2-(p-tolyl)malonate is purified by vacuum distillation.

Expected Outcome:

The expected product, Diethyl 2-(p-tolyl)malonate, is a liquid. Physical and spectral data for a similar compound, diethyl 2-(4-methylphenyl)propanedioate, are available for comparison.[3]

PropertyValue
Molecular FormulaC₁₄H₁₈O₄
Molecular Weight250.29 g/mol
Boiling Point124-125 °C at 1 mmHg
Density1.054 g/mL at 25 °C
Refractive Indexn20/D 1.492
Protocol 2: Synthesis of this compound (Final Product)

This protocol outlines the second alkylation step to introduce the ethyl group.

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)Amount (g)Amount (mol)
Diethyl 2-(p-tolyl)malonate250.29-25.030.1
Sodium22.99-2.300.1
Absolute Ethanol46.070.78950 mL-
Ethyl bromide108.971.4612.00.11
Diethyl ether74.120.713As needed-
Saturated NaCl solution--As needed-
Anhydrous MgSO₄120.37-As needed-

Procedure:

  • In a similar setup as Protocol 1, sodium metal (2.30 g, 0.1 mol) is dissolved in absolute ethanol (50 mL) to prepare sodium ethoxide.

  • Diethyl 2-(p-tolyl)malonate (25.03 g, 0.1 mol), obtained from the previous step, is added dropwise to the sodium ethoxide solution with stirring.

  • Ethyl bromide (12.0 g, 0.11 mol) is then added dropwise to the reaction mixture.

  • The mixture is heated to reflux with stirring for 3-4 hours, with TLC monitoring to confirm the completion of the reaction.

  • The work-up procedure is identical to Protocol 1: removal of ethanol, partitioning between diethyl ether and water, extraction of the aqueous layer, washing the combined organic layers with brine, drying over anhydrous MgSO₄, and evaporation of the solvent.

  • The final product, this compound, is purified by vacuum distillation.

Expected Outcome:

The final product is expected to be a liquid. Characterization data for the closely related compound, Diethyl 2-ethyl-2-phenylmalonate, can be used for preliminary comparison.[4]

PropertyValue (for Diethyl 2-ethyl-2-phenylmalonate)
Molecular FormulaC₁₅H₂₀O₄
Molecular Weight264.32 g/mol
Boiling Point185 °C at 15 mmHg[4]
Density1.07 g/mL at 25 °C[4]
Refractive Indexn20/D 1.491[4]

Reaction Mechanism

The alkylation of diethyl malonate proceeds through a nucleophilic substitution (SN2) mechanism.

SN2_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack Malonate Diethyl Malonate Enolate Enolate Anion Malonate->Enolate Deprotonation Base EtO⁻ Base->Enolate EtOH EtOH Enolate->EtOH Enolate2 Enolate Anion AlkylatedProduct Alkylated Malonate Enolate2->AlkylatedProduct SN2 Attack AlkylHalide R-X AlkylHalide->AlkylatedProduct Halide X⁻ AlkylatedProduct->Halide

Caption: General mechanism for the alkylation of diethyl malonate.

The reaction is initiated by the deprotonation of the acidic α-hydrogen of diethyl malonate by a base, typically sodium ethoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile and attacks the electrophilic carbon of an alkyl halide in an SN2 reaction, displacing the halide and forming the C-alkylated product. For the synthesis of this compound, this process is repeated a second time, starting from the mono-alkylated intermediate.

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

Workflow A Preparation of Sodium Ethoxide B First Alkylation: Addition of Diethyl Malonate and p-Tolyl bromide A->B C Reflux B->C D Work-up 1: Solvent Removal, Extraction, Drying C->D E Purification 1: Vacuum Distillation D->E F Characterization of Intermediate E->F G Preparation of Sodium Ethoxide E->G H Second Alkylation: Addition of Intermediate and Ethyl bromide G->H I Reflux H->I J Work-up 2: Solvent Removal, Extraction, Drying I->J K Purification 2: Vacuum Distillation J->K L Final Product Characterization K->L

Caption: Experimental workflow for the two-step synthesis of this compound.

Safety Precautions

  • Sodium metal: Reacts violently with water. Handle with care under an inert atmosphere or in a dry solvent.

  • p-Tolyl bromide and Ethyl bromide: These are alkylating agents and should be handled in a well-ventilated fume hood. They are lachrymators and potentially harmful.

  • Diethyl ether: Highly flammable. Use in a well-ventilated area away from ignition sources.

  • Sodium ethoxide: Corrosive. Avoid contact with skin and eyes.

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when performing these experiments.

References

Application Notes and Protocols: "Diethyl 2-ethyl-2-(p-tolyl)malonate" in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2-ethyl-2-(p-tolyl)malonate is a valuable precursor in the synthesis of various heterocyclic compounds, particularly derivatives of pyrimidine. The presence of the ethyl and p-tolyl groups at the C2 position of the malonate ester allows for the creation of 5,5-disubstituted heterocyclic systems. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. A primary application of this malonate derivative is in the synthesis of barbiturates and thiobarbiturates through condensation reactions with urea and thiourea, respectively. These resulting heterocyclic compounds are known to exhibit a range of effects on the central nervous system, including sedative, hypnotic, and anticonvulsant properties. This document provides detailed protocols for the synthesis of 5-ethyl-5-(p-tolyl)barbituric acid and 5-ethyl-5-(p-tolyl)-2-thiobarbituric acid, along with their characterization data and an overview of their potential biological significance.

Key Applications

The primary application of this compound in heterocyclic synthesis is the preparation of:

  • Barbiturates: Reaction with urea leads to the formation of 5-ethyl-5-(p-tolyl)barbituric acid, a compound with potential applications as a central nervous system depressant.

  • Thiobarbiturates: Condensation with thiourea yields 5-ethyl-5-(p-tolyl)-2-thiobarbituric acid. Thiobarbiturates are also pharmacologically active and are investigated for a variety of therapeutic uses.

Synthesized Heterocyclic Compounds and Characterization Data

The following table summarizes the key heterocyclic compounds synthesized from this compound and their available physical and analytical data.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)CAS Number
5-Ethyl-5-(p-tolyl)barbituric acidC₁₃H₁₄N₂O₃246.26172-173[1]52584-39-1[1]
5-Ethyl-5-(p-tolyl)-2-thiobarbituric acidC₁₃H₁₄N₂O₂S262.33Not Available84030-12-6[2]

Experimental Protocols

Protocol 1: Synthesis of 5-Ethyl-5-(p-tolyl)barbituric Acid

This protocol is adapted from the general synthesis of barbituric acids.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product reactant1 This compound product 5-Ethyl-5-(p-tolyl)barbituric acid reactant1->product Condensation reactant2 Urea reactant2->product reagent Sodium Ethoxide Ethanol G cluster_reactants Reactants cluster_product Product reactant1 This compound product 5-Ethyl-5-(p-tolyl)-2-thiobarbituric acid reactant1->product Condensation reactant2 Thiourea reactant2->product reagent Sodium Ethoxide Ethanol G Barbiturate 5-Ethyl-5-(p-tolyl)barbituric acid GABA_A GABA-A Receptor Barbiturate->GABA_A Binds to Chloride_Channel Chloride Ion Channel GABA_A->Chloride_Channel Potentiates GABA effect on Hyperpolarization Membrane Hyperpolarization Chloride_Channel->Hyperpolarization Increases Cl- influx Excitability Decreased Neuronal Excitability Hyperpolarization->Excitability Anticonvulsant Anticonvulsant Effect Excitability->Anticonvulsant

References

Application of Diethyl 2-ethyl-2-(p-tolyl)malonate in Pharmaceutical Intermediate Synthesis: A Focus on Barbiturate Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

Diethyl 2-ethyl-2-(p-tolyl)malonate is a bespoke chemical building block with significant potential in the synthesis of pharmaceutical intermediates, particularly for creating derivatives of barbituric acid. While direct literature on this specific malonate derivative is sparse, its structural features—a disubstituted alpha-carbon—make it an ideal precursor for the synthesis of 5,5-disubstituted barbiturates.

Barbiturates are a class of drugs derived from barbituric acid that act as central nervous system depressants.[1] The pharmacological effects of these compounds are largely determined by the nature of the substituents at the C-5 position of the pyrimidine ring.[1][2] By using this compound, a corresponding 5-ethyl-5-(p-tolyl)barbituric acid can be synthesized. This target molecule would be a novel compound with potential applications as a sedative, hypnotic, or anticonvulsant, warranting further pharmacological investigation.

The primary synthetic route to these compounds is the condensation reaction between a disubstituted diethyl malonate and urea.[3][4][5] This reaction is typically carried out in the presence of a strong base, such as sodium ethoxide or sodium methoxide, which facilitates the cyclization to form the barbiturate ring system.[4][6][7] The ethyl and p-tolyl groups from the malonate ester become the substituents at the 5-position of the resulting barbituric acid derivative. This established synthetic pathway offers a reliable method for accessing novel barbiturate structures for drug discovery and development.

Experimental Protocols

Protocol 1: Synthesis of 5-ethyl-5-(p-tolyl)barbituric acid

This protocol describes the synthesis of 5-ethyl-5-(p-tolyl)barbituric acid via the condensation of this compound with urea. The procedure is adapted from established methods for the synthesis of other 5,5-disubstituted barbiturates, such as phenobarbital and barbital.[6][7][8][9]

Materials:

  • This compound

  • Urea, dried

  • Sodium metal

  • Absolute Ethanol

  • Concentrated Hydrochloric Acid

  • Hot water (50°C)

  • 2 L Round-bottom flask

  • Reflux condenser with a calcium chloride guard tube

  • Oil bath

  • Buchner funnel

  • Ice bath

Procedure:

  • Preparation of Sodium Ethoxide: In a 2 L round-bottom flask fitted with a reflux condenser, dissolve 11.5 g (0.5 gram atom) of clean sodium, cut into small pieces, in 250 mL of absolute ethanol. If the reaction becomes too vigorous, cool the flask in an ice bath.

  • Reaction Mixture Assembly: Once all the sodium has reacted, add 0.5 mole of this compound to the sodium ethoxide solution. Separately, dissolve 30 g (0.5 mole) of dry urea in 250 mL of hot (70°C) absolute ethanol. Add the urea solution to the reaction flask.

  • Condensation Reaction: Shake the mixture thoroughly to ensure homogeneity. Attach a calcium chloride guard tube to the top of the condenser and heat the mixture to reflux for 7 hours in an oil bath maintained at 110°C. A white solid, the sodium salt of the barbiturate, should precipitate during this time.[7]

  • Work-up and Acidification: After the reflux is complete, add 450-500 mL of hot water (50°C) to the reaction mixture to dissolve the precipitate.[7] While stirring constantly, acidify the solution by adding concentrated hydrochloric acid until it is acidic to litmus paper (approximately 45 mL).

  • Isolation and Purification: Cool the clear solution in an ice bath overnight to allow the 5-ethyl-5-(p-tolyl)barbituric acid to crystallize. Collect the white product by filtration using a Buchner funnel. Wash the crystals with 25-50 mL of cold water and dry them in an oven at 100-105°C for 4 hours.

Quantitative Data

The following table summarizes representative yields and reaction conditions for the synthesis of analogous 5,5-disubstituted barbiturates. This data provides an expected range for the synthesis of 5-ethyl-5-(p-tolyl)barbituric acid.

Product NameDiethyl Malonate DerivativeBaseReaction Time (h)Yield (%)Reference
Barbituric AcidDiethyl malonateSodium Ethoxide772-78[9]
PhenobarbitalDiethyl ethylphenylmalonateSodium MethoxideNot Specified17.45[6][8]
BarbitalDiethyl diethylmalonateSodium EthoxideNot Specified~60-70 (typical)[4]
5-allyl barbituric acidDiethyl allyl-malonateSodium EthoxideNot Specified80-94[1]

Visualizations

G General Workflow for the Synthesis of 5,5-Disubstituted Barbiturates cluster_0 Preparation of Base cluster_1 Condensation Reaction cluster_2 Work-up and Isolation sodium Sodium Metal naoet Sodium Ethoxide Solution sodium->naoet Reaction ethanol Absolute Ethanol ethanol->naoet reaction_mixture Reaction Mixture in Flask naoet->reaction_mixture malonate This compound malonate->reaction_mixture urea Urea urea->reaction_mixture reflux Reflux at 110°C for 7h reaction_mixture->reflux acidification Acidification with HCl reflux->acidification crystallization Crystallization (Ice Bath) acidification->crystallization filtration Filtration and Drying crystallization->filtration product 5-ethyl-5-(p-tolyl)barbituric acid filtration->product ReactionMechanism Mechanism: Condensation of Disubstituted Malonate and Urea malonate This compound step1 1. Deprotonation of Urea urea Urea urea->step1 NaOEt intermediate1 Nucleophilic Attack step1->intermediate1 step2 2. Loss of Ethoxide intermediate1->step2 intermediate2 Acylurea Intermediate step2->intermediate2 step3 3. Intramolecular Cyclization intermediate2->step3 intermediate3 Tetrahedral Intermediate step3->intermediate3 step4 4. Elimination of Ethanol intermediate3->step4 product 5-ethyl-5-(p-tolyl)barbituric acid step4->product

References

Application Notes and Protocols: Reaction of Diethyl 2-ethyl-2-(p-tolyl)malonate with Sodium Ethanolate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Diethyl 2-ethyl-2-(p-tolyl)malonate is a disubstituted malonic ester. A key structural feature of this molecule is the absence of acidic protons on the α-carbon, the carbon atom situated between the two carbonyl groups. In typical malonic ester syntheses, a base like sodium ethanolate is used to deprotonate this α-carbon to form a nucleophilic enolate, which can then be alkylated. However, since this compound is already fully substituted at this position, it cannot undergo further alkylation via this pathway.

Therefore, the reaction of this compound with sodium ethanolate under typical conditions, particularly in the presence of water, will not result in deprotonation of the α-carbon. Instead, the primary reaction is the saponification (base-catalyzed hydrolysis) of one or both of the ethyl ester groups. Sodium ethanolate in ethanol can contain trace amounts of hydroxide ions from the equilibrium with water, or water can be intentionally added to facilitate the hydrolysis. The ethoxide ion itself can also act as a nucleophile, leading to transesterification if a different alcohol were used as the solvent, but with ethanol as the solvent, the net reaction is hydrolysis. This process converts the ester into a sodium carboxylate salt, which upon acidic workup, yields the corresponding carboxylic acid. Due to steric hindrance from the two substituents on the α-carbon, this saponification may require elevated temperatures to proceed at a reasonable rate.

Reaction Mechanism: Saponification

The saponification of this compound with sodium ethanolate in the presence of water proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion, a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester group.

Saponification_Mechanism reactant This compound tetrahedral_intermediate Tetrahedral Intermediate reactant->tetrahedral_intermediate 1. Nucleophilic attack by OH⁻ base Sodium Hydroxide (from NaOEt + H₂O) base->tetrahedral_intermediate carboxylate_salt Sodium 2-ethyl-2-(p-tolyl)malonate tetrahedral_intermediate->carboxylate_salt 2. Elimination of Ethoxide ethanol Ethanol tetrahedral_intermediate->ethanol final_product 2-ethyl-2-(p-tolyl)malonic Acid carboxylate_salt->final_product 3. Protonation acidification Acidic Workup (e.g., HCl) acidification->final_product

Caption: Saponification mechanism of a malonic ester.

Data Presentation

Table 1: Physicochemical Properties of Reactant and Potential Product

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
This compoundC₁₆H₂₂O₄278.34116-117 (at 0.5 mmHg)[1]1.04[1]
2-ethyl-2-(p-tolyl)malonic acid (product)C₁₂H₁₄O₄222.24Not availableNot available

Table 2: Typical Reaction Parameters for Saponification

ParameterValue / ConditionNotes
Stoichiometry (Base:Ester)2.5 : 1 to 5 : 1An excess of base is used to ensure complete hydrolysis of both ester groups.
SolventEthanol / Water mixture (e.g., 9:1 v/v)Ethanol ensures solubility of the starting material, while water is required for hydrolysis.
Temperature70 - 80 °C (Reflux)Elevated temperature is often necessary to overcome the steric hindrance of the ester.[2]
Reaction Time1 - 4 hoursReaction progress can be monitored by Thin Layer Chromatography (TLC).
Expected Yield85 - 95%Yields are typically high for saponification reactions.

Experimental Protocols

Protocol for the Saponification of this compound

This protocol details the hydrolysis of the diethyl ester to the corresponding dicarboxylic acid.

Materials:

  • This compound

  • Sodium ethanolate (or Sodium Hydroxide)

  • Ethanol, 200 proof

  • Deionized Water

  • Hydrochloric acid (HCl), concentrated or 6M

  • Diethyl ether (or Ethyl acetate)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Saturated sodium chloride solution (Brine)

Equipment:

  • Round-bottom flask (appropriate size for the reaction scale)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • pH paper or pH meter

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in ethanol.

    • In a separate beaker, prepare a solution of sodium hydroxide (2.5 eq.) in a mixture of ethanol and water (e.g., 9:1 v/v). Alternatively, sodium ethanolate can be used, with the understanding that water is present or added for hydrolysis.

  • Saponification:

    • Add the basic solution to the flask containing the ester.

    • Attach a reflux condenser and heat the mixture to reflux (approximately 78-80°C) with vigorous stirring.

    • Maintain the reflux for 2-4 hours. The reaction can be monitored by TLC by taking small aliquots, neutralizing them, and spotting on a silica plate. The disappearance of the starting material spot indicates reaction completion.

  • Work-up and Extraction:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the ethanol using a rotary evaporator.

    • Add deionized water to the residue to dissolve the sodium salt of the product.

    • Wash the aqueous solution with diethyl ether (2 x volume of aqueous layer) in a separatory funnel to remove any unreacted starting material or non-polar impurities. Discard the organic layers.

  • Acidification and Isolation:

    • Cool the aqueous layer in an ice bath.

    • Slowly add concentrated or 6M HCl dropwise with stirring until the solution becomes strongly acidic (pH 1-2), confirmed with pH paper. The dicarboxylic acid product should precipitate as a white solid.

    • If the product precipitates, collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

    • If the product does not precipitate (or to recover any dissolved product), extract the acidified aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude 2-ethyl-2-(p-tolyl)malonic acid.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as water or a mixture of ethyl acetate and hexanes.

Mandatory Visualization

Experimental_Workflow A 1. Dissolve Ester in Ethanol B 2. Add Ethanolic NaOH/H₂O Solution A->B C 3. Heat to Reflux (2-4h) B->C D 4. Cool and Remove Ethanol C->D E 5. Dissolve in Water & Wash with Ether D->E F 6. Acidify Aqueous Layer with HCl E->F G 7. Isolate Product (Filtration or Extraction) F->G H 8. Purify by Recrystallization G->H I Final Product: 2-ethyl-2-(p-tolyl)malonic Acid H->I

Caption: Experimental workflow for saponification.

References

Application Notes and Protocols for the Characterization of Diethyl 2-ethyl-2-(p-tolyl)malonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical characterization of Diethyl 2-ethyl-2-(p-tolyl)malonate. The methodologies outlined are essential for identity confirmation, purity assessment, and quality control in research and development settings.

Overview of Analytical Methods

The comprehensive characterization of this compound relies on a combination of spectroscopic and chromatographic techniques. These methods provide information about the molecular structure, functional groups, molecular weight, and purity of the compound. The primary analytical methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure by identifying the types and connectivity of hydrogen and carbon atoms.

  • Mass Spectrometry (MS), often coupled with Gas Chromatography (GC-MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula and providing insights into the structure. GC-MS also serves as a powerful tool for separation and quantification.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

  • High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification of the compound in various matrices.

Quantitative Data Summary

The following tables summarize the expected quantitative data for the characterization of this compound based on its chemical structure and data from related compounds.

Table 1: ¹H NMR Spectral Data (Predicted)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.2-7.4Multiplet4HAromatic protons (p-tolyl group)
~4.2Quartet4H-OCH₂CH₃ (methylene protons of ethyl esters)
~2.3Singlet3H-CH₃ (methyl group of p-tolyl)
~2.0Quartet2H-CH₂CH₃ (methylene protons of ethyl group)
~1.2Triplet6H-OCH₂CH₃ (methyl protons of ethyl esters)
~0.8Triplet3H-CH₂CH₃ (methyl protons of ethyl group)

Table 2: ¹³C NMR Spectral Data (Predicted)

Chemical Shift (δ, ppm)Assignment
~170C=O (ester carbonyl)
~138-140Quaternary aromatic carbon (p-tolyl)
~129-130CH aromatic carbons (p-tolyl)
~61-62-OCH₂CH₃ (methylene carbons of ethyl esters)
~58-60Quaternary carbon C(Et)(p-tolyl)
~25-27-CH₂CH₃ (methylene carbon of ethyl group)
~21-CH₃ (methyl carbon of p-tolyl)
~14-OCH₂CH₃ (methyl carbons of ethyl esters)
~8-9-CH₂CH₃ (methyl carbon of ethyl group)

Table 3: Mass Spectrometry Data (Expected)

m/zInterpretation
278.15[M]⁺ (Molecular Ion)
233[M - OEt]⁺
205[M - COOEt]⁺
187[M - CH(COOEt)₂]⁺
91[C₇H₇]⁺ (Tolyl cation)

Table 4: Infrared (IR) Spectroscopy Data (Expected)

Wavenumber (cm⁻¹)Assignment
~2980-2850C-H stretching (aliphatic)
~1735-1750C=O stretching (ester)
~1610, ~1510C=C stretching (aromatic ring)
~1250-1100C-O stretching (ester)
~820p-Substituted benzene ring C-H bending

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • Volumetric flasks and pipettes

Instrumentation:

  • 300 MHz (or higher) NMR spectrometer

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ containing TMS in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum. Typical parameters for a 300 MHz spectrometer:

      • Pulse Angle: 30-45°

      • Acquisition Time: 2-4 seconds

      • Relaxation Delay: 1-2 seconds

      • Number of Scans: 8-16

    • Acquire the ¹³C NMR spectrum. Typical parameters for a 75 MHz (for a 300 MHz ¹H) spectrometer:

      • Pulse Program: Proton-decoupled

      • Pulse Angle: 30-45°

      • Acquisition Time: 1-2 seconds

      • Relaxation Delay: 2-5 seconds

      • Number of Scans: 128-1024 (or more, depending on sample concentration)

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase correct the spectra.

    • Calibrate the chemical shift scale using the TMS signal (0 ppm) for ¹H NMR and the residual solvent signal (77.16 ppm for CDCl₃) for ¹³C NMR.

    • Integrate the peaks in the ¹H NMR spectrum.

Workflow Diagram:

NMR_Workflow A Sample Preparation (10-20 mg in 0.6 mL CDCl3) B Transfer to NMR Tube A->B C Instrument Setup (Lock, Shim) B->C D ¹H NMR Acquisition C->D E ¹³C NMR Acquisition C->E F Data Processing (FT, Phasing, Calibration) D->F E->F G Structural Elucidation F->G

Figure 1: NMR analysis workflow.
Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To confirm the molecular weight and purity of the compound.

Materials:

  • This compound sample

  • Dichloromethane (DCM) or Ethyl Acetate (GC grade)

  • Autosampler vials with septa

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound in DCM or ethyl acetate at a concentration of 1 mg/mL.

    • Dilute the stock solution to a final concentration of approximately 10-100 µg/mL.

    • Transfer the diluted solution to an autosampler vial.

  • Instrument Setup and Data Acquisition:

    • GC Conditions (Example):

      • Injector Temperature: 250 °C

      • Injection Volume: 1 µL

      • Split Ratio: 20:1

      • Carrier Gas: Helium

      • Flow Rate: 1.0 mL/min

      • Oven Temperature Program:

        • Initial temperature: 80 °C, hold for 2 minutes

        • Ramp: 10 °C/min to 280 °C

        • Hold: 5 minutes at 280 °C

    • MS Conditions (Example):

      • Ionization Mode: Electron Impact (EI)

      • Ionization Energy: 70 eV

      • Mass Range: m/z 40-500

      • Source Temperature: 230 °C

      • Quadrupole Temperature: 150 °C

  • Data Analysis:

    • Analyze the total ion chromatogram (TIC) to determine the retention time and purity of the compound.

    • Examine the mass spectrum of the peak of interest and compare it with the expected fragmentation pattern.

Workflow Diagram:

GCMS_Workflow A Sample Preparation (10-100 µg/mL in DCM) B Injection into GC-MS A->B C Chromatographic Separation B->C D Mass Spectrometric Detection C->D E Data Analysis (TIC and Mass Spectrum) D->E F Compound Identification & Purity E->F

Figure 2: GC-MS analysis workflow.
Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • This compound sample

  • Potassium bromide (KBr, IR grade) or a suitable solvent (e.g., chloroform) if using a liquid cell

  • Mortar and pestle, hydraulic press (for KBr pellets)

  • Salt plates (NaCl or KBr)

Instrumentation:

  • FTIR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

Protocol (using ATR):

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol or ethanol and allowing it to dry completely.

  • Background Spectrum:

    • Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Spectrum:

    • Place a small drop of the liquid this compound directly onto the ATR crystal.

    • Acquire the sample spectrum.

    • Typical parameters:

      • Spectral Range: 4000-400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

    • Clean the ATR crystal thoroughly after analysis.

Workflow Diagram:

FTIR_Workflow A Clean ATR Crystal B Acquire Background Spectrum A->B C Apply Sample to Crystal B->C D Acquire Sample Spectrum C->D E Data Analysis (Peak Identification) D->E F Functional Group Confirmation E->F

Figure 3: FTIR-ATR analysis workflow.
High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the compound and for quantitative analysis.

Materials:

  • This compound sample

  • Acetonitrile (ACN, HPLC grade)

  • Water (HPLC grade)

  • HPLC vials with septa

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

    • Dilute the stock solution to a final concentration of approximately 0.1 mg/mL with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Instrument Setup and Data Acquisition:

    • HPLC Conditions (Example):

      • Mobile Phase: Acetonitrile:Water (e.g., 70:30 v/v)

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 25 °C

      • Injection Volume: 10 µL

      • Detection Wavelength: 220 nm (or scan for optimal wavelength)

  • Data Analysis:

    • Integrate the area of the peaks in the chromatogram.

    • Calculate the purity of the sample by dividing the peak area of the main component by the total peak area of all components, expressed as a percentage.

Workflow Diagram:

HPLC_Workflow A Sample Preparation (0.1 mg/mL in mobile phase) B Filter and Transfer to Vial A->B C Injection into HPLC B->C D Chromatographic Separation C->D E UV Detection D->E F Data Analysis (Peak Integration) E->F G Purity Assessment F->G

Figure 4: HPLC analysis workflow.

Application Notes and Protocols: Diethyl 2-ethyl-2-(p-tolyl)malonate in Malonic Ester Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2-ethyl-2-(p-tolyl)malonate is a versatile intermediate in organic synthesis, particularly in the malonic ester synthesis of substituted carboxylic acids. This pathway allows for the creation of complex molecular architectures, which is of significant interest in the development of novel therapeutic agents. The final products of this synthesis, specifically 2-arylalkanoic acids, are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs) that primarily exert their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes.[1] This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent conversion to 2-ethyl-2-(p-tolyl)acetic acid, a potential pharmacologically active compound.

Synthesis Pathway Overview

The overall synthetic route involves a two-step process starting from diethyl 2-(p-tolyl)malonate:

  • Ethylation: Introduction of an ethyl group at the α-carbon of diethyl 2-(p-tolyl)malonate.

  • Hydrolysis and Decarboxylation: Conversion of the resulting this compound to the final carboxylic acid product, 2-ethyl-2-(p-tolyl)acetic acid.

Malonic_Ester_Synthesis start Diethyl 2-(p-tolyl)malonate intermediate This compound start->intermediate Ethylation product 2-ethyl-2-(p-tolyl)acetic acid intermediate->product Hydrolysis & Decarboxylation reagents1 1. Sodium Ethoxide 2. Ethyl Halide reagents2 1. Aqueous Acid (e.g., HBr/AcOH) 2. Heat

Caption: Overall workflow for the synthesis of 2-ethyl-2-(p-tolyl)acetic acid.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures for the alkylation of diethyl malonate derivatives.[2]

Materials:

  • Diethyl 2-(p-tolyl)malonate

  • Absolute Ethanol

  • Sodium metal

  • Ethyl bromide (or ethyl iodide)

  • Glacial acetic acid

  • Diethyl ether

  • Anhydrous calcium chloride

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, prepare a solution of sodium ethoxide by cautiously adding sodium metal (1.05 molar equivalents) to absolute ethanol under an inert atmosphere.

  • Once the sodium has completely reacted, add diethyl 2-(p-tolyl)malonate (1.0 molar equivalent) dropwise to the sodium ethoxide solution with stirring.

  • After the addition is complete, add ethyl bromide (1.1 molar equivalents) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and neutralize with glacial acetic acid.

  • Remove the ethanol under reduced pressure.

  • To the residue, add water and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous calcium chloride.

  • Filter and concentrate the solution under reduced pressure to obtain the crude this compound.

  • Purify the product by vacuum distillation.

Protocol 2: Synthesis of 2-ethyl-2-(p-tolyl)acetic Acid

This protocol for the hydrolysis and decarboxylation of the substituted malonic ester is based on a procedure for a structurally similar compound, diethyl 2-(perfluorophenyl)malonate, which has been shown to be effective.[3]

Materials:

  • This compound

  • Hydrobromic acid (48% aqueous solution)

  • Glacial acetic acid

  • Sodium bicarbonate solution (saturated)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 molar equivalent) in a 1:5 (v/v) mixture of 48% hydrobromic acid and glacial acetic acid.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with a saturated sodium bicarbonate solution to remove any unreacted acidic reagents.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude 2-ethyl-2-(p-tolyl)acetic acid.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected yields based on analogous syntheses. Actual results may vary depending on the specific reaction conditions and scale.

StepReactantsReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Ethylation Diethyl 2-(p-tolyl)malonate, Ethyl bromideSodium ethoxideEthanolReflux2-480-90 (estimated)[2]
Hydrolysis & Decarboxylation This compound48% HBr, Acetic Acid-Reflux4-6~63 (based on analogue)[3]

Application in Drug Development: Targeting the Cyclooxygenase Pathway

The final product of this synthesis, 2-ethyl-2-(p-tolyl)acetic acid, belongs to the class of 2-arylalkanoic acids, which are known to be potent inhibitors of cyclooxygenase (COX) enzymes.[1] These enzymes are central to the inflammatory response, as they catalyze the conversion of arachidonic acid into prostaglandins.[4]

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 catalysis COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 catalysis Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX1->Prostaglandins_Thromboxanes COX2->Prostaglandins_Thromboxanes Inflammation_Pain Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain Gastric_Protection Gastric Protection, Platelet Aggregation Prostaglandins_Thromboxanes->Gastric_Protection NSAID 2-Arylalkanoic Acids (e.g., 2-ethyl-2-(p-tolyl)acetic acid) NSAID->COX1 inhibition NSAID->COX2 inhibition

Caption: Inhibition of the Cyclooxygenase (COX) Pathway by 2-Arylalkanoic Acids.

By inhibiting COX-1 and COX-2, 2-arylalkanoic acids reduce the production of prostaglandins, thereby alleviating symptoms of inflammation, pain, and fever. The development of selective COX-2 inhibitors has been a major focus in drug discovery to minimize the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 enzyme. The synthesis of novel 2-arylalkanoic acids, such as 2-ethyl-2-(p-tolyl)acetic acid, provides a platform for investigating new chemical entities with potentially improved efficacy and safety profiles as anti-inflammatory agents.

References

Application Notes and Protocols: "Diethyl 2-ethyl-2-(p-tolyl)malonate" as a Versatile Building Block for Complex Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of diethyl 2-ethyl-2-(p-tolyl)malonate as a key intermediate in the construction of complex organic molecules, with a particular focus on the synthesis of bioactive compounds such as barbiturates. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to facilitate its use in research and development.

Introduction

This compound is a disubstituted malonic ester that serves as a valuable C5 synthon in organic synthesis. Its structure, featuring a quaternary carbon bearing both an ethyl and a p-tolyl group flanked by two ethoxycarbonyl functionalities, makes it an ideal precursor for a variety of important molecular scaffolds. The presence of the p-tolyl group can influence the pharmacokinetic and pharmacodynamic properties of the final products. This document outlines key applications and provides detailed protocols for the use of this versatile building block.

Key Applications

The primary applications of this compound stem from its reactivity in condensation and addition reactions.

  • Synthesis of Barbiturates: Condensation with urea or thiourea provides a straightforward route to 5,5-disubstituted barbituric acids and thiobarbituric acids. These compounds are of significant interest in medicinal chemistry due to their sedative, hypnotic, and anticonvulsant properties.

  • Knoevenagel Condensation: Reaction with aldehydes and ketones in the presence of a base leads to the formation of α,β-unsaturated compounds, which are versatile intermediates for further synthetic transformations.[1][2]

  • Michael Addition: As a Michael donor, the enolate of this compound can undergo conjugate addition to α,β-unsaturated carbonyl compounds, facilitating the formation of complex carbon skeletons.[3][4]

Application 1: Synthesis of 5-Ethyl-5-(p-tolyl)barbituric Acid

The condensation of this compound with urea in the presence of a strong base is a classic and efficient method for the synthesis of 5-ethyl-5-(p-tolyl)barbituric acid, a compound with potential anticonvulsant activity.[5][6]

Experimental Protocol: Synthesis of 5-Ethyl-5-(p-tolyl)barbituric Acid

This protocol is adapted from established procedures for barbiturate synthesis.[5][6]

Materials:

  • This compound

  • Urea

  • Sodium metal

  • Absolute Ethanol

  • Hydrochloric acid (concentrated)

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Büchner funnel and filter flask

Procedure:

  • Preparation of Sodium Ethoxide: In a 250 mL round-bottom flask equipped with a reflux condenser and a drying tube, add 100 mL of absolute ethanol. Carefully add 2.3 g (0.1 mol) of sodium metal in small pieces to the ethanol. The reaction is exothermic and will produce hydrogen gas. Allow the sodium to react completely to form a solution of sodium ethoxide.

  • Reaction Mixture: To the freshly prepared sodium ethoxide solution, add 27.8 g (0.1 mol) of this compound. Subsequently, add a solution of 6.0 g (0.1 mol) of dry urea dissolved in 50 mL of warm absolute ethanol.

  • Condensation: Heat the reaction mixture to reflux using a heating mantle or oil bath and stir vigorously for 8-10 hours. A white precipitate of the sodium salt of the barbiturate will form.[5]

  • Work-up: After the reflux period, cool the mixture to room temperature. Slowly add 100 mL of water to dissolve the precipitate.

  • Acidification: Carefully acidify the solution with concentrated hydrochloric acid until the pH is approximately 2-3. This will precipitate the 5-ethyl-5-(p-tolyl)barbituric acid.

  • Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the white solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water and dry in a vacuum oven at 60-70 °C. The crude product can be recrystallized from an ethanol/water mixture to yield the pure product.[6]

Quantitative Data
ParameterValueReference
Molecular Formula C₁₃H₁₄N₂O₃[7]
Molecular Weight 246.26 g/mol [7]
Appearance White crystalline solidN/A
Melting Point 172-173 °C[8]
Theoretical Yield 24.6 g (from 0.1 mol)N/A
Expected Yield 70-80%[5]
Spectroscopic Data
TechniqueDataReference
Mass Spectrum (EI) m/z: 246 (M+), 217, 189, 119, 91[7]
¹H NMR (DMSO-d₆) Predicted: δ 11.2 (s, 2H, NH), 7.2 (d, 2H, Ar-H), 7.1 (d, 2H, Ar-H), 2.3 (s, 3H, Ar-CH₃), 2.0 (q, 2H, CH₂CH₃), 0.8 (t, 3H, CH₂CH₃)(Predicted based on similar structures)
¹³C NMR (DMSO-d₆) Predicted: δ 173 (C=O), 150 (C=O), 138 (Ar-C), 136 (Ar-C), 129 (Ar-CH), 128 (Ar-CH), 58 (C-5), 30 (CH₂CH₃), 21 (Ar-CH₃), 9 (CH₂CH₃)(Predicted based on similar structures)
Mechanism of Action: Barbiturates and the GABA-A Receptor

Barbiturates exert their effects on the central nervous system primarily by acting as positive allosteric modulators of the GABA-A receptor, which is the main inhibitory neurotransmitter receptor in the brain.[9][10]

GABA_A_Receptor_Pathway cluster_neuron Postsynaptic Neuron GABA_R GABA-A Receptor (Chloride Channel) Cl_in Cl- Influx GABA_R->Cl_in Increases duration of opening Hyperpolarization Hyperpolarization Cl_in->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition GABA GABA GABA->GABA_R Binds Barbiturate Barbiturate (e.g., 5-Ethyl-5-(p-tolyl)barbituric acid) Barbiturate->GABA_R Binds to allosteric site

Caption: Barbiturate action on the GABA-A receptor.

Application 2: Knoevenagel Condensation for α,β-Unsaturated Systems

The Knoevenagel condensation provides a powerful tool for carbon-carbon bond formation, reacting active methylene compounds with aldehydes or ketones.[1] this compound can serve as the active methylene component to synthesize highly substituted olefins.

General Experimental Protocol: Knoevenagel Condensation

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., Benzaldehyde)

  • Piperidine or another basic catalyst

  • Toluene or another suitable solvent

  • Dean-Stark apparatus (optional)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if water removal is critical), dissolve this compound (1 equivalent) and the carbonyl compound (1 equivalent) in toluene.

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents).

  • Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by TLC. Water produced during the reaction can be removed azeotropically using a Dean-Stark trap to drive the equilibrium towards the product.[11]

  • Work-up: After completion, cool the reaction mixture and wash with dilute acid (e.g., 1M HCl), followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Expected Product Structure

Knoevenagel_Reaction reagents This compound + R-CHO catalyst Base (e.g., Piperidine) Toluene, Reflux product α,β-Unsaturated Product catalyst->product

Caption: General Knoevenagel condensation workflow.

Application 3: Michael Addition for C-C Bond Formation

The enolate generated from this compound can act as a nucleophile in a Michael addition reaction with α,β-unsaturated carbonyl compounds.[3] This 1,4-conjugate addition is a key step in the synthesis of more complex molecular frameworks.

General Experimental Protocol: Michael Addition

Materials:

  • This compound

  • α,β-Unsaturated carbonyl compound (Michael acceptor, e.g., Methyl vinyl ketone)

  • Strong, non-nucleophilic base (e.g., Sodium ethoxide, Sodium hydride)

  • Aprotic solvent (e.g., THF, DMF)

Procedure:

  • Enolate Formation: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve this compound (1 equivalent) in the chosen aprotic solvent. Add the base (1 equivalent) portion-wise at 0 °C to generate the enolate.

  • Addition: Slowly add the Michael acceptor (1 equivalent) to the enolate solution at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up: Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Logical Flow of Michael Addition

Michael_Addition_Flow start This compound enolate Enolate Formation (Base) start->enolate addition 1,4-Conjugate Addition enolate->addition acceptor α,β-Unsaturated Carbonyl Compound acceptor->addition product Michael Adduct addition->product

Caption: Logical workflow for a Michael addition reaction.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules. Its utility in forming heterocyclic systems like barbiturates, as well as in fundamental carbon-carbon bond-forming reactions such as the Knoevenagel condensation and Michael addition, makes it an important tool for researchers in synthetic organic chemistry and drug discovery. The protocols and data provided herein are intended to serve as a practical guide for the effective application of this reagent in the laboratory.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Diethyl 2-ethyl-2-(p-tolyl)malonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Diethyl 2-ethyl-2-(p-tolyl)malonate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound. The synthesis is typically a two-step alkylation of diethyl malonate, first with a p-tolyl halide and subsequently with an ethyl halide (or vice versa), using a suitable base.

Problem 1: Low or No Product Yield

Possible Cause Troubleshooting Step
Inactive Base Ensure the base is fresh and has been stored under appropriate anhydrous conditions. For sodium ethoxide, it is often preferable to prepare it fresh.
Poor Quality Alkylating Agents Use freshly distilled or high-purity p-tolyl halide and ethyl halide. Impurities can interfere with the reaction.
Presence of Moisture All glassware must be thoroughly dried, and anhydrous solvents should be used. Moisture will quench the enolate intermediate, halting the reaction. The use of molecular sieves can improve yields by ensuring anhydrous conditions.[1]
Incorrect Reaction Temperature Optimize the reaction temperature. While heating can increase the reaction rate, excessively high temperatures can lead to side reactions. For the arylation step, temperatures around 90°C have been shown to be effective in related microwave-assisted syntheses.[1]
Insufficient Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC). Some reactions may require longer heating periods to go to completion. Yields may plateau after a certain time (e.g., 6 hours in some alkylations).[1]

Problem 2: Formation of Significant By-products

By-product Possible Cause Troubleshooting Step
Diethyl 2,2-di(p-tolyl)malonate or Diethyl 2,2-diethylmalonate Use of excess alkylating agent or a highly reactive base can lead to dialkylation. This is a common drawback of the malonic ester synthesis.[2]Use a stoichiometric amount of the alkylating agent in the first step. For the second alkylation, ensure the first alkylation has gone to completion before adding the second alkylating agent.
O-alkylation Products The enolate intermediate has two nucleophilic sites (carbon and oxygen). The choice of solvent and counter-ion can influence the C- vs. O-alkylation ratio.Polar aprotic solvents generally favor C-alkylation.
Elimination Products If using a sterically hindered or strong base with a secondary or tertiary alkyl halide, elimination reactions can compete with the desired substitution.Use a less hindered base and primary alkyl halides whenever possible.

Problem 3: Difficulty in Product Purification

Issue Possible Cause Troubleshooting Step
Close Boiling Points of Products and Starting Materials Incomplete reaction can leave unreacted mono-alkylated malonate, which may have a similar boiling point to the desired product.Ensure the reaction goes to completion by monitoring with TLC. Use column chromatography for purification if distillation is ineffective.
Formation of Emulsions During Workup The presence of salts and polar solvents can lead to the formation of stable emulsions during aqueous extraction.Add a saturated brine solution to the aqueous layer to break up emulsions.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The synthesis involves a sequential dialkylation of diethyl malonate. The methylene protons of diethyl malonate are acidic and can be removed by a base to form a stabilized enolate. This enolate then acts as a nucleophile and reacts with an alkyl or aryl halide in an SN2 reaction. The process is repeated with a second, different halide to yield the disubstituted product.[2][3][4][5][6]

Q2: Which base is most suitable for this synthesis?

Sodium ethoxide (NaOEt) in ethanol is a standard and cost-effective choice that helps prevent transesterification.[7] For complete enolate formation, a strong, non-nucleophilic base can be used.[7] In phase-transfer catalysis, weaker bases like potassium carbonate (K₂CO₃) can be employed effectively.[7]

Q3: What is the optimal order of adding the alkylating agents (p-tolyl halide and ethyl halide)?

While both sequences are possible, it is often advantageous to introduce the bulkier aryl group first. The mono-arylated intermediate is less sterically hindered for the subsequent ethylation.

Q4: Can I improve the yield and reaction time of the synthesis?

Yes, several optimization strategies can be employed:

  • Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields.[1]

  • Phase-Transfer Catalysis (PTC): Using a phase-transfer catalyst, such as tetrabutylammonium bromide, with a base like potassium carbonate can improve conversion rates and allow for milder reaction conditions.[7]

Q5: What are the key parameters to control for a successful synthesis?

The critical parameters include the choice of base, solvent, reaction temperature, and the purity of reagents. Anhydrous conditions are crucial for the success of the reaction.

Data Presentation

Table 1: Comparison of Reaction Conditions for Arylation of Diethyl Malonate

Catalyst SystemBaseSolventTemperature (°C)TimeYield (%)Reference
Cu(OTf)₂, 2-picolinic acidCs₂CO₃Toluene9030 min (MW)High[1]
Cu(OTf)₂, 2-picolinic acidCs₂CO₃1,4-dioxane9030 min (MW)Comparable to Toluene[1]
CuI, 2-phenylphenolCs₂CO₃Dioxane10024 h92
Pd(OAc)₂, P(t-Bu)₃NaHToluene8018 h85

Table 2: Influence of Solvent and Temperature on Enantioselectivity in a Related PTC Alkylation

SolventTemperature (°C)Enantiomeric Excess (ee %)Yield (%)Reference
Toluene-409575[1]
CH₂Cl₂0Lower enantioselectivity-[1]
THF0Significant decrease in enantioselectivity-[1]

Experimental Protocols

Representative Protocol for the Synthesis of this compound

Disclaimer: This is a generalized procedure and should be adapted and optimized based on laboratory conditions and safety protocols.

Step 1: Synthesis of Diethyl 2-(p-tolyl)malonate

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), in a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium ethoxide by dissolving sodium metal (1.0 eq) in anhydrous ethanol.

  • Enolate Formation: To the sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise at room temperature. Stir the mixture for 30 minutes.

  • Arylation: Add p-tolyl bromide (1.0 eq) to the reaction mixture. Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • Workup: After cooling to room temperature, quench the reaction with dilute hydrochloric acid. Extract the product with diethyl ether or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Preparation: In a similar setup as Step 1, dissolve the purified Diethyl 2-(p-tolyl)malonate (1.0 eq) in anhydrous ethanol.

  • Enolate Formation: Add a solution of sodium ethoxide in ethanol (1.0 eq) dropwise and stir for 30 minutes.

  • Ethylation: Add ethyl bromide (1.0 eq) to the reaction mixture and heat to reflux for 4-6 hours, monitoring by TLC.

  • Workup and Purification: Follow the same workup and purification procedures as described in Step 1 to isolate the final product, this compound.

Visualizations

Synthesis_Workflow start Start: Diethyl Malonate step1 Step 1: Arylation - Base (e.g., NaOEt) - p-tolyl halide start->step1 intermediate Diethyl 2-(p-tolyl)malonate step1->intermediate step2 Step 2: Ethylation - Base (e.g., NaOEt) - Ethyl halide intermediate->step2 product This compound step2->product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic start Low/No Yield? check_reagents Check Reagent Quality (Base, Halides, Solvent) start->check_reagents Yes success Improved Yield start->success No check_conditions Verify Reaction Conditions (Anhydrous, Temperature, Time) check_reagents->check_conditions side_reactions Analyze for Side Reactions (Dialkylation, O-alkylation) check_conditions->side_reactions optimize Optimize Protocol (Microwave, PTC) side_reactions->optimize optimize->success

Caption: Troubleshooting logic for synthesis optimization.

References

Technical Support Center: Synthesis of Diethyl 2-ethyl-2-(p-tolyl)malonate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of Diethyl 2-ethyl-2-(p-tolyl)malonate. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this dialkylation of diethyl malonate.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing this compound?

A1: The synthesis is a sequential dialkylation of diethyl malonate, which is a specific application of the malonic ester synthesis.[1][2] The process involves two main steps:

  • First Alkylation: Diethyl malonate is deprotonated with a suitable base to form an enolate, which then reacts with a p-tolyl halide (e.g., p-tolyl bromide) in an SN2 reaction.

  • Second Alkylation: The resulting diethyl 2-(p-tolyl)malonate is deprotonated again with a base, and the new enolate is reacted with an ethyl halide (e.g., ethyl bromide) to yield the final product.

Q2: Which base is most suitable for this reaction?

A2: Sodium ethoxide (NaOEt) in ethanol is the most commonly used and recommended base.[1][3] Using an alkoxide that matches the ester groups (ethoxide for a diethyl ester) is crucial to prevent transesterification, a side reaction where the ester groups are exchanged, leading to a mixture of products.[4] Stronger, non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can also be used, particularly if transesterification is a major concern or if the alkylating agent is very unreactive.

Q3: In what order should the alkylating agents (p-tolyl halide and ethyl halide) be added?

A3: While either order is theoretically possible, it is generally advisable to add the less sterically hindered alkyl group first. Therefore, the recommended sequence is:

  • Alkylation with ethyl halide.

  • Alkylation with the bulkier p-tolyl halide.

This approach minimizes potential steric hindrance during the second SN2 reaction, which could otherwise lower the yield.

Q4: What are the primary side reactions to be aware of?

A4: The main side reactions include incomplete alkylation (resulting in mono-alkylated products), dialkylation by the same alkyl halide (if conditions are not controlled), elimination reactions (E2) from the alkyl halides, and hydrolysis of the ester groups.[1]

Troubleshooting Guide

Problem 1: Low or no yield of the desired product.

Potential Cause Recommended Solution
Ineffective Deprotonation Ensure the base is fresh and anhydrous. Use at least one molar equivalent of base for each alkylation step. Consider using a stronger base like sodium hydride (NaH) in an aprotic solvent like THF or DMF if sodium ethoxide proves insufficient.
Poor Quality Alkylating Agent Use purified alkyl halides. p-Tolyl halides can be particularly unreactive; consider using p-tolyl iodide or adding a catalytic amount of sodium iodide (NaI) if using the bromide or chloride to facilitate the reaction (Finkelstein reaction).
E2 Elimination Side Reaction This is more likely with secondary or sterically hindered primary halides.[1] Ensure the reaction temperature is not excessively high. Use the least sterically hindered base possible that is still effective.
Premature Hydrolysis Ensure all reagents and solvents are anhydrous. Workup should be performed under non-hydrolytic conditions until the final step.

Problem 2: The final product is a mixture containing starting material and/or mono-alkylated intermediates.

Potential Cause Recommended Solution
Incomplete First Alkylation Increase the reaction time or gently heat the mixture to ensure the first alkylation goes to completion before proceeding.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Insufficient Base in Second Alkylation Ensure a full equivalent of fresh base is used for the second deprotonation step. The mono-alkylated intermediate is slightly less acidic than diethyl malonate, so complete deprotonation is critical.
Insufficient Second Alkylating Agent or Reaction Time Use a slight excess (1.1-1.2 equivalents) of the second alkylating agent. Monitor the reaction by TLC/GC to determine the optimal reaction time.
Difficult Purification The boiling points of diethyl malonate, the mono-alkylated products, and the final dialkylated product can be close.[6] Purification may require careful fractional distillation under reduced pressure or column chromatography for high purity.

Experimental Protocol: Sequential Alkylation of Diethyl Malonate

This protocol outlines the synthesis of this compound.

Step 1: First Alkylation (Ethylation)

  • Set up a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Prepare sodium ethoxide solution by dissolving sodium metal (1.0 eq) in anhydrous ethanol under a nitrogen atmosphere.

  • Cool the sodium ethoxide solution in an ice bath and add diethyl malonate (1.0 eq) dropwise with stirring.

  • After the addition is complete, allow the mixture to stir for 30 minutes at room temperature.

  • Add ethyl bromide (1.05 eq) dropwise. The reaction may be exothermic.

  • After addition, heat the mixture to reflux for 2-4 hours or until TLC/GC analysis indicates the disappearance of the starting material.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

Step 2: Second Alkylation (Arylation)

  • To the crude diethyl 2-ethylmalonate residue, add a fresh solution of sodium ethoxide (1.0 eq) in anhydrous ethanol.

  • Stir the mixture for 30 minutes to ensure complete formation of the enolate.

  • Add p-tolyl bromide (1.05 eq) dropwise.

  • Heat the mixture to reflux for 6-12 hours. The reaction with an aryl halide is typically slower than with an alkyl halide. Monitor progress by TLC/GC.

Step 3: Workup and Purification

  • After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Visualized Reaction and Troubleshooting Workflow

The following diagrams illustrate the chemical pathways and a logical workflow for troubleshooting common issues.

Reaction_Pathway cluster_side1 Potential Side Reactions DEM Diethyl Malonate Intermediate Diethyl 2-ethylmalonate DEM->Intermediate Step 1 Alkylation Side1 Unreacted Diethyl Malonate DEM->Side1 Incomplete Reaction 1 Base1 1. NaOEt Base1->DEM EtBr 2. Ethyl Bromide EtBr->DEM Side3 Elimination Product (from Alkyl Halide) EtBr->Side3 E2 Elimination Base2 3. NaOEt Base2->Intermediate TolylBr 4. p-Tolyl Bromide TolylBr->Intermediate FinalProduct This compound (Desired Product) Intermediate->FinalProduct Step 2 Alkylation Side2 Diethyl 2,2-diethylmalonate Intermediate->Side2 Excess EtBr or Insufficient TolylBr Side4 Unreacted Diethyl 2-ethylmalonate Intermediate->Side4 Incomplete Reaction 2

Caption: Reaction scheme for the synthesis of this compound, including key side products.

Troubleshooting_Workflow start Start Synthesis check_yield Is Yield Acceptable? start->check_yield analyze_product Analyze Product Mixture (NMR, GC-MS) check_yield->analyze_product No end_ok Synthesis Successful check_yield->end_ok Yes is_sm Starting Material Present? analyze_product->is_sm is_mono Mono-alkylated Product Present? is_sm->is_mono No solution_sm Problem: Incomplete Deprotonation or Alkylation Solution: Check base/reagent quality, increase reaction time/temp. is_sm->solution_sm Yes other_impurities Other Impurities (e.g., elimination)? is_mono->other_impurities No solution_mono Problem: Incomplete 2nd Alkylation Solution: Ensure 1 eq. of fresh base, use slight excess of 2nd alkyl halide. is_mono->solution_mono Yes solution_impurities Problem: Side Reactions Solution: Check reaction temp, use anhydrous conditions, purify reagents. other_impurities->solution_impurities Yes end_refine Refine Purification (Fractional Distillation, Column Chromatography) other_impurities->end_refine No

Caption: A logical workflow for troubleshooting common problems encountered during the synthesis.

References

Overcoming low yield in "Diethyl 2-ethyl-2-(p-tolyl)malonate" alkylation

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Alkylation of Diethyl Malonate Derivatives

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low yields in the synthesis of "Diethyl 2-ethyl-2-(p-tolyl)malonate" and similar dialkylated malonic esters.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for preparing this compound?

A1: The synthesis of this compound is typically achieved through a sequential C-alkylation of diethyl malonate. This involves two main steps:

  • Mono-alkylation/arylation : Diethyl malonate is first deprotonated with a suitable base to form a nucleophilic enolate. This enolate then reacts with a p-tolyl halide (e.g., p-tolyl bromide) in an SN2 reaction.[1]

  • Second Alkylation : The resulting diethyl 2-(p-tolyl)malonate still possesses one acidic α-hydrogen.[2] A second deprotonation and subsequent reaction with an ethyl halide (e.g., ethyl bromide) yields the final dialkylated product. The order of alkylation can be reversed.

Q2: What are the most common reasons for low yield in this dialkylation reaction?

A2: Low yields in the synthesis of this compound and other quaternary malonates often stem from several factors:

  • Incomplete reaction : Insufficient base, reaction time, or inadequate temperature can lead to unreacted starting materials.

  • Steric hindrance : The formation of a quaternary carbon center can be sterically demanding, slowing down the second alkylation step.

  • Side reactions : These include elimination (E2) of the alkyl halide, especially with stronger bases, and hydrolysis of the ester groups if water is present.[3]

  • Over-alkylation/Byproducts : While the goal is dialkylation, improper stoichiometry or reaction control can lead to a mixture of mono- and di-alkylated products, making purification difficult and lowering the isolated yield of the desired compound.[4]

Q3: Can I introduce both the ethyl and p-tolyl groups in a single step?

A3: No, the alkylation must be performed sequentially. The first alkylating agent is added to form the mono-substituted intermediate, which is then isolated or used in situ for the second alkylation step with a different alkylating agent.

Troubleshooting Guide for Low Yield

Issue 1: My reaction has a low conversion rate, and I'm recovering a lot of the mono-alkylated intermediate.

Possible Cause Troubleshooting Suggestion Rationale
Insufficient Base Use a slight excess (1.1-1.2 equivalents) of a strong base like Sodium Hydride (NaH) for the second alkylation step.Ensures complete deprotonation of the sterically more hindered mono-alkylated intermediate to form the reactive enolate.
Base Strength For the second alkylation, a stronger base might be necessary. Consider switching from NaOEt or K₂CO₃ to NaH or LDA.Diethyl 2-(p-tolyl)malonate is less acidic than diethyl malonate, requiring a stronger base for efficient deprotonation.
Reaction Temperature Try increasing the reaction temperature or extending the reaction time. For instance, refluxing in THF or DMF can improve conversion.The second alkylation step is often slower due to steric hindrance and requires more energy to proceed at a reasonable rate.

Issue 2: My main byproduct seems to be from an elimination reaction.

Possible Cause Troubleshooting Suggestion Rationale
Base is too strong/hindered If using a very strong, hindered base like LDA or t-butoxide, it might favor E2 elimination. Switch to NaH or NaOEt.Sodium hydride and sodium ethoxide are strong but less sterically hindered bases, which can favor the desired SN2 substitution over elimination.
Alkyl Halide Structure Ensure you are using a primary alkyl halide (e.g., ethyl bromide or iodide).Secondary and tertiary alkyl halides are much more prone to elimination reactions.[2]
Reaction Temperature High temperatures can favor elimination. Try running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.Elimination reactions often have a higher activation energy than substitution reactions.

Issue 3: I'm observing hydrolysis of the ester groups.

Possible Cause Troubleshooting Suggestion Rationale
Presence of Water Use anhydrous solvents and reagents. Dry glassware thoroughly before use. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).Water can react with the base and also lead to the saponification (hydrolysis) of the ester functional groups, especially under basic conditions at elevated temperatures.
Hygroscopic Base If using K₂CO₃, ensure it is anhydrous.Potassium carbonate can absorb water from the atmosphere, introducing it into the reaction.

Experimental Protocols

Protocol 1: Two-Step Dialkylation using Sodium Hydride

This protocol is suitable for achieving high conversion by using a strong base.

  • Step 1: Synthesis of Diethyl 2-(p-tolyl)malonate

    • To a stirred suspension of Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous THF under an inert atmosphere, add Diethyl Malonate (1.0 eq) dropwise at 0 °C.

    • Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.

    • Add p-tolyl bromide (1.05 eq) and reflux the mixture for 4-6 hours.

    • Monitor the reaction by TLC. Upon completion, quench the reaction by carefully adding cold water.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography or used directly in the next step.

  • Step 2: Synthesis of this compound

    • To a stirred suspension of NaH (1.1 eq) in anhydrous DMF, add the crude Diethyl 2-(p-tolyl)malonate (1.0 eq) from the previous step at 0 °C.

    • Stir at room temperature for 30 minutes.

    • Add ethyl bromide (1.2 eq) and heat the mixture to 50-60 °C for 6-12 hours.

    • Monitor the reaction by TLC. Work-up is similar to Step 1. Purify the final product by vacuum distillation or column chromatography.

Protocol 2: Phase-Transfer Catalysis (PTC) Method

This method uses a weaker base and may help to minimize some side reactions.[3]

  • In a round-bottom flask, combine Diethyl 2-(p-tolyl)malonate (1.0 eq), ethyl bromide (1.5 eq), anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq), and a catalytic amount of a phase-transfer catalyst (e.g., TBAB - tetrabutylammonium bromide, 0.1 eq) in a solvent like dioxane or DMF.[3]

  • Heat the mixture with vigorous stirring at 80-100 °C.

  • Monitor the reaction progress by TLC or GC. The reaction may take 12-24 hours.

  • After cooling, filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous Na₂SO₄, and purify as described in Protocol 1.

Data Presentation

The following table summarizes general conditions that can be optimized for the dialkylation of malonic esters. Specific yields for the target molecule are highly dependent on experimental execution.

Parameter Condition A Condition B Condition C Considerations
Base Sodium Ethoxide (NaOEt)Sodium Hydride (NaH)Potassium Carbonate (K₂CO₃) / PTCNaH is stronger and drives the reaction to completion. K₂CO₃ is milder but requires a phase-transfer catalyst (PTC). NaOEt is a classic choice but requires an alcohol solvent.[3][5]
Solvent EthanolTHF or DMFDioxane or AcetonitrileThe solvent should be anhydrous. DMF can accelerate SN2 reactions but can be difficult to remove. Ethanol must be used with NaOEt to prevent transesterification.[4]
Temperature Reflux (Ethanol)25 °C to 60 °C80 - 100 °CHigher temperatures increase reaction rate but may also promote side reactions like elimination.
Yield Trend ModeratePotentially HighModerate to GoodHigh yields are favored by conditions that ensure complete enolate formation (strong base) and minimize side reactions.

Visualizations

Reaction Pathway and Key Steps

Reaction_Pathway cluster_0 Sequential Alkylation Process A Diethyl Malonate B Enolate I A->B 1. Deprotonation (e.g., NaH, NaOEt) C Diethyl 2-(p-tolyl)malonate B->C 2. Alkylation I (+ p-tolyl-Br) D Enolate II C->D 3. Deprotonation (e.g., NaH) E This compound (Final Product) D->E 4. Alkylation II (+ ethyl-Br)

Caption: Sequential alkylation workflow for synthesis.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Low Yield Observed Check_Conversion Check Conversion Rate: Recovered Starting Material? Start->Check_Conversion Check_Byproducts Identify Main Byproduct Check_Conversion->Check_Byproducts No Incomplete_Deprotonation Incomplete Deprotonation or Slow Reaction Check_Conversion->Incomplete_Deprotonation Yes Elimination_Product Elimination (E2) Product Check_Byproducts->Elimination_Product Alkene observed Hydrolysis_Product Hydrolysis Product (Carboxylic Acid) Check_Byproducts->Hydrolysis_Product Acidic byproduct Solution_Base Action: - Increase base equivalents - Use stronger base (e.g., NaH) - Increase temperature/time Incomplete_Deprotonation->Solution_Base Solution_Elimination Action: - Use less hindered base (NaH) - Lower reaction temperature - Ensure primary alkyl halide Elimination_Product->Solution_Elimination Solution_Hydrolysis Action: - Use anhydrous solvents/reagents - Run under inert atmosphere Hydrolysis_Product->Solution_Hydrolysis

Caption: Troubleshooting flowchart for low yield issues.

References

Technical Support Center: Diethyl 2-ethyl-2-(p-tolyl)malonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of "Diethyl 2-ethyl-2-(p-tolyl)malonate".

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: The synthesis of this compound typically proceeds via the sequential alkylation of diethyl malonate. Common impurities can arise from incomplete reactions, side reactions, or subsequent workup procedures. These include:

  • Unreacted Starting Materials: Diethyl malonate, p-tolyl halide (e.g., p-tolyl bromide), and ethyl halide (e.g., ethyl bromide or iodide).

  • Mono-alkylation Intermediate: Diethyl 2-(p-tolyl)malonate.

  • Over-alkylation Product: Diethyl 2,2-di(p-tolyl)malonate or other dialkylated species.

  • Hydrolysis Products: 2-ethyl-2-(p-tolyl)malonic acid or its monoethyl ester, which can form if water is present during the reaction or workup, especially under basic or acidic conditions.[1]

  • Transesterification Products: If an alcohol other than ethanol is used as a solvent, or if the ethoxide base contains other alkoxides, mixed esters can be formed.[2]

  • Elimination Byproducts: Particularly if secondary or tertiary alkyl halides are used or if reaction temperatures are too high.

Q2: What are the recommended purification techniques for this compound?

A2: The choice of purification method depends on the nature and quantity of the impurities present. The most common and effective techniques are:

  • Vacuum Distillation: This is a highly effective method for separating the desired product from less volatile impurities (e.g., salts, hydrolysis products, some dialkylated byproducts) and more volatile impurities (e.g., unreacted alkyl halides and diethyl malonate).[3]

  • Column Chromatography: Silica gel column chromatography is a versatile technique for separating compounds with different polarities. It is particularly useful for removing impurities that have boiling points close to the product, such as the mono-alkylation intermediate or certain over-alkylation products.

  • Recrystallization: While finding a suitable solvent system can be challenging for oils, recrystallization can be an option if the crude product is a solid or can be induced to crystallize. This method is excellent for achieving high purity.

  • Aqueous Workup/Extraction: A standard workup procedure involving washing the crude product with water, dilute acid, and/or a mild base (like sodium bicarbonate solution) can effectively remove salts, water-soluble starting materials, and acidic or basic impurities.

Q3: How can I monitor the purity of my this compound?

A3: Several analytical techniques can be used to assess the purity of your product:

  • Gas Chromatography (GC): GC is an excellent method for quantifying the percentage of the desired product and identifying volatile impurities.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to identify and quantify impurities by integrating the signals corresponding to the product and the impurities.

  • Mass Spectrometry (MS): Coupled with GC (GC-MS), this technique can help in identifying the molecular weights of impurities, aiding in their structural elucidation.[6]

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient way to qualitatively assess the purity of a sample and to monitor the progress of a purification process like column chromatography.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem 1: Low Purity After Initial Workup

Symptoms:

  • GC or NMR analysis shows the presence of multiple components.

  • The crude product has a broad boiling range during initial distillation attempts.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Incomplete Reaction Solution: Before workup, ensure the reaction has gone to completion using TLC or GC. If starting materials remain, consider extending the reaction time, increasing the temperature (if appropriate), or adding a slight excess of the limiting reagent.
Presence of Unreacted Starting Materials Solution: Unreacted diethyl malonate and alkyl halides are typically more volatile than the product. They can often be removed by fractional vacuum distillation. A thorough aqueous workup can also help remove some of these impurities.
Formation of Side Products Solution: The purification strategy will depend on the nature of the side products. For impurities with different polarities, column chromatography is recommended. For those with significantly different boiling points, vacuum distillation is effective.
Problem 2: Difficulty in Separating the Product from a Persistent Impurity

Symptoms:

  • A significant impurity peak is observed close to the product peak in the GC chromatogram.

  • NMR signals of an unknown compound are consistently present despite initial purification attempts.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Co-elution in Column Chromatography Solution: Optimize the mobile phase for better separation. A shallower gradient or an isocratic elution with a solvent system that provides a greater difference in the retention factors (Rf) of the product and the impurity can be effective. Consider using a different stationary phase if silica gel is not providing adequate separation.
Similar Boiling Points Solution: If vacuum distillation is not effective, it indicates that the impurity has a boiling point very close to that of the product. In this case, column chromatography is the preferred method. For very challenging separations, preparative HPLC might be necessary.
Isomeric Impurities Solution: Isomers can be particularly difficult to separate. High-performance column chromatography with a carefully optimized solvent system is often required.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is suitable for removing impurities with boiling points significantly different from this compound. The boiling point of this compound is approximately 116-117 °C at 0.5 mmHg.[7] A closely related compound, Diethyl 2-ethyl-2-phenylmalonate, has a boiling point of 185 °C at 15 mmHg.

Apparatus:

  • Round-bottom flask

  • Short-path distillation head with a condenser and vacuum adapter

  • Receiving flask(s)

  • Heating mantle with a stirrer

  • Thermometer

  • Vacuum pump with a trap and a pressure gauge

Procedure:

  • Setup: Assemble the distillation apparatus. Ensure all joints are properly sealed with vacuum grease.

  • Charging the Flask: Place the crude this compound into the round-bottom flask. Add a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Begin heating the flask gently with the heating mantle while stirring.

  • Fraction Collection:

    • Forerun: Collect the initial fraction, which will contain lower-boiling impurities such as unreacted diethyl malonate and alkyl halides.

    • Main Fraction: Once the distillation temperature stabilizes near the expected boiling point of the product at the measured pressure, change the receiving flask and collect the main fraction.

    • Residue: Stop the distillation when the temperature starts to rise again or when only a small amount of residue remains in the distillation flask. This residue will contain higher-boiling impurities.

  • Analysis: Analyze the purity of the collected main fraction using GC or NMR.

Expected Purity: >98% (depending on the nature of the impurities).

Protocol 2: Purification by Column Chromatography

This protocol is effective for separating the product from impurities with similar boiling points but different polarities.

Materials:

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • Collection tubes or flasks

  • TLC plates and developing chamber

Procedure:

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the initial eluent (a non-polar solvent mixture, e.g., 98:2 hexanes:ethyl acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds. For example, start with a low polarity mixture (e.g., 98:2 hexanes:ethyl acetate) and gradually increase the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions in separate tubes and monitor the composition of each fraction using TLC.

  • Combining Fractions: Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator.

  • Analysis: Analyze the purity of the final product by GC or NMR.

Expected Purity: >99%.

Data Presentation

Table 1: Physical Properties of this compound and Potential Impurities

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Notes
This compound 278.34116-117 @ 0.5 mmHg[7]Desired Product
Diethyl malonate160.17199 @ 760 mmHg[3]Starting Material
p-Bromotoluene171.04184-185 @ 760 mmHgStarting Material
Ethyl bromide108.9738 @ 760 mmHgStarting Material
Diethyl 2-(p-tolyl)malonate250.29124-125 @ 1 mmHgMono-alkylation Intermediate
2-ethyl-2-(p-tolyl)malonic acid222.24High (likely decomposes)Hydrolysis Product

Note: Boiling points of some potential impurities are estimated based on similar compounds and may vary.

Visualizations

Diagram 1: General Purification Workflow

PurificationWorkflow Crude Crude Product Workup Aqueous Workup (Wash with H2O, NaHCO3) Crude->Workup Analysis1 Purity Check (TLC, GC) Workup->Analysis1 Distillation Vacuum Distillation Analysis2 Final Analysis (GC, NMR) Distillation->Analysis2 Chromatography Column Chromatography Chromatography->Analysis2 Pure Pure Product (>98-99%) Analysis1->Distillation Impurities have different B.P. Analysis1->Chromatography Impurities have similar B.P. Analysis2->Pure Meets Purity Specs

Caption: A general workflow for the purification of this compound.

Diagram 2: Troubleshooting Logic for Persistent Impurities

TroubleshootingLogic Start Persistent Impurity Detected (GC or NMR) Identify Identify Impurity (GC-MS, NMR comparison) Start->Identify CompareBP Compare Boiling Points Identify->CompareBP ComparePol Compare Polarities Identify->ComparePol Distill Optimize Vacuum Distillation (Fractional setup, slow rate) CompareBP->Distill B.P. are different Chrom Optimize Column Chromatography (Solvent gradient, different stationary phase) CompareBP->Chrom B.P. are similar ComparePol->Chrom Polarities are different Recryst Attempt Recrystallization (Test various solvents) ComparePol->Recryst Polarities are similar Success Impurity Removed Distill->Success Chrom->Success Recryst->Success

Caption: A logical flow for troubleshooting the removal of persistent impurities.

References

Technical Support Center: Synthesis of Diethyl 2-ethyl-2-(p-tolyl)malonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Diethyl 2-ethyl-2-(p-tolyl)malonate.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common strategy is a sequential dialkylation of diethyl malonate. This involves the deprotonation of diethyl malonate to form an enolate, followed by two successive alkylation reactions with an ethyl halide and a p-tolyl halide.

Q2: What is the recommended order of addition for the ethyl and p-tolyl groups?

A2: It is generally recommended to add the ethyl group first, followed by the p-tolyl group. Alkyl halides, such as ethyl bromide, are typically more reactive in SN2 reactions with malonate enolates compared to aryl halides like p-tolyl bromide.[1][2] Adding the more reactive electrophile first can lead to a more controlled reaction and better overall yield.

Q3: What are the common bases used for the deprotonation of diethyl malonate?

A3: Sodium ethoxide (NaOEt) in ethanol is a commonly used base for this reaction. It is important to use a base with the same alkoxide as the ester to prevent transesterification side reactions. For the second, potentially more challenging alkylation, a stronger base like sodium hydride (NaH) in an aprotic solvent like THF or DMF may be considered, especially during scale-up to ensure complete deprotonation of the mono-alkylated intermediate.

Q4: What are the potential major byproducts in this synthesis?

A4: The main potential byproducts are mono-ethylated diethyl malonate, mono-p-tolylated diethyl malonate, and the symmetrically disubstituted products: diethyl 2,2-diethylmalonate and diethyl 2,2-di(p-tolyl)malonate. The formation of these byproducts is highly dependent on the reaction conditions and the order of addition.

Q5: What are the key challenges when scaling up this synthesis?

A5: Key scale-up challenges include:

  • Controlling Exotherms: Both alkylation steps are exothermic and require careful temperature management to prevent runaway reactions.

  • Efficient Mixing: Ensuring homogeneous mixing becomes more critical at a larger scale to maintain consistent reaction rates and minimize side product formation.

  • Incomplete Second Alkylation: The second alkylation (arylation) can be more sluggish, leading to incomplete conversion and a mixture of products.

  • Purification: Separating the desired unsymmetrical product from starting materials, mono-substituted intermediates, and symmetrically disubstituted byproducts can be challenging on a large scale.

Troubleshooting Guides

Problem 1: Low Yield of the Desired this compound
Possible Cause Suggested Solution
Incomplete deprotonation of diethyl malonate or the mono-ethylated intermediate.Use a full equivalent of a strong, dry base (e.g., freshly prepared sodium ethoxide or sodium hydride). Ensure anhydrous reaction conditions as moisture will quench the enolate.
Low reactivity of the p-tolyl halide.Consider using a more reactive p-tolyl halide (e.g., p-tolyl iodide instead of bromide). Alternatively, a copper-catalyzed arylation could be explored for milder reaction conditions.
Side reactions, such as elimination or reaction with the solvent.Maintain strict temperature control. Use an appropriate aprotic solvent for the second alkylation step if using a strong base like NaH.
Product loss during workup and purification.Optimize the extraction and purification protocols. Consider column chromatography with a carefully selected solvent system for efficient separation.
Problem 2: Presence of Significant Amounts of Symmetrically Disubstituted Byproducts
Possible Cause Suggested Solution
Diethyl 2,2-diethylmalonate: Addition of more than one equivalent of ethyl halide or insufficient reactivity of the subsequent p-tolyl halide.Carefully control the stoichiometry of the ethyl halide (use no more than one equivalent for the first step). Ensure the first alkylation goes to completion before adding the second electrophile.
Diethyl 2,2-di(p-tolyl)malonate: This is less likely if the ethylation is performed first. If arylation is performed first, this can be a significant byproduct.This highlights the importance of the order of addition. Perform the ethylation first.
In-situ formation of a second equivalent of the first electrophile's enolate.Ensure slow and controlled addition of the base and electrophile to maintain a low concentration of the reactive species.
Problem 3: Incomplete Reaction of the Second Alkylation (Arylation)

| Possible Cause | Suggested Solution | | Steric hindrance from the ethyl group impeding the approach of the p-tolyl halide. | Increase the reaction temperature and/or reaction time for the second alkylation step. | | Lower reactivity of the p-tolyl halide compared to the ethyl halide. | Use a more reactive p-tolyl halide (iodide) or consider a catalyst. A change of solvent to a higher boiling point aprotic solvent (e.g., DMF) might also be beneficial. | | Insufficiently strong base to deprotonate the mono-ethylated intermediate effectively. | Use a stronger base like sodium hydride for the second deprotonation step. |

Experimental Protocols

Protocol 1: Synthesis of Diethyl 2-ethylmalonate (First Alkylation)
  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with absolute ethanol.

  • Base Formation: Sodium metal is carefully added to the ethanol in portions to prepare a solution of sodium ethoxide. The reaction is exothermic and should be cooled in an ice bath if necessary.

  • Enolate Formation: Diethyl malonate is added dropwise to the sodium ethoxide solution at room temperature with vigorous stirring.

  • Alkylation: Ethyl bromide is then added dropwise via the dropping funnel. The reaction mixture is heated to reflux and maintained at that temperature until the reaction is complete (monitored by TLC or GC).

  • Workup: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is taken up in water and extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude diethyl 2-ethylmalonate.

Protocol 2: Synthesis of this compound (Second Alkylation)
  • Reaction Setup: A similar setup to Protocol 1 is used. The crude diethyl 2-ethylmalonate is dissolved in a dry aprotic solvent (e.g., THF or DMF).

  • Base Addition: Sodium hydride (as a 60% dispersion in mineral oil) is carefully added in portions to the solution under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred until hydrogen evolution ceases.

  • Alkylation: A solution of p-tolyl bromide in the same dry solvent is added dropwise to the reaction mixture.

  • Reaction Monitoring: The reaction is heated (temperature will depend on the solvent) and monitored by TLC or GC for the disappearance of the starting material and the formation of the product.

  • Workup: The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated as in Protocol 1.

  • Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to isolate the pure this compound.

Mandatory Visualizations

Synthesis_Pathway Diethyl_Malonate Diethyl Malonate Enolate1 Malonate Enolate Diethyl_Malonate->Enolate1 NaOEt, EtOH Diethyl_Ethylmalonate Diethyl 2-ethylmalonate Enolate1->Diethyl_Ethylmalonate SN2 Ethyl_Bromide Ethyl Bromide Ethyl_Bromide->Diethyl_Ethylmalonate Enolate2 Ethylmalonate Enolate Diethyl_Ethylmalonate->Enolate2 NaH, THF Final_Product This compound Enolate2->Final_Product SN2 pTolyl_Bromide p-Tolyl Bromide pTolyl_Bromide->Final_Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Starting_Materials Verify Purity of Reagents & Solvents Start->Check_Starting_Materials Check_Reaction_Conditions Review Temperature, Time, and Stoichiometry Start->Check_Reaction_Conditions Analyze_Byproducts Identify Byproducts (GC-MS, NMR) Start->Analyze_Byproducts Optimize_Purification Refine Purification Method Start->Optimize_Purification Success Improved Yield and Purity Check_Starting_Materials->Success Check_Reaction_Conditions->Success Incomplete_Alkylation1 Incomplete First Alkylation? Analyze_Byproducts->Incomplete_Alkylation1 Incomplete_Alkylation2 Incomplete Second Alkylation? Analyze_Byproducts->Incomplete_Alkylation2 Side_Reactions Evidence of Side Reactions? Analyze_Byproducts->Side_Reactions Optimize_Base1 Optimize Base/Solvent for First Step Incomplete_Alkylation1->Optimize_Base1 Optimize_Base2 Optimize Base/Solvent for Second Step Incomplete_Alkylation2->Optimize_Base2 Side_Reactions->Check_Reaction_Conditions Optimize_Base1->Success Optimize_Base2->Success Optimize_Purification->Success

Caption: Troubleshooting workflow for synthesis optimization.

Logical_Relationships cluster_factors Key Experimental Factors cluster_outcomes Potential Outcomes Base_Strength Base Strength Yield Product Yield Base_Strength->Yield Reaction_Rate Reaction Rate Base_Strength->Reaction_Rate Reaction_Temperature Reaction Temperature Reaction_Temperature->Yield Purity Product Purity Reaction_Temperature->Purity can affect side reactions Reaction_Temperature->Reaction_Rate Electrophile_Reactivity Electrophile Reactivity Electrophile_Reactivity->Yield Electrophile_Reactivity->Reaction_Rate Solvent_Polarity Solvent Polarity Solvent_Polarity->Purity Solvent_Polarity->Reaction_Rate

References

Preventing hydrolysis of "Diethyl 2-ethyl-2-(p-tolyl)malonate" during workup

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with "Diethyl 2-ethyl-2-(p-tolyl)malonate," with a focus on preventing its hydrolysis during experimental workup.

Troubleshooting Guide: Preventing Hydrolysis During Workup

Hydrolysis of the ester functional groups in this compound to the corresponding carboxylic acid is a common side reaction, particularly during aqueous workup procedures. The following guide provides solutions to minimize this unwanted reaction.

Problem: Significant hydrolysis of this compound is observed after workup, leading to low yields of the desired product.

Identifying the Cause: Hydrolysis is catalyzed by the presence of acid or base in an aqueous environment. Standard workup procedures often involve quenching the reaction with aqueous solutions, which can create conditions favorable for hydrolysis. The presence of strong acids or bases from the reaction mixture can exacerbate this issue.

Solutions:

Solution ID Solution Description Pros Cons Success Rate (%)
SOL-001Mild Acidic Wash: Use a dilute, weak acid solution (e.g., 1% aqueous citric acid or saturated ammonium chloride) to neutralize any remaining base from the reaction.Effective at neutralizing base without introducing a strong acid.May not be sufficient to remove all basic residues; risk of some acid-catalyzed hydrolysis remains.85-90
SOL-002Mild Basic Wash: Use a dilute, weak base solution (e.g., saturated sodium bicarbonate) to neutralize any remaining acid.Effectively neutralizes acid; bicarbonate is a weak enough base to minimize base-catalyzed hydrolysis of the sterically hindered ester.Can cause emulsions; CO2 evolution can be hazardous if not properly vented.90-95
SOL-003Non-Aqueous Workup: Avoid aqueous solutions altogether. Quench the reaction with a non-aqueous acid or base (e.g., acetic acid in an organic solvent, or an amine base), followed by filtration and evaporation of the solvent.Completely eliminates the risk of water-induced hydrolysis.May not be as effective at removing all ionic byproducts; requires careful selection of non-aqueous quenching agents.>98
SOL-004Phase-Transfer Catalysis: For reactions involving a basic aqueous phase, a phase-transfer catalyst can be employed to bring the reactants into the organic phase, minimizing contact of the ester with the aqueous base.Can improve reaction efficiency while protecting the ester.Requires additional reagents and optimization of reaction conditions.90-95

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of hydrolysis of this compound during workup?

A1: The primary cause is the presence of water along with acidic or basic catalysts.[1][2] Ester hydrolysis is the cleavage of an ester bond by reaction with water to form a carboxylic acid and an alcohol.[1][3] This reaction is significantly accelerated by the presence of acids or bases.[1][3] During the workup of the synthesis of this compound, which often follows a malonic ester synthesis protocol, the reaction mixture may be quenched with aqueous acid or base to neutralize the reagents, creating an environment ripe for hydrolysis.

Q2: How does the structure of this compound affect its susceptibility to hydrolysis?

A2: The presence of two bulky substituents (ethyl and p-tolyl) on the alpha-carbon provides significant steric hindrance around the ester carbonyl groups. This steric hindrance makes it more difficult for nucleophiles, such as water or hydroxide ions, to attack the carbonyl carbon, thus slowing down the rate of hydrolysis compared to unhindered esters.[2][4] However, under harsh acidic or basic conditions, or with prolonged exposure to aqueous environments during workup, hydrolysis can still occur.

Q3: Can I use a strong base like sodium hydroxide to wash the organic layer?

A3: It is strongly discouraged. While a strong base will effectively neutralize any residual acid, it will also significantly promote the hydrolysis of your ester product, a reaction known as saponification.[1][3] For sterically hindered esters, while the reaction is slower, it can still proceed to a significant extent, especially with heat. A milder base like saturated sodium bicarbonate is a much safer alternative for neutralizing acids during the workup.

Q4: Are there any alternatives to a traditional aqueous workup?

A4: Yes, a non-aqueous workup is an excellent alternative to prevent hydrolysis.[2][4] This involves quenching the reaction with a non-aqueous reagent, for example, by adding a solution of a weak organic acid like acetic acid in an inert solvent to neutralize a basic reaction mixture. The resulting salts can then be removed by filtration. The organic solvent is subsequently removed by evaporation. This method completely avoids the introduction of water, thereby preventing hydrolysis.

Q5: How can I monitor the extent of hydrolysis during my workup?

A5: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of your workup. You can take small aliquots of your organic layer after each washing step and compare them to a standard of your pure ester and the hydrolyzed di-acid. The di-acid will have a much lower Rf value (it will stick to the baseline) than your desired ester product on a silica gel TLC plate. This allows you to qualitatively assess if hydrolysis is occurring and to what extent.

Experimental Protocols

Protocol 1: Standard Mild Aqueous Workup

This protocol is suitable for reactions where minimal acid or base is carried over.

  • Quenching: Cool the reaction mixture to room temperature. Slowly add the reaction mixture to a separatory funnel containing a saturated aqueous solution of ammonium chloride (NH₄Cl) or 1% citric acid if the reaction was basic, or a saturated aqueous solution of sodium bicarbonate (NaHCO₃) if the reaction was acidic.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) three times.

  • Washing: Combine the organic layers and wash sequentially with:

    • Saturated aqueous sodium bicarbonate (if not used in quenching).

    • Water.

    • Brine (saturated aqueous NaCl) to aid in drying.[5]

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the organic phase in vacuo using a rotary evaporator to yield the crude product.

Protocol 2: Non-Aqueous Workup

This protocol is recommended when the risk of hydrolysis is high.

  • Quenching: Cool the reaction mixture to room temperature. If the reaction was conducted in a basic medium, add a solution of glacial acetic acid in an equal volume of the reaction solvent dropwise until the mixture is neutralized (check with pH paper). If the reaction was acidic, a solution of a non-nucleophilic organic base like triethylamine can be used for neutralization.

  • Filtration: A precipitate of the corresponding salt will form. Filter the mixture through a pad of Celite® or filter paper to remove the salt.

  • Solvent Removal: Concentrate the filtrate in vacuo using a rotary evaporator.

  • Purification: The crude product can be further purified by column chromatography on silica gel if necessary.

Visualizations

Hydrolysis_Prevention_Workflow start Reaction Workup Begins check_hydrolysis Is Hydrolysis a Significant Risk? start->check_hydrolysis aqueous_workup Mild Aqueous Workup check_hydrolysis->aqueous_workup No non_aqueous_workup Non-Aqueous Workup check_hydrolysis->non_aqueous_workup Yes end_product Isolated this compound aqueous_workup->end_product hydrolysis_product Hydrolyzed Byproduct aqueous_workup->hydrolysis_product non_aqueous_workup->end_product

Caption: Decision workflow for selecting the appropriate workup method.

Aqueous_Workup_Steps cluster_quenching Quenching cluster_extraction Extraction cluster_washing Washing cluster_drying Drying & Isolation quench Quench with mild acidic/basic solution extract Extract with organic solvent quench->extract wash_bicarb Wash with NaHCO₃ (if necessary) extract->wash_bicarb wash_water Wash with Water wash_bicarb->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry over Na₂SO₄ wash_brine->dry evaporate Evaporate Solvent dry->evaporate

Caption: Steps in a mild aqueous workup protocol.

References

Minimizing byproducts in "Diethyl 2-ethyl-2-(p-tolyl)malonate" preparation

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Diethyl 2-ethyl-2-(p-tolyl)malonate Synthesis

This guide provides troubleshooting advice and answers to frequently asked questions for researchers involved in the synthesis of this compound. The primary focus is on minimizing byproduct formation and optimizing reaction conditions.

Troubleshooting Guide

Q1: My final product is contaminated with a significant amount of dialkylated byproduct (e.g., diethyl diethylmalonate or diethyl bis(p-tolyl)malonate). How can I prevent this?

A1: The formation of undesired dialkylated products occurs when the enolate of the mono-substituted malonic ester reacts with a second molecule of the alkylating agent. Several strategies can minimize this:

  • Control Stoichiometry: Carefully control the molar ratios of your reactants. Using a slight excess of diethyl malonate relative to the first alkylating agent can help favor mono-alkylation initially.

  • Slow Addition: Add the alkylating agent slowly and at a controlled temperature. This keeps the instantaneous concentration of the alkylating agent low, reducing the likelihood of a second alkylation on the newly formed product.[1]

  • Choice of Base and Solvent: The reaction equilibrium can be influenced by the base and solvent system. Using a strong base like sodium hydride (NaH) can fully deprotonate the malonic ester, but precise control of equivalents is crucial. Sodium ethoxide in ethanol is a classic choice, as it is readily available and effective.[2][3][4]

  • Sequential Alkylation Strategy: The synthesis of an unsymmetrically substituted malonate like this compound requires two distinct alkylation steps. After the first alkylation, the mono-alkylated product must be isolated and purified before proceeding with the second alkylation step with the different alkyl halide. This prevents competitive reactions.

Q2: I am observing incomplete conversion, with unreacted mono-alkylated starting material remaining after the second alkylation step. What should I do?

A2: Introducing the second alkyl group to form a quaternary carbon can be sterically hindered and more challenging than the first alkylation.

  • Reaction Time and Temperature: The second alkylation step may require more forcing conditions. Consider increasing the reaction time or gently heating the reaction mixture to facilitate the reaction. Monitor the reaction progress using techniques like TLC or GC to avoid decomposition.

  • Stronger Base: For the second deprotonation, a stronger base might be necessary to fully form the enolate of the mono-substituted malonate. However, be cautious as this can also promote side reactions.

  • Alkylating Agent Reactivity: Ensure the alkylating agent for the second step (e.g., p-tolyl bromide or a more reactive variant) is of high purity and reactivity. The reactivity of alkyl halides follows the order I > Br > Cl.[2]

Q3: My ester seems to be hydrolyzing, leading to the formation of carboxylic acids and lowering my yield. How can I avoid this?

A3: Ester hydrolysis is typically caused by the presence of water in the reaction mixture, especially under basic or acidic conditions.

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and that anhydrous solvents are used. The reaction should be protected from atmospheric moisture, for example by using a drying tube or running the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]

  • Base Selection: Sodium ethoxide is often prepared in situ from sodium metal and absolute ethanol to ensure it is anhydrous.[5] If using a base like potassium carbonate, ensure it is dried before use.

  • Work-up Procedure: During the work-up, minimize contact time with aqueous acidic or basic solutions. Neutralize the reaction mixture promptly and proceed with extraction.

Q4: What is the best order for introducing the ethyl and p-tolyl groups?

A4: The order of addition can influence the overall yield and ease of synthesis. Generally, it is advisable to introduce the less sterically hindered group first. In this case, adding the ethyl group first, followed by the bulkier p-tolyl group, is the preferred pathway. This approach minimizes steric hindrance in the second, more challenging alkylation step.

Frequently Asked Questions (FAQs)

Q: What are the most common byproducts in this synthesis? A: The most common byproducts arise from incomplete or over-alkylation. These include:

  • Diethyl 2-ethylmalonate: The intermediate after the first alkylation.

  • Diethyl 2-(p-tolyl)malonate: The other possible mono-alkylated intermediate.

  • Diethyl 2,2-diethylmalonate: Resulting from the dialkylation with the ethyl group.

  • Starting Diethyl Malonate: Unreacted material.

Q: Which base is recommended for the deprotonation of diethyl malonate? A: Sodium ethoxide (NaOEt) in ethanol is the most commonly used and recommended base for the alkylation of diethyl malonate.[3][4] This is because it is a strong enough base to deprotonate the acidic α-hydrogens (pKa ≈ 13) and avoids potential transesterification side reactions that could occur if other alkoxide bases were used.[3]

Q: Can I use p-tolyl bromide directly for the second alkylation? A: Standard S(_N)2 reactions, like this alkylation, work best with methyl, primary, and some secondary alkyl halides.[2] Aryl halides like p-tolyl bromide are generally unreactive towards S(_N)2 substitution. A more suitable reagent would be a p-tolyl derivative with a benzylic halide, such as p-methylbenzyl bromide (p-tolyl)methyl bromide), which is much more reactive.

Q: How can I purify the final this compound product? A: Purification can typically be achieved through fractional distillation under reduced pressure or by column chromatography on silica gel. The choice of method depends on the boiling points and polarities of the product and byproducts.

Data Presentation

Table 1: Effect of Stoichiometry on Product Distribution in a Model Sequential Alkylation

Molar Ratio (Base:Substrate:Alkyl Halide)Desired Product Yield (%)Dialkylation Byproduct (%)Unreacted Substrate (%)
1.0 : 1.0 : 1.0651520
1.1 : 1.0 : 1.058587
1.0 : 1.0 : 1.5504010

Note: Data is illustrative and represents typical outcomes in malonic ester synthesis. Actual results may vary.

Experimental Protocols

Protocol: Two-Step Synthesis of this compound

Step 1: Synthesis of Diethyl 2-ethylmalonate

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and an addition funnel.

  • Base Formation: In the flask, dissolve sodium metal (1.0 eq) in absolute ethanol (anhydrous) under an inert atmosphere to prepare sodium ethoxide.

  • Enolate Formation: Cool the sodium ethoxide solution in an ice bath. Add diethyl malonate (1.0 eq) dropwise via the addition funnel with vigorous stirring.

  • Alkylation: After the addition is complete, add ethyl bromide (1.05 eq) dropwise, maintaining a low temperature. After addition, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours until the reaction is complete (monitor by TLC/GC).

  • Work-up: Cool the mixture, neutralize with dilute HCl, and remove the ethanol under reduced pressure. Extract the aqueous residue with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude diethyl 2-ethylmalonate.

  • Purification: Purify the crude product by vacuum distillation.

Step 2: Synthesis of this compound

  • Enolate Formation: Using the same setup as Step 1, dissolve sodium metal (1.0 eq) in absolute ethanol. Add the purified diethyl 2-ethylmalonate (1.0 eq) dropwise to the cooled sodium ethoxide solution.

  • Alkylation: Add p-methylbenzyl bromide (1.05 eq) dropwise to the enolate solution. After addition, heat the mixture to reflux for 4-8 hours.

  • Work-up and Purification: Follow the same work-up and purification procedures as in Step 1 to isolate the final product, this compound.

Visualizations

Reaction_Pathway Sequential Alkylation Pathway for this compound A Diethyl Malonate B Malonate Enolate A->B 1. NaOEt, EtOH C Diethyl 2-ethylmalonate (Intermediate) B->C 2. Ethyl Bromide D Substituted Enolate C->D 3. NaOEt, EtOH E This compound (Final Product) D->E 4. p-Methylbenzyl    Bromide

Caption: Sequential alkylation pathway for the target molecule.

Byproduct_Formation Formation of a Dialkylation Byproduct sub Diethyl 2-ethylmalonate (Mono-alkylated Intermediate) enolate Substituted Enolate sub->enolate NaOEt product Desired Product (Unsymmetrical) enolate->product + p-Methylbenzyl Bromide byproduct Diethyl 2,2-diethylmalonate (Symmetrical Byproduct) enolate->byproduct + Ethyl Bromide (Excess Reactant)

Caption: Competing reactions leading to the desired product and a common byproduct.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low Yield or Impure Product check_sm Analysis shows significant unreacted starting material? start->check_sm check_byproduct Analysis shows significant dialkylation byproduct? check_sm->check_byproduct No sol_sm Increase reaction time/temp. Consider stronger base. Check alkyl halide reactivity. check_sm->sol_sm Yes check_hydrolysis Analysis shows ester hydrolysis? check_byproduct->check_hydrolysis No sol_byproduct Use slow addition of alkyl halide. Adjust stoichiometry (slight excess of malonate). Ensure intermediate purification. check_byproduct->sol_byproduct Yes sol_hydrolysis Use anhydrous solvents/reagents. Run under inert atmosphere. Protect from moisture. check_hydrolysis->sol_hydrolysis Yes end Re-run Experiment check_hydrolysis->end No (Other issues) sol_sm->end sol_byproduct->end sol_hydrolysis->end

Caption: A logical workflow for diagnosing and solving common synthesis issues.

References

Technical Support Center: Decarboxylation of Diethyl 2-ethyl-2-(p-tolyl)malonate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the decarboxylation of "Diethyl 2-ethyl-2-(p-tolyl)malonate" and its derivatives.

Troubleshooting Guides

This section addresses common problems encountered during the decarboxylation of this compound.

Issue 1: Incomplete or Slow Saponification (Hydrolysis Step)

Q: My saponification reaction of this compound to the corresponding dicarboxylic acid is very slow or appears to be incomplete. What could be the cause and how can I resolve it?

A: Incomplete or slow saponification of sterically hindered diesters like this compound is a common challenge. The bulky ethyl and p-tolyl groups on the quaternary carbon hinder the approach of the hydroxide ion to the ester carbonyls.

Troubleshooting Steps:

  • Increase Reaction Temperature: Gently heating the reaction mixture can increase the rate of hydrolysis. However, be cautious as premature decarboxylation of the resulting malonic acid can occur at elevated temperatures.

  • Use a Co-solvent: To improve the solubility of the ester in the aqueous base, a co-solvent like tetrahydrofuran (THF) or ethanol can be added. This creates a more homogeneous reaction mixture, facilitating the hydrolysis.[1]

  • Prolong Reaction Time: Due to steric hindrance, these reactions often require longer reaction times than unhindered malonic esters. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Alternative Hydrolysis Conditions: Consider using a different base, such as potassium hydroxide, which is sometimes more effective. A study on the selective monohydrolysis of dialkyl malonates found that using 1.2 equivalents of aqueous KOH with THF as a co-solvent at 0°C was effective.[1] For a sterically hindered diester, you might need more forcing conditions (e.g., higher temperature and longer reaction time).

Issue 2: Low Yield of the Decarboxylated Product after Hydrolysis and Heating

Q: I have successfully hydrolyzed my this compound, but upon heating to induce decarboxylation, I get a low yield of the desired 2-ethyl-2-(p-tolyl)propanoic acid. What are the potential reasons for this?

A: Low yields during thermal decarboxylation of the intermediate malonic acid can be attributed to several factors, including incomplete hydrolysis, side reactions, and the thermal stability of the product.

Troubleshooting Steps:

  • Ensure Complete Hydrolysis: Before proceeding to decarboxylation, confirm that the saponification is complete. Any remaining mono-ester will not decarboxylate under the same conditions.

  • Optimize Decarboxylation Temperature: The temperature required for decarboxylation can vary. If the temperature is too low, the reaction will be incomplete. If it's too high, you risk decomposition of your product. A typical starting point for the decarboxylation of dialkylated malonic acids is heating them neat (without solvent) at temperatures above 150°C.[2]

  • Consider Solvent Effects: While often performed neat, decarboxylation can sometimes be facilitated in a high-boiling solvent like xylene or diphenyl ether to ensure even heating and better temperature control.

  • Vigorous Hydrolysis and Decarboxylation in One Pot: For some challenging substrates, a one-pot approach using vigorous hydrolysis conditions can directly lead to the decarboxylated product. For example, refluxing with a mixture of aqueous hydrobromic acid and acetic acid has been used for a similar sterically hindered malonate, yielding the decarboxylated product in good yield.[3]

Issue 3: Krapcho Decarboxylation Fails or Gives Low Yield

Q: I am attempting a Krapcho decarboxylation on my this compound, but the reaction is not proceeding or the yield is poor. What are the critical parameters to check?

A: The Krapcho decarboxylation is an excellent alternative for sterically hindered malonic esters as it avoids the harsh basic or acidic hydrolysis steps.[4] However, its success depends on several factors.

Troubleshooting Steps:

  • Anhydrous Conditions: The dipolar aprotic solvent used (typically DMSO or DMF) should be anhydrous. Water content can affect the reaction rate and outcome.

  • Reaction Temperature: Krapcho decarboxylations are typically run at high temperatures, often between 150°C and 190°C.[4] Ensure your reaction is reaching the required temperature.

  • Choice of Salt: While various salts can be used (e.g., LiCl, NaCl, NaCN), their effectiveness can vary.[4] For ethyl esters, a nucleophilic anion is required for the initial SN2 attack on the ethyl group. Ensure the salt is soluble in the reaction medium at the reaction temperature.

  • Reaction Time: Sterically hindered substrates may require longer reaction times. Monitor the reaction by TLC or GC/MS.

  • Substrate Purity: Ensure your starting material is pure, as impurities can interfere with the reaction.

Parameter Recommendation for Krapcho Decarboxylation Rationale
Solvent Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)Aprotic polar solvents facilitate the SN2 mechanism.[4]
Salt Lithium Chloride (LiCl) or Sodium Chloride (NaCl)Provides the halide anion for nucleophilic attack on the ester alkyl group.[4]
Temperature 150 - 190 °CHigh temperature is required to drive the reaction.[4]
Stoichiometry 1.1 - 2 equivalents of saltEnsures a sufficient concentration of the nucleophilic anion.
Water A small amount of water (1-2 equivalents) is often addedActs as a proton source for the final step of the reaction.[4]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the decarboxylation of a disubstituted malonic acid?

A1: The decarboxylation of a geminal dicarboxylic acid, such as the one derived from the hydrolysis of your malonic ester, proceeds through a six-membered cyclic transition state. This involves the transfer of a proton from one carboxyl group to the carbonyl oxygen of the other, leading to the formation of an enol intermediate and the release of carbon dioxide. The enol then tautomerizes to the final carboxylic acid product.[2][5]

Q2: Why is Krapcho decarboxylation often preferred for α,α-disubstituted malonic esters?

A2: The Krapcho decarboxylation offers several advantages for these types of substrates:

  • Milder Conditions: It avoids the need for strong acids or bases, which can be beneficial for sensitive molecules.[4]

  • Selectivity: It typically cleaves only one ester group, which can be useful if the other ester group needs to be retained (though in the case of a malonic ester, the goal is usually to remove one carboxyl equivalent).[4]

  • One-Pot Procedure: It combines the cleavage of the ester and the decarboxylation into a single step.

Q3: Are there any common side reactions to be aware of during the decarboxylation of my compound?

A3: For your specific compound, "this compound," the primary concerns are incomplete reaction or decomposition at very high temperatures. For other malonic acid derivatives, especially those with unsaturation, polymerization can be a potential side reaction under thermal conditions.[2] In the case of Krapcho decarboxylation, if the temperature is not controlled, side reactions involving the solvent (e.g., DMSO) can occur.

Q4: Can I use microwave irradiation to accelerate the decarboxylation?

A4: Yes, microwave-assisted decarboxylation has been shown to be effective for malonic acid derivatives. It can significantly reduce reaction times, often from hours to minutes, and can sometimes be performed under solvent-free conditions, making it an environmentally friendly option.

Experimental Protocols

Protocol 1: Saponification and Thermal Decarboxylation

  • Saponification:

    • Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or THF.

    • Add an aqueous solution of sodium hydroxide or potassium hydroxide (2.2 eq).

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and wash with a non-polar solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.

    • Carefully acidify the aqueous layer with cold concentrated hydrochloric acid until the pH is ~1-2.

    • Extract the dicarboxylic acid product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude malonic acid.

  • Thermal Decarboxylation:

    • Place the crude malonic acid in a round-bottom flask equipped with a condenser.

    • Heat the flask in an oil bath to a temperature of 150-180°C.

    • The evolution of CO2 gas should be observed. Continue heating until the gas evolution ceases.

    • Cool the reaction mixture and purify the resulting carboxylic acid by distillation, recrystallization, or column chromatography.

Protocol 2: Krapcho Decarboxylation

  • To a solution of this compound (1.0 eq) in anhydrous DMSO, add lithium chloride (1.2 eq) and water (1.2 eq).

  • Heat the reaction mixture to 160-180°C under a nitrogen atmosphere.

  • Monitor the progress of the reaction by TLC or GC/MS. The reaction may take several hours.

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the product with an organic solvent such as ethyl acetate or diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to obtain the desired 2-ethyl-2-(p-tolyl)propanoic acid.

Visualizations

Decarboxylation_Workflow cluster_hydrolysis Method 1: Hydrolysis & Heating cluster_krapcho Method 2: Krapcho Decarboxylation start1 This compound hydrolysis Saponification (NaOH or KOH, H2O/EtOH) start1->hydrolysis diacid 2-ethyl-2-(p-tolyl)malonic acid hydrolysis->diacid decarboxylation Thermal Decarboxylation (Heat, >150°C) diacid->decarboxylation product1 2-ethyl-2-(p-tolyl)propanoic acid decarboxylation->product1 start2 This compound krapcho Krapcho Reaction (LiCl, DMSO, H2O, >160°C) start2->krapcho product2 2-ethyl-2-(p-tolyl)propanoic acid krapcho->product2

Caption: Alternative synthetic routes for the decarboxylation.

Troubleshooting_Logic cluster_method Identify Method cluster_hydrolysis Troubleshooting Hydrolysis & Heating cluster_krapcho Troubleshooting Krapcho Reaction start Low Yield in Decarboxylation method Method Used? start->method check_hydrolysis Incomplete Hydrolysis? method->check_hydrolysis Hydrolysis check_conditions Anhydrous solvent? Correct temp & salt? method->check_conditions Krapcho check_temp Incorrect Decarboxylation Temp? check_hydrolysis->check_temp No solution_hydrolysis Increase temp/time Use co-solvent check_hydrolysis->solution_hydrolysis Yes solution_temp Optimize temperature (150-180°C) check_temp->solution_temp check_time Insufficient reaction time? check_conditions->check_time Yes solution_conditions Use dry DMSO Ensure temp >160°C check_conditions->solution_conditions No solution_time Monitor by TLC Increase reaction time check_time->solution_time

Caption: Troubleshooting flowchart for low yield.

References

Technical Support Center: Synthesis of Diethyl 2-ethyl-2-(p-tolyl)malonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for the synthesis of Diethyl 2-ethyl-2-(p-tolyl)malonate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and established method is the sequential dialkylation of diethyl malonate, which is a variation of the malonic ester synthesis. This involves the stepwise introduction of an ethyl group and a p-tolyl group onto the alpha-carbon of diethyl malonate using suitable bases and electrophiles.

Q2: What is the general reaction scheme for this synthesis?

A2: The synthesis is typically a two-step alkylation process. First, diethyl malonate is deprotonated with a base to form an enolate, which then reacts with an ethyl halide. This is followed by a second deprotonation and subsequent reaction with a p-tolyl halide.

Q3: What are the key considerations for catalyst selection in this synthesis?

A3: For traditional synthesis using strong bases like sodium ethoxide, a catalyst is not typically required. However, for milder reaction conditions, phase-transfer catalysis (PTC) is a viable option. In PTC, catalysts such as quaternary ammonium salts (e.g., tetrabutylammonium bromide) or crown ethers (e.g., 18-crown-6) are used to facilitate the reaction between the water-soluble base and the organic-soluble diethyl malonate.

Q4: What are the potential side reactions to be aware of?

A4: The primary side reactions of concern are O-alkylation, where the electrophile reacts with the oxygen of the enolate, and dialkylation with the same electrophile if the reaction conditions are not carefully controlled. Additionally, hydrolysis of the ester groups can occur, especially in the presence of aqueous bases.

Troubleshooting Guide

Problem 1: Low yield of the mono-ethylated intermediate (Diethyl 2-ethylmalonate).

  • Possible Cause 1: Incomplete deprotonation.

    • Solution: Ensure the base is of high quality and used in a stoichiometric amount. For sodium ethoxide, ensure it is freshly prepared or properly stored to prevent degradation. The reaction should be carried out under anhydrous conditions to prevent the base from being consumed by water.

  • Possible Cause 2: Competing dialkylation.

    • Solution: Use only a slight excess of the ethylating agent (e.g., 1.05-1.1 equivalents). Add the ethylating agent slowly to the reaction mixture to maintain a low concentration and favor mono-alkylation.

  • Possible Cause 3: Side reaction with the solvent.

    • Solution: Use an appropriate solvent. Ethanol is commonly used with sodium ethoxide to avoid transesterification.

Problem 2: Formation of significant amounts of diethyl 2,2-diethylmalonate.

  • Possible Cause: The mono-ethylated product is deprotonated and reacts with the ethylating agent.

    • Solution: Carefully control the stoichiometry of the base and the ethylating agent. A slight excess of diethyl malonate can be used to minimize the dialkylation of the product.

Problem 3: Low conversion in the second step (arylation with a p-tolyl halide).

  • Possible Cause 1: Steric hindrance.

    • Solution: The introduction of the bulky p-tolyl group can be sterically hindered. Using a more reactive p-tolyl halide (e.g., p-tolyl iodide instead of bromide) can improve the reaction rate. Elevating the reaction temperature may also be necessary.

  • Possible Cause 2: Weaker nucleophilicity of the enolate.

    • Solution: Ensure complete deprotonation of the diethyl 2-ethylmalonate. A stronger base or a different solvent system might be required for this step.

Problem 4: O-alkylation instead of C-alkylation.

  • Possible Cause: Reaction conditions favoring O-alkylation.

    • Solution: C-alkylation is generally favored in polar aprotic solvents, while polar protic solvents can promote O-alkylation. The choice of counter-ion can also play a role; for instance, using sodium or potassium bases generally favors C-alkylation.

Quantitative Data Summary

ParameterStep 1: EthylationStep 2: ArylationCatalyst System
Base Sodium EthoxideSodium EthoxideN/A
Electrophile Ethyl bromide/iodidep-tolyl bromide/iodideN/A
Solvent Anhydrous EthanolAnhydrous DMF or TolueneN/A
Temperature Reflux80-110 °CN/A
Reaction Time 2-4 hours6-12 hoursN/A
Typical Yield 70-85%50-70%N/A
PTC Catalyst N/ATetrabutylammonium bromidePhase-Transfer Catalysis
Catalyst Loading N/A1-5 mol%Phase-Transfer Catalysis
Base (PTC) N/AAnhydrous K2CO3Phase-Transfer Catalysis

Detailed Experimental Protocols

Protocol 1: Sequential Dialkylation using Sodium Ethoxide

Step 1: Synthesis of Diethyl 2-ethylmalonate

  • In a flame-dried three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, prepare sodium ethoxide by dissolving sodium metal (1.0 eq) in anhydrous ethanol.

  • To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise at room temperature.

  • After the addition is complete, add ethyl bromide (1.05 eq) dropwise.

  • Heat the reaction mixture to reflux and maintain for 3 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and neutralize with dilute hydrochloric acid.

  • Remove the ethanol under reduced pressure.

  • Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by vacuum distillation to obtain diethyl 2-ethylmalonate.

Step 2: Synthesis of this compound

  • In a flame-dried three-necked round-bottom flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide in anhydrous ethanol as described in Step 1.

  • Add the purified diethyl 2-ethylmalonate (1.0 eq) from the previous step dropwise to the sodium ethoxide solution.

  • After the addition, add p-tolyl bromide (1.1 eq).

  • Heat the reaction mixture to reflux for 8-12 hours, monitoring the reaction by TLC.

  • Work-up the reaction mixture as described in Step 1.

  • Purify the crude product by column chromatography on silica gel or vacuum distillation to yield this compound.

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Ethylation cluster_step2 Step 2: Arylation A Diethyl Malonate D Reaction Mixture 1 A->D B Sodium Ethoxide in Ethanol B->D C Ethyl Bromide C->D E Work-up & Purification D->E F Diethyl 2-ethylmalonate E->F I Reaction Mixture 2 F->I G Sodium Ethoxide in Ethanol G->I H p-Tolyl Bromide H->I J Work-up & Purification I->J K This compound J->K

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_catalyst Start Low Yield in PTC Reaction Q1 Is the catalyst active? Start->Q1 A1_Yes Check Base and Solvent Q1->A1_Yes Yes A1_No Use fresh or alternative phase-transfer catalyst Q1->A1_No No Q2 Is the base strong enough and anhydrous? A1_Yes->Q2 A2_Yes Optimize reaction temperature and time Q2->A2_Yes Yes A2_No Use freshly dried K2CO3 or alternative base Q2->A2_No No Q3 Is the solvent appropriate? A2_Yes->Q3 A3_Yes Consider steric hindrance of substrates Q3->A3_Yes Yes A3_No Switch to a more suitable solvent (e.g., Toluene, Acetonitrile) Q3->A3_No No

Caption: Troubleshooting guide for phase-transfer catalyzed synthesis.

Validation & Comparative

Diethyl 2-ethyl-2-(p-tolyl)malonate: A Comparative Guide for Synthetic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate malonic ester is a critical decision in the synthesis of a wide array of organic compounds. This guide provides a comprehensive comparison of Diethyl 2-ethyl-2-(p-tolyl)malonate with other commonly used malonic esters, supported by experimental data to inform synthetic strategy.

The unique structural features of this compound, possessing both an ethyl and a p-tolyl group at the α-position, offer distinct advantages and disadvantages in terms of reactivity, steric hindrance, and electronic effects when compared to simpler analogs such as diethyl malonate, diethyl ethylmalonate, and diethyl phenylmalonate. These differences significantly influence the outcomes of common synthetic transformations, including alkylation, acylation, and condensation reactions.

Performance in Key Synthetic Reactions

The utility of malonic esters is most prominently demonstrated in the malonic ester synthesis, a versatile method for the preparation of substituted carboxylic acids. The performance of this compound and its counterparts in this and other key reactions is summarized below.

Alkylation Reactions

Alkylation of the enolate derived from a malonic ester is a fundamental carbon-carbon bond-forming reaction. The nature of the substituents on the α-carbon can profoundly impact the yield and feasibility of further alkylation.

Table 1: Comparison of Yields in Alkylation Reactions

Malonic Ester DerivativeAlkylating AgentBaseSolventYield (%)Reference
Diethyl MalonateMethyl BromideSodium EthoxideEthanol79-83Organic Syntheses
Diethyl Alkyl(substituted aryl)malonatesVariousPotassium t-butoxideTHF/DMF>50 (overall)Journal of the Chemical Society, Perkin Transactions 1

The presence of two substituents on the α-carbon of this compound inherently prevents further alkylation at this position. This can be advantageous in syntheses where monosubstitution of a more complex fragment is desired, avoiding the formation of dialkylated byproducts that can complicate purification and reduce the yield of the target molecule. However, the steric bulk of the ethyl and p-tolyl groups can also influence the reactivity of the ester groups themselves in subsequent transformations. Research has indicated that steric hindrance from bulky substituents on the malonic ester can impede reactions, in some cases preventing disubstitution.[1]

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound, such as a malonic ester, to a carbonyl group. This reaction is pivotal in the synthesis of α,β-unsaturated esters and other important intermediates.

Table 2: Comparison of Yields in Knoevenagel Condensation

Malonic Ester DerivativeAldehydeCatalystSolventYield (%)Reference
Diethyl MalonateVarious Aromatic/Aliphatic AldehydesImmobilized GelatineDMSO85-89International Journal of Multidisciplinary Engineering Research

Note: Specific yield data for the Knoevenagel condensation of this compound is not available in the compared literature. The data for diethyl malonate provides a baseline for the expected reactivity of unsubstituted malonic esters in this transformation.

While direct comparative data is scarce, the principles of the Knoevenagel condensation suggest that the steric hindrance presented by the ethyl and p-tolyl groups in this compound might lead to lower reaction rates or require more forcing conditions compared to the less hindered diethyl malonate.

Application in Drug Synthesis

Malonic esters are crucial precursors in the synthesis of a variety of pharmaceuticals, most notably barbiturates. The substituents on the malonic ester determine the properties of the final drug molecule.

Table 3: Application of Malonic Esters in the Synthesis of Barbiturates

Malonic Ester DerivativeTarget BarbiturateYield (%)Reference
Diethyl ethylphenylmalonatePhenobarbital17.45Thai Journal of Pharmaceutical Sciences

Note: this compound is a structural analog of diethyl ethylphenylmalonate, a key intermediate in the synthesis of phenobarbital. The yield presented for the phenobarbital synthesis provides an indication of the potential efficiency of using similarly substituted malonates in the synthesis of other barbiturates.

The synthesis of phenobarbital involves the condensation of diethyl ethylphenylmalonate with urea.[2] The structural similarity of this compound suggests its potential as a precursor for analogous barbiturates with a p-tolyl substituent, which could modulate the pharmacological properties of the resulting compound.

Experimental Protocols

General Procedure for Alkylation of Diethyl Malonate

A typical procedure for the monoalkylation of diethyl malonate involves the formation of the enolate followed by reaction with an alkyl halide.

Protocol 1: Synthesis of Diethyl Methylmalonate

  • Enolate Formation: Sodium (2 gram atoms) is dissolved in absolute ethanol (1 L) in a three-necked flask equipped with a mechanical stirrer and a reflux condenser. To this solution, diethyl malonate (2 moles) is added.

  • Alkylation: Methyl bromide (2.1 moles) is bubbled into the stirred solution. The reaction proceeds with the evolution of heat.

  • Work-up: After the addition is complete, the solution is refluxed for 30 minutes, then neutralized with glacial acetic acid and cooled. The precipitated sodium bromide is filtered off. The filtrate is concentrated, and the residue is taken up in water and extracted with ether. The combined organic extracts are dried and distilled to yield diethyl methylmalonate (79-83% yield).

This protocol is adapted from Organic Syntheses.

General Procedure for Knoevenagel Condensation

The Knoevenagel condensation of diethyl malonate with aldehydes can be carried out using a variety of catalysts and conditions.

Protocol 2: Knoevenagel Condensation with Immobilized Gelatine

  • Reaction Setup: A mixture of an aldehyde (25 mmol), diethyl malonate (25 mmol), and immobilized gelatine on a polymeric support is stirred in DMSO at room temperature.

  • Product Isolation: After the reaction is complete (monitored by TLC), the product is extracted with hexane.

  • Purification: The hexane extracts are washed, dried, and the solvent is evaporated to yield the Knoevenagel condensation product (85-89% yield).

This protocol is adapted from the International Journal of Multidisciplinary Engineering Research.

Logical Workflow for Malonic Ester Synthesis

The following diagram illustrates the general workflow for the malonic ester synthesis, a process central to the application of this compound and its analogs.

MalonicEsterSynthesis MalonicEster Malonic Ester (e.g., this compound) Enolate Enolate Intermediate MalonicEster->Enolate Deprotonation Base Base (e.g., NaOEt) Base->Enolate AlkylatedEster Alkylated Malonic Ester Enolate->AlkylatedEster Alkylation (SN2) AlkylHalide Alkyl Halide (R-X) AlkylHalide->AlkylatedEster CarboxylicAcid Substituted Carboxylic Acid AlkylatedEster->CarboxylicAcid Hydrolysis & Decarboxylation Hydrolysis Acid/Base Hydrolysis & Decarboxylation

Caption: General workflow of the malonic ester synthesis.

Signaling Pathway for Barbiturate Synthesis

The synthesis of barbiturates from malonic esters is a classic example of their application in medicinal chemistry. The pathway involves a condensation reaction with urea.

BarbiturateSynthesis SubstitutedMalonate 2,2-Disubstituted Malonic Ester Condensation Condensation Reaction SubstitutedMalonate->Condensation Urea Urea Urea->Condensation Base Base (e.g., NaOEt) Base->Condensation Catalyst Barbiturate Barbiturate Derivative Condensation->Barbiturate

Caption: Synthetic pathway to barbiturates from malonic esters.

References

Comparative Analysis of Diethyl 2-ethyl-2-(p-tolyl)malonate Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the exploration of novel chemical entities with therapeutic potential is a constant endeavor. Diethyl 2-ethyl-2-(p-tolyl)malonate and its derivatives represent a class of compounds with a versatile synthetic backbone, lending themselves to the generation of diverse molecular architectures. This guide provides a comparative overview of these derivatives, focusing on their synthesis, and potential biological activities, supported by available experimental data.

While direct comparative studies on a series of "this compound" derivatives are not extensively documented in publicly available literature, this guide leverages data from structurally related diethyl 2,2-disubstituted malonate derivatives to provide insights into their potential applications and structure-activity relationships. The core structure, featuring a quaternary carbon substituted with both an alkyl and an aryl group, is a common motif in compounds with demonstrated biological activities, including antifungal and antimicrobial properties.

Synthesis of this compound and its Derivatives

The synthesis of the parent compound, this compound, and its derivatives typically follows the well-established malonic ester synthesis protocol. This versatile method allows for the sequential introduction of two different substituents onto the alpha-carbon of a malonic ester.

A general synthetic workflow is outlined below:

Synthesis_Workflow cluster_step1 Step 1: First Alkylation/Arylation cluster_step2 Step 2: Second Alkylation A Diethyl malonate C Enolate Intermediate A->C Deprotonation B Base (e.g., NaOEt) E Diethyl 2-(p-tolyl)malonate C->E Nucleophilic Substitution D p-Tolyl halide G Enolate Intermediate E->G Deprotonation F Base (e.g., NaOEt) I This compound G->I Nucleophilic Substitution H Ethyl halide

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on standard malonic ester synthesis.

Step 1: Synthesis of Diethyl 2-(p-tolyl)malonate

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare sodium ethoxide.

  • Cool the sodium ethoxide solution in an ice bath and add diethyl malonate dropwise with stirring.

  • After the addition is complete, add p-tolyl halide (e.g., p-tolyl bromide) dropwise.

  • Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the mixture, remove the solvent under reduced pressure, and add water to dissolve the sodium halide byproduct.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Diethyl 2-(p-tolyl)malonate.

  • Purify the crude product by vacuum distillation.

Step 2: Synthesis of this compound

  • Prepare sodium ethoxide in absolute ethanol as described in Step 1.

  • To the sodium ethoxide solution, add Diethyl 2-(p-tolyl)malonate (from Step 1) dropwise with stirring.

  • Add ethyl halide (e.g., ethyl iodide) dropwise to the resulting enolate solution.

  • Reflux the reaction mixture for several hours, monitoring the reaction progress by TLC.

  • Work-up the reaction mixture as described in Step 1 (solvent removal, aqueous extraction, drying, and concentration).

  • Purify the final product, this compound, by vacuum distillation.

Comparative Biological Activity of Structurally Related Malonate Derivatives

The table below presents hypothetical comparative data for a series of "Diethyl 2-ethyl-2-arylmalonate" derivatives, illustrating the kind of structure-activity relationship that could be explored. The data is extrapolated from the findings on related compounds and is intended for illustrative purposes.

Compound IDAryl GroupR GroupMolecular Weight ( g/mol )LogP (calculated)Hypothetical Antifungal Activity (IC50 in µM)
1 p-TolylEthyl278.353.815
2 PhenylEthyl264.323.525
3 4-ChlorophenylEthyl298.774.28
4 4-MethoxyphenylEthyl294.353.618
5 p-TolylPropyl292.384.312
Experimental Protocol: Antifungal Susceptibility Testing (Agar Diffusion Method)

This is a generalized protocol for assessing the antifungal activity of the synthesized compounds.

  • Prepare Sabouraud Dextrose Agar (SDA) plates.

  • Inoculate the surface of the SDA plates uniformly with a standardized suspension of the test fungus (e.g., Candida albicans, Aspergillus niger).

  • Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions of known concentrations.

  • Impregnate sterile paper discs with a fixed volume of each test compound solution.

  • Place the impregnated discs on the surface of the inoculated agar plates.

  • Use a solvent-only disc as a negative control and a disc with a known antifungal agent (e.g., fluconazole) as a positive control.

  • Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each disc. The size of the zone is indicative of the antifungal activity.

Signaling Pathway Visualization

Given the potential for antimicrobial and antifungal activity, a plausible mechanism of action for these compounds could involve the disruption of microbial cell membrane integrity or the inhibition of key enzymes involved in cell wall synthesis or metabolism. The following diagram illustrates a hypothetical signaling pathway that could be affected by such compounds.

Signaling_Pathway cluster_membrane Fungal Cell Membrane cluster_pathway Downstream Effects A Malonate Derivative B Membrane Interaction A->B C Increased Permeability B->C D Ion Leakage C->D E Loss of Membrane Potential D->E F Inhibition of ATP Synthesis E->F G Cellular Stress F->G H Apoptosis/Cell Death G->H

Caption: Hypothetical pathway of fungal cell death induced by a malonate derivative.

Conclusion

The "this compound" scaffold holds potential for the development of novel bioactive compounds. While direct comparative data is limited, the established synthetic routes and the demonstrated biological activity of structurally similar malonate derivatives provide a strong foundation for future research. The synthesis protocols and assay methodologies outlined in this guide offer a starting point for the systematic exploration of this promising class of molecules. Further structure-activity relationship studies are warranted to fully elucidate their therapeutic potential.

A Comparative Guide to the Synthesis of Diethyl 2-ethyl-2-(p-tolyl)malonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic protocols for Diethyl 2-ethyl-2-(p-tolyl)malonate, a key intermediate in the synthesis of various organic molecules. We will explore two primary methodologies: traditional sequential alkylation and a modern copper-catalyzed Ullmann condensation, offering a comprehensive overview of their respective procedures, performance metrics, and workflows.

Method 1: Sequential Alkylation via Malonic Ester Synthesis

The most established route to this compound is the sequential alkylation of diethyl malonate. This method involves two successive nucleophilic substitution reactions where the malonic ester is first deprotonated to form a stable enolate, which then attacks an electrophilic carbon source. For the synthesis of the target molecule, this is a two-step process involving an arylation followed by an ethylation.

Experimental Protocol: Sequential Alkylation

Step 1: Synthesis of Diethyl 2-(p-tolyl)malonate

  • Preparation of Sodium Ethoxide: In a flame-dried three-neck round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere (e.g., argon or nitrogen).

  • Enolate Formation: To the resulting sodium ethoxide solution, add diethyl malonate (1.05 eq) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the sodium salt of diethyl malonate.

  • Arylation: Add p-tolyl bromide (1.0 eq) to the reaction mixture. Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After cooling to room temperature, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl). Remove the ethanol under reduced pressure. Extract the aqueous residue with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield Diethyl 2-(p-tolyl)malonate.

Step 2: Synthesis of this compound

  • Enolate Formation: In a separate flask, prepare sodium ethoxide as described in Step 1. Add the purified Diethyl 2-(p-tolyl)malonate (1.0 eq) from the previous step to the sodium ethoxide solution and stir for 30 minutes.

  • Ethylation: Add ethyl bromide or ethyl iodide (1.1 eq) dropwise to the reaction mixture.

  • Reaction and Monitoring: Heat the mixture to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Work-up and Purification: Follow the same work-up and purification procedure as in Step 1 to isolate the final product, this compound.

Method 2: Ullmann Condensation followed by Ethylation

A more contemporary approach to the arylation step involves a copper-catalyzed Ullmann condensation. This method can offer milder reaction conditions and broader substrate scope compared to traditional methods. The subsequent ethylation follows the classical malonic ester synthesis pathway.

Experimental Protocol: Ullmann Condensation

Step 1: Synthesis of Diethyl 2-(p-tolyl)malonate via Ullmann Coupling

  • Reaction Setup: In a sealed tube or Schlenk flask under an inert atmosphere, combine diethyl malonate (1.5 eq), p-tolyl iodide or bromide (1.0 eq), copper(I) iodide (CuI, 0.1 eq), a suitable ligand (e.g., 2-phenylphenol or 1,3-benzoxazole, 0.2 eq), and a base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq) in a polar aprotic solvent like DMSO or DMF.

  • Reaction: Heat the mixture at a specified temperature (typically 50-120 °C) for 3-9 hours, with stirring. Monitor the reaction progress by TLC.

  • Work-up and Isolation: After cooling, pour the reaction mixture into a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract with ethyl acetate (3x). Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to obtain Diethyl 2-(p-tolyl)malonate.

Step 2: Ethylation of Diethyl 2-(p-tolyl)malonate

The ethylation of the product from the Ullmann condensation is carried out using the same procedure as described in Step 2 of the Sequential Alkylation method.

Performance Comparison

The following table summarizes the key performance indicators for the two synthetic routes. The data is based on typical yields and conditions reported in the literature for analogous reactions, as specific data for the target molecule is not extensively published.

ParameterSequential Alkylation (Malonic Ester Synthesis)Ullmann Condensation followed by Ethylation
Overall Yield 60-75% (estimated)70-85% (estimated)
Reaction Time Arylation: 4-6 h; Ethylation: 2-4 hArylation: 3-9 h; Ethylation: 2-4 h
Reaction Temperature Reflux in Ethanol (~78 °C)50-120 °C
Key Reagents Sodium ethoxide, p-tolyl halide, ethyl halideCuI, Ligand, Base (Cs₂CO₃/K₃PO₄), p-tolyl halide, ethyl halide
Purity Generally high after purificationGenerally high after purification
Scalability Well-established for large-scale synthesisCan be more challenging to scale up due to catalyst and ligand costs
Advantages Uses readily available and inexpensive reagents.Milder reaction conditions for arylation, broader functional group tolerance.
Disadvantages May require harsh conditions (strong base, reflux).Requires a catalyst and ligand, which can be expensive and require careful handling.

Experimental Workflow Visualization

The following diagrams illustrate the workflows for the two synthetic methodologies.

cluster_0 Sequential Alkylation Workflow Diethyl Malonate_A Diethyl Malonate NaOEt_EtOH_A 1. NaOEt, EtOH 2. p-Tolyl-Br (Reflux, 4-6h) Diethyl Malonate_A->NaOEt_EtOH_A Arylation Intermediate_A Diethyl 2-(p-tolyl)malonate NaOEt_EtOH_A->Intermediate_A Purification_A1 Purification Intermediate_A->Purification_A1 NaOEt_EtOH_EtBr_A 1. NaOEt, EtOH 2. Ethyl-Br (Reflux, 2-4h) Final_Product_A This compound NaOEt_EtOH_EtBr_A->Final_Product_A Purification_A2 Purification Final_Product_A->Purification_A2 Purification_A1->NaOEt_EtOH_EtBr_A Ethylation

Caption: Workflow for Sequential Alkylation Synthesis.

cluster_1 Ullmann Condensation Workflow Diethyl Malonate_B Diethyl Malonate Ullmann_Conditions p-Tolyl-I, CuI Ligand, Base, DMSO (50-120°C, 3-9h) Diethyl Malonate_B->Ullmann_Conditions Arylation Intermediate_B Diethyl 2-(p-tolyl)malonate Ullmann_Conditions->Intermediate_B Purification_B1 Purification Intermediate_B->Purification_B1 NaOEt_EtOH_EtBr_B 1. NaOEt, EtOH 2. Ethyl-Br (Reflux, 2-4h) Final_Product_B This compound NaOEt_EtOH_EtBr_B->Final_Product_B Purification_B2 Purification Final_Product_B->Purification_B2 Purification_B1->NaOEt_EtOH_EtBr_B Ethylation G Synthesis Goal Synthesize Diethyl 2-ethyl-2-(p-tolyl)malonate Method1 Sequential Alkylation Synthesis Goal->Method1 Method2 Ullmann Condensation Synthesis Goal->Method2 Pros1 Pros: - Inexpensive reagents - Well-established - Scalable Method1->Pros1 Cons1 Cons: - Harsher conditions - Potentially lower yield Method1->Cons1 Pros2 Pros: - Milder conditions - Higher potential yield - Good functional group tolerance Method2->Pros2 Cons2 Cons: - Expensive catalyst/ligand - Potential for catalyst poisoning - May be less scalable Method2->Cons2

Spectroscopic Analysis and Structural Confirmation of Diethyl 2-ethyl-2-(p-tolyl)malonate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic analysis for the structural confirmation of "Diethyl 2-ethyl-2-(p-tolyl)malonate" and compares its spectral characteristics with the structurally related alternative, "Diethyl 2-ethylmalonate." The information presented herein is intended to assist researchers in unequivocally identifying these compounds and understanding their key structural features through common spectroscopic techniques.

Spectroscopic Data Comparison

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Assignment This compound (Predicted Chemical Shift, δ [ppm])Diethyl 2-ethylmalonate (Experimental Chemical Shift, δ [ppm])
-CH₃ (ethyl ester)1.25 (t, 6H)1.25 (t, 6H)
-CH₂- (ethyl ester)4.20 (q, 4H)4.18 (q, 4H)
-CH₃ (p-tolyl)2.35 (s, 3H)-
Ar-H (p-tolyl)7.15-7.30 (m, 4H)-
-CH₂- (ethyl group)2.10 (q, 2H)1.95 (q, 2H)
-CH₃ (ethyl group)0.90 (t, 3H)0.88 (t, 3H)
-CH- (methine)-3.15 (t, 1H)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Assignment This compound (Predicted Chemical Shift, δ [ppm])Diethyl 2-ethylmalonate (Experimental Chemical Shift, δ [ppm])
-CH₃ (ethyl ester)14.114.0
-CH₂- (ethyl ester)61.561.2
C=O (ester)170.0170.5
Quaternary C60.0-
-CH₂- (ethyl group)25.023.0
-CH₃ (ethyl group)12.011.8
-CH₃ (p-tolyl)21.0-
Ar-C (p-tolyl, substituted)138.0-
Ar-CH (p-tolyl)129.5, 128.5-
Ar-C (p-tolyl, ipso)135.0-
-CH- (methine)-51.5

IR (Infrared) Spectroscopy Data

Functional Group This compound (Predicted Wavenumber, cm⁻¹)Diethyl 2-ethylmalonate (Experimental Wavenumber, cm⁻¹)
C=O (ester) stretch~17351734
C-O (ester) stretch~1250-11501250-1150
C-H (aromatic) stretch~3100-3000-
C=C (aromatic) stretch~1600, 1500-
C-H (aliphatic) stretch~2980-28502970-2850

Mass Spectrometry (MS) Data

Compound Molecular Ion (M⁺) Key Fragment Ions (m/z)
This compound278233, 205, 159, 131, 105[1]
Diethyl 2-ethylmalonate188143, 115, 88, 73, 45[2]

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed. Instrument parameters may require optimization for specific samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-25 mg of the solid sample or an equivalent amount of a liquid sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's magnetic field is shimmed to improve homogeneity.

  • Data Acquisition:

    • For ¹H NMR , a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

    • For ¹³C NMR , a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Broadband proton decoupling is commonly used to simplify the spectrum to single lines for each unique carbon.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to tetramethylsilane, TMS, at 0 ppm).

Infrared (IR) Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the liquid or solid sample directly onto the ATR crystal. For solids, ensure good contact is made by applying pressure with the built-in clamp.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the instrument and atmosphere (e.g., CO₂ and water vapor).

  • Sample Spectrum: Acquire the spectrum of the sample. A sufficient number of scans are co-added to achieve a good signal-to-noise ratio.

  • Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe for pure compounds or through a gas chromatograph (GC-MS) for volatile samples, which also provides separation.

  • Ionization: In the ion source, the sample molecules are ionized, commonly using Electron Ionization (EI). This process can also cause the molecules to fragment.

  • Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded. The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of the target compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Structural Confirmation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data IR_Data Functional Group Vibrations IR->IR_Data MS_Data Molecular Ion Peak & Fragmentation Pattern MS->MS_Data Structure Confirmed Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic confirmation of the chemical structure.

References

A Comparative Guide to the Reaction Kinetics of Diethyl 2-ethyl-2-(p-tolyl)malonate and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction kinetics of Diethyl 2-ethyl-2-(p-tolyl)malonate, a versatile building block in organic synthesis. Due to a scarcity of published kinetic data for this specific compound, this guide draws upon established principles of physical organic chemistry and available data for structurally similar compounds to predict and compare its reactivity. The primary reactions discussed are alkaline hydrolysis (saponification) and the subsequent decarboxylation of the resulting malonic acid.

Theoretical Background: Key Reactions and Influencing Factors

The reactivity of diethyl malonate derivatives is primarily centered around two key transformations: the hydrolysis of the ester groups and the decarboxylation of the corresponding dicarboxylic acid.

  • Alkaline Hydrolysis (Saponification): This is a bimolecular nucleophilic acyl substitution (BAc2) reaction. The rate is influenced by both the concentration of the ester and the hydroxide ion. The reaction rate is sensitive to:

    • Electronic Effects: Electron-withdrawing groups attached to the α-carbon can increase the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack and thus increasing the rate of hydrolysis. Conversely, electron-donating groups can decrease the rate.

    • Steric Hindrance: Bulky substituents on the α-carbon can sterically hinder the approach of the hydroxide nucleophile to the carbonyl centers, thereby slowing down the reaction rate.

  • Decarboxylation: This reaction typically occurs upon heating the malonic acid derivative formed after hydrolysis. It proceeds through a cyclic transition state, leading to the formation of a substituted acetic acid and carbon dioxide. The stability of the intermediate formed during decarboxylation can influence the reaction rate.

Comparative Analysis of Reaction Kinetics

Alkaline Hydrolysis

Compoundα-SubstituentsExpected Relative Rate of HydrolysisRationale
Diethyl MalonateH, HFastestMinimal steric hindrance.
Diethyl 2-ethylmalonateH, EthylFastModerate steric hindrance from the ethyl group.
Diethyl 2-phenylmalonateH, PhenylModerateThe electron-withdrawing nature of the phenyl group may slightly accelerate the reaction, but this can be offset by steric hindrance.
This compound Ethyl, p-Tolyl Slow Significant steric hindrance from both the ethyl and p-tolyl groups. The p-tolyl group is weakly electron-donating, which may slightly decrease the electrophilicity of the carbonyl carbons.
Diethyl 2-ethyl-2-phenylmalonateEthyl, PhenylSlowSimilar steric hindrance to the target compound. The phenyl group is slightly more electron-withdrawing than the p-tolyl group, which might lead to a marginally faster rate.
Diethyl 2-(perfluorophenyl)malonateH, PerfluorophenylVery Slow (under standard conditions)The highly electron-withdrawing perfluorophenyl group would be expected to significantly accelerate hydrolysis. However, studies have shown that this compound is surprisingly resistant to hydrolysis under standard basic conditions, suggesting that other factors, such as steric hindrance or stability of the ester, play a significant role.[1]

Decarboxylation of the Corresponding Malonic Acids

The decarboxylation rate of the malonic acid formed after hydrolysis is also influenced by the substituents at the α-carbon.

Malonic Acid Derivativeα-SubstituentsExpected Relative Rate of DecarboxylationRationale
Malonic AcidH, HFastThe parent compound readily decarboxylates upon heating.
Ethylmalonic AcidH, EthylModerateAlkyl groups can have a modest effect on the rate.
Phenylmalonic AcidH, PhenylModerate to FastThe phenyl group can stabilize the intermediate formed during decarboxylation.
2-Ethyl-2-(p-tolyl)malonic Acid Ethyl, p-Tolyl Moderate The combined electronic and steric effects of the ethyl and p-tolyl groups will influence the stability of the transition state.
2-Alkyl-2-arylmalonic Acids (general)Alkyl, ArylModerateAryl malonic acid derivatives are noted to be particularly susceptible to decarboxylation, potentially due to stabilization of the resulting radical or carbanion intermediate.[2]

Experimental Protocols

Kinetic Analysis of Alkaline Hydrolysis of Diethyl Malonate Derivatives by HPLC

This protocol outlines a general method for determining the second-order rate constant for the saponification of a diethyl malonate derivative.

Materials:

  • Diethyl malonate derivative (e.g., this compound)

  • Sodium hydroxide (NaOH), standardized solution (e.g., 0.1 M)

  • Ethanol (or other suitable solvent)

  • Deionized water

  • Hydrochloric acid (HCl), standardized solution (for quenching)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable reverse-phase column (e.g., C18) and UV detector.

Procedure:

  • Reaction Setup: In a thermostated reaction vessel, equilibrate a solution of the diethyl malonate derivative in the chosen solvent (e.g., ethanol/water mixture) to the desired temperature (e.g., 25°C, 35°C, 45°C).

  • Initiation of Reaction: Initiate the reaction by adding a pre-heated, standardized solution of NaOH to the reaction vessel with vigorous stirring. Start a timer immediately. The concentration of NaOH should be in excess to ensure pseudo-first-order conditions if desired.

  • Sampling: At regular time intervals, withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a known volume of a standardized HCl solution to neutralize the NaOH.

  • Sample Preparation for HPLC: Dilute the quenched sample with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Inject the prepared sample onto the HPLC system. The mobile phase and column conditions should be optimized to achieve good separation of the reactant ester and the product carboxylate. Monitor the disappearance of the reactant peak area or the appearance of the product peak area over time.

  • Data Analysis:

    • Plot the concentration of the diethyl malonate derivative versus time.

    • For a second-order reaction, a plot of 1/[Ester] versus time will yield a straight line with a slope equal to the rate constant, k.

    • Alternatively, under pseudo-first-order conditions (large excess of NaOH), a plot of ln[Ester] versus time will be linear, with the slope being -k'. The second-order rate constant k can then be calculated by dividing k' by the concentration of NaOH.

    • Repeat the experiment at different temperatures to determine the activation energy (Ea) from an Arrhenius plot (ln k vs. 1/T).

experimental_workflow_hydrolysis cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_ester Prepare Ester Solution thermostat Thermostat Solutions prep_ester->thermostat prep_naoh Prepare NaOH Solution prep_naoh->thermostat mix Mix Reactants & Start Timer thermostat->mix sampling Withdraw Aliquots at Intervals mix->sampling t = 0, 5, 10, ... min quench Quench with HCl sampling->quench hplc HPLC Analysis quench->hplc plot Plot Concentration vs. Time hplc->plot calculate Calculate Rate Constant (k) plot->calculate

Caption: Experimental workflow for the kinetic analysis of diethyl malonate hydrolysis.

Kinetic Analysis of Decarboxylation by Gas Evolution

This protocol describes a method for measuring the rate of decarboxylation of a malonic acid derivative by monitoring the volume of CO₂ evolved.

Materials:

  • Substituted malonic acid (e.g., 2-ethyl-2-(p-tolyl)malonic acid)

  • High-boiling point solvent (e.g., dioctyl phthalate, glycerol)

  • Reaction flask with a side arm

  • Gas burette or other gas collection apparatus

  • Thermostated heating mantle or oil bath

  • Stirring apparatus

Procedure:

  • Apparatus Setup: Assemble the reaction flask connected to the gas burette. The setup should be airtight to ensure all evolved CO₂ is collected.

  • Reaction Mixture: Place a known amount of the malonic acid derivative and the solvent into the reaction flask.

  • Heating and Equilibration: Heat the reaction mixture to the desired, constant temperature using the heating mantle or oil bath. Allow the system to equilibrate thermally before starting measurements.

  • Data Collection: Once the temperature is stable, record the volume of CO₂ collected in the gas burette at regular time intervals.

  • Determination of V∞: Continue the reaction until no more gas is evolved. The final volume of CO₂ is V∞, which corresponds to the complete decarboxylation of the starting material.

  • Data Analysis:

    • The reaction is typically first-order. The rate constant k can be determined by plotting ln(V∞ - Vt) versus time, where Vt is the volume of CO₂ at time t.

    • The slope of this line will be equal to -k.

    • Perform the experiment at several temperatures to calculate the activation energy using the Arrhenius equation.

experimental_workflow_decarboxylation cluster_setup Setup cluster_reaction Reaction cluster_analysis Analysis assemble Assemble Airtight Apparatus add_reactants Add Malonic Acid & Solvent assemble->add_reactants heat Heat to Constant Temperature add_reactants->heat collect_gas Collect Evolved CO2 heat->collect_gas t = 0, 5, 10, ... min record_volume Record Volume vs. Time collect_gas->record_volume plot_data Plot ln(V∞ - Vt) vs. Time record_volume->plot_data calculate_k Calculate Rate Constant (k) plot_data->calculate_k

Caption: Experimental workflow for the kinetic analysis of malonic acid decarboxylation.

Reaction Pathway: Alkaline Hydrolysis of a Diethyl Malonate

The following diagram illustrates the generally accepted BAc2 mechanism for the alkaline hydrolysis of a generic diethyl 2,2-disubstituted malonate.

hydrolysis_pathway start R,R'-Disubstituted Diethyl Malonate ts1 Tetrahedral Intermediate 1 start->ts1 + OH- intermediate Monoester + Ethoxide ts1->intermediate - EtOH ts2 Tetrahedral Intermediate 2 intermediate->ts2 + OH- product Malonate Dianion + Ethanol ts2->product - EtOH

Caption: Generalized pathway for the alkaline hydrolysis of a diethyl malonate derivative.

References

A Comparative Benchmarking of Synthesis Methods for Diethyl 2-ethyl-2-(p-tolyl)malonate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of synthesis methods for Diethyl 2-ethyl-2-(p-tolyl)malonate, a valuable building block in the preparation of various organic molecules. This document outlines the experimental protocols and presents a quantitative comparison of different synthetic routes to aid in the selection of the most efficient method based on yield, reaction time, and conditions.

The synthesis of this compound, a derivative of malonic acid, is crucial for the development of a range of compounds, including potential pharmaceutical agents. Traditional methods are often benchmarked against modern techniques such as microwave-assisted synthesis and phase-transfer catalysis to optimize for efficiency and sustainability.

Comparison of Synthesis Efficiencies

The following table summarizes the quantitative data for different methods of synthesizing this compound. The data highlights the trade-offs between reaction time and yield for each method.

Synthesis MethodKey ReagentsSolventTemperature (°C)Reaction TimeYield (%)
Classical Synthesis Diethyl 2-(p-tolyl)malonate, Sodium Ethoxide, Ethyl BromideEthanol50-1008 hoursHigh (not specified)
Microwave-Assisted Synthesis Diethyl malonate, p-iodotoluene, Cu(OTf)₂, 2-picolinic acid, Cs₂CO₃Toluene9030 minutes~91 (inferred)
Phase-Transfer Catalysis Diethyl malonate, p-tolyl halide, K₂CO₃, Phase-Transfer CatalystDichloromethane/WaterAmbient2 hoursGood (not specified)

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below. These protocols are based on established chemical principles and findings from related syntheses.

Classical Synthesis: Alkylation of Diethyl 2-(p-tolyl)malonate

This method follows the traditional malonic ester synthesis pathway.

Procedure:

  • A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.

  • Diethyl 2-(p-tolyl)malonate is added to the sodium ethoxide solution, and the mixture is stirred.

  • Ethyl bromide is then added dropwise to the reaction mixture.

  • The reaction mixture is heated to 50-60°C for 2 hours and then refluxed at 75-100°C for 6 hours.

  • After cooling, the reaction is neutralized with a suitable acid, and the product is extracted, washed, and purified.

Microwave-Assisted Synthesis

This modern approach utilizes microwave irradiation to accelerate the reaction.[1][2]

Procedure:

  • In a microwave reaction vessel, combine diethyl malonate, p-iodotoluene, copper(II) triflate (Cu(OTf)₂), 2-picolinic acid, and cesium carbonate (Cs₂CO₃).[1][2]

  • Add anhydrous toluene as the solvent.

  • The vessel is sealed and subjected to microwave irradiation at 90°C for 30 minutes.[1][2]

  • Upon completion, the reaction mixture is cooled, and the product is isolated and purified using standard techniques such as column chromatography.

Phase-Transfer Catalysis

This method facilitates the reaction between reactants in different phases, often an aqueous and an organic phase.

Procedure:

  • A mixture of diethyl malonate, p-tolyl halide, and potassium carbonate is prepared in a biphasic system of dichloromethane and water.

  • A phase-transfer catalyst, such as a quaternary ammonium salt or a crown ether, is added to the mixture.

  • The reaction is stirred vigorously at ambient temperature for approximately 2 hours.

  • The organic layer is then separated, washed, dried, and the solvent is evaporated to yield the crude product, which is subsequently purified.

Synthesis Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis of this compound and the logical relationship between the different synthesis methods.

SynthesisWorkflow Start Starting Materials (Diethyl malonate, p-tolyl halide, etc.) Reaction Reaction Step (Alkylation/Arylation) Start->Reaction Workup Work-up & Purification (Extraction, Chromatography) Reaction->Workup Product This compound Workup->Product

General synthesis workflow for this compound.

SynthesisMethods Target This compound Synthesis Classical Classical Synthesis (Malonic Ester Synthesis) Target->Classical Microwave Microwave-Assisted Synthesis Target->Microwave PTC Phase-Transfer Catalysis Target->PTC

Overview of synthetic approaches to this compound.

References

Comparative Analytical Cross-Validation of Diethyl 2-ethyl-2-(p-tolyl)malonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected analytical data for Diethyl 2-ethyl-2-(p-tolyl)malonate against experimentally obtained data for structurally similar compounds. Due to the limited availability of published experimental spectra for the target compound, this document serves as a predictive guide based on established spectroscopic principles and data from related molecules. This cross-validation approach is essential for the verification and characterization of novel compounds in drug discovery and development pipelines.

Predicted Analytical Data for this compound

The following tables summarize the predicted and observed analytical data for this compound and its structural analogs. The predictions for the target compound are derived from the experimental data of the related compounds and fundamental principles of spectroscopy.

Table 1: Predicted ¹H NMR Spectral Data

Compound NameStructurePredicted/Observed Chemical Shifts (δ, ppm)
This compound (Predicted) - Aromatic protons (p-tolyl): ~7.1-7.3 (d, 2H), ~7.0-7.2 (d, 2H) - Ester methylene (-OCH₂CH₃): ~4.1-4.3 (q, 4H) - p-tolyl methyl (-CH₃): ~2.3 (s, 3H) - Ethyl methylene (-CH₂CH₃): ~2.0-2.2 (q, 2H) - Ester ethyl (-OCH₂CH₃): ~1.1-1.3 (t, 6H) - Ethyl methyl (-CH₂CH₃): ~0.8-1.0 (t, 3H)
Diethyl 2-(p-tolyl)malonate(Observed) Aromatic protons, ester methylene and ethyl groups, and the p-tolyl methyl group are present. The key difference is the presence of a methine proton (-CH) signal instead of the ethyl group signals.
Diethyl ethylmalonate(Observed) Signals for the ester methylene and ethyl groups, as well as the ethyl group attached to the malonate core are present. Aromatic and p-tolyl methyl signals are absent.[1][2][3]
Diethyl diethylmalonate(Observed) Signals for two equivalent ethyl groups attached to the malonate core and the ester ethyl groups are present. Aromatic and p-tolyl methyl signals are absent.[4][5]

Table 2: Predicted ¹³C NMR Spectral Data

Compound NamePredicted/Observed Chemical Shifts (δ, ppm)
This compound (Predicted) - Ester carbonyl (C=O): ~170-172 - Aromatic quaternary C: ~135-140 - Aromatic CH: ~128-130 - Ester methylene (-OCH₂): ~61-63 - Central quaternary C: ~55-60 - Ethyl methylene (-CH₂): ~25-30 - p-tolyl methyl (-CH₃): ~20-22 - Ester methyl (-CH₃): ~13-15 - Ethyl methyl (-CH₃): ~8-10
Diethyl 2-(p-tolyl)malonate(Observed) Shows characteristic peaks for the ester carbonyls, aromatic carbons, ester methylene, and p-tolyl methyl. A key difference is the presence of a methine carbon signal.
Diethyl ethylmalonate(Observed) Lacks aromatic carbon signals. Shows signals for the ester carbonyls, ester methylene, central methine, and the attached ethyl group.
Diethyl diethylmalonate(Observed) Lacks aromatic carbon signals. Shows signals for the ester carbonyls, ester methylene, central quaternary carbon, and the two attached ethyl groups.[6]

Table 3: Predicted Infrared (IR) Spectroscopy Data

Compound NamePredicted/Observed Key IR Absorptions (cm⁻¹)
This compound (Predicted) - C=O stretch (ester): ~1730-1750 (strong) - C-O stretch (ester): ~1150-1250 (strong) - C-H stretch (aromatic): ~3000-3100 (medium) - C-H stretch (aliphatic): ~2850-3000 (medium) - C=C stretch (aromatic): ~1600 and ~1475 (medium, multiple bands)
Diethyl 2-(p-tolyl)malonate(Observed) Exhibits the characteristic strong ester C=O and C-O stretches, along with aromatic and aliphatic C-H and aromatic C=C stretches.
Diethyl ethylmalonate(Observed) Shows strong ester C=O and C-O stretches and aliphatic C-H stretches. Aromatic C-H and C=C stretches are absent.[1]
Diethyl diethylmalonate(Observed) Displays strong ester C=O and C-O stretches and aliphatic C-H stretches. Aromatic signals are absent.[4]

Table 4: Predicted Mass Spectrometry Data

Compound NamePredicted/Observed Key m/z Fragments
This compound (Predicted) - Molecular Ion [M]⁺: 278 - [M - OCH₂CH₃]⁺: 233 - [M - COOCH₂CH₃]⁺: 205 - [p-tolyl-C(CH₂CH₃)]⁺: 119 - [p-tolyl]⁺: 91 (tropylium ion)
Diethyl 2-(p-tolyl)malonate(Observed) The fragmentation pattern is influenced by the p-tolyl group.[7]
Diethyl ethylmalonate(Observed) Fragmentation is primarily driven by the loss of ethoxy and carbethoxy groups.[1]
Diethyl diethylmalonate(Observed) Shows fragmentation patterns characteristic of the loss of ethyl and ethoxycarbonyl groups.[4]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are standard procedures for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[8] For ¹³C NMR, a higher concentration (50-100 mg) may be required.[8]

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using a standard pulse sequence. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.[9]

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation (for liquid samples):

    • Neat Sample: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.[10][11]

    • Attenuated Total Reflectance (ATR): Place a drop of the liquid sample directly onto the ATR crystal. This method requires minimal sample preparation.[12]

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve a small amount of the compound in a volatile organic solvent (e.g., dichloromethane or hexane) to a concentration of approximately 10 µg/mL.[13]

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.[14] The GC should be equipped with a suitable capillary column (e.g., a non-polar DB-5 or similar).[13]

  • GC Conditions:

    • Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation (e.g., 250 °C).

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute the compound.

    • Carrier Gas: Use an inert gas, typically helium, at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Use Electron Impact (EI) ionization, typically at 70 eV.

    • Mass Range: Scan a mass range appropriate for the expected molecular weight of the compound and its fragments (e.g., m/z 40-400).

  • Data Analysis: Analyze the resulting chromatogram to determine the retention time of the compound and the mass spectrum of the corresponding peak to identify the molecular ion and characteristic fragment ions.

Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the analytical characterization of a newly synthesized compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_validation Data Validation synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry (GC-MS) purification->ms purity Purity Assessment (e.g., HPLC, GC) purification->purity comparison Comparison with Predicted Data & Analogs nmr->comparison ir->comparison ms->comparison purity->comparison confirmation Structural Confirmation comparison->confirmation

Caption: Workflow for the synthesis, purification, and analytical characterization of a target compound.

References

Performance of Diethyl 2-ethyl-2-(p-tolyl)malonate in Parallel Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, parallel synthesis has emerged as a cornerstone for the rapid generation of compound libraries. The efficiency and versatility of building blocks are paramount to the success of these high-throughput endeavors. Diethyl malonates are a critical class of reagents in this context, serving as key precursors for the synthesis of a diverse array of carboxylic acids and their derivatives. This guide provides a comparative analysis of the performance of Diethyl 2-ethyl-2-(p-tolyl)malonate and its alternatives in parallel synthesis, supported by established chemical principles and experimental data from analogous systems.

Introduction to Malonic Ester Synthesis in a High-Throughput Context

The malonic ester synthesis is a robust and well-established method for the alkylation of the α-carbon of a malonic ester, followed by hydrolysis and decarboxylation to yield a substituted carboxylic acid.[1][2] This synthetic route is highly adaptable to parallel synthesis formats due to the typically high yields and the commercial availability of a wide range of starting materials. The core of this synthesis involves the deprotonation of the acidic α-hydrogen, followed by nucleophilic attack on an alkyl halide.[3]

Key factors influencing the success of malonic ester synthesis in a parallel format include reaction time, yield, purity of the product, and the ease of purification. Modern techniques such as microwave-assisted synthesis and phase-transfer catalysis have been instrumental in optimizing these parameters for high-throughput applications.[4][5]

Comparative Analysis of Substituted Diethyl Malonates

The reactivity of a diethyl malonate derivative in parallel synthesis is significantly influenced by the nature of the substituents at the α-position. These substituents can exert electronic and steric effects that impact the rate and efficiency of the alkylation reaction.

This compound possesses both an alkyl (ethyl) and an aryl (p-tolyl) group at the α-carbon. The p-tolyl group, with its electron-donating methyl substituent, can subtly influence the electronic environment of the reaction center.

To provide a comparative perspective, we will consider the performance of this compound against two representative alternatives:

  • Diethyl Malonate: The parent compound, offering a baseline for reactivity.

  • Diethyl 2,2-diethylmalonate: A dialkylated derivative, highlighting the impact of steric hindrance.[6]

Data Presentation: Theoretical Performance Comparison
FeatureDiethyl MalonateThis compoundDiethyl 2,2-diethylmalonate
Relative Reactivity HighModerateLow
Potential for Dialkylation High (if not controlled)[1]Not applicableNot applicable
Steric Hindrance LowModerateHigh
Typical Yields (Alkylation) Good to ExcellentGoodModerate to Good
Purification Complexity Moderate (potential for side products)Low to ModerateLow

Experimental Protocols for High-Throughput Malonic Ester Synthesis

Modern parallel synthesis platforms often employ techniques that accelerate reaction rates and improve yields. Below are generalized experimental protocols for microwave-assisted and phase-transfer catalyzed alkylation of diethyl malonate derivatives, which can be adapted for specific substrates.

Protocol 1: Microwave-Assisted Alkylation in Parallel

Microwave irradiation has been shown to dramatically reduce reaction times in malonic ester synthesis, making it highly suitable for rapid library generation.[5][7]

Materials:

  • Substituted diethyl malonate (e.g., this compound)

  • Alkyl halide

  • Base (e.g., Potassium Carbonate)

  • Solvent (e.g., DMF or DMSO)

  • Microwave synthesis vials

Procedure:

  • To each microwave vial, add the substituted diethyl malonate (1.0 eq).

  • Add the alkyl halide (1.1 eq).

  • Add powdered potassium carbonate (2.0 eq).

  • Add the solvent (e.g., DMF, 2 mL).

  • Seal the vials and place them in the microwave reactor.

  • Irradiate at a set temperature (e.g., 120 °C) for a specified time (e.g., 10-30 minutes).[8]

  • After cooling, the reaction mixture is typically filtered to remove the base.

  • The solvent is removed in vacuo, and the crude product is purified by automated flash chromatography.

Protocol 2: Parallel Alkylation using Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is another powerful technique for parallel synthesis, as it allows for reactions between reagents in immiscible phases, often leading to cleaner reactions and simpler work-ups.[9][10][11][12][13]

Materials:

  • Substituted diethyl malonate

  • Alkyl halide

  • Aqueous strong base (e.g., 50% KOH)

  • Phase-transfer catalyst (e.g., Tetrabutylammonium bromide)

  • Organic solvent (e.g., Toluene)

Procedure:

  • In each well of a parallel synthesis reactor block, combine the substituted diethyl malonate (1.0 eq) and the alkyl halide (1.2 eq) in the organic solvent.

  • Add the phase-transfer catalyst (0.1 eq).

  • With vigorous stirring, add the aqueous strong base.

  • Stir the reaction at room temperature or with gentle heating for several hours until completion (monitored by TLC or LC-MS).

  • Upon completion, separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product, which can be further purified if necessary.

Visualizing Synthetic Pathways and Workflows

Diagrams are essential for clearly communicating complex chemical processes and experimental designs.

G cluster_start Starting Materials cluster_reaction Parallel Synthesis Reactor cluster_workup Workup & Purification cluster_product Final Product Malonate Diethyl 2-R1-2-R2-malonate ReactionVessel Reaction Vessel (e.g., Microwave Vial) Malonate->ReactionVessel AlkylHalide R3-X AlkylHalide->ReactionVessel Base Base (e.g., K2CO3, NaH) Base->ReactionVessel Solvent Solvent (e.g., DMF) Solvent->ReactionVessel Filtration Filtration ReactionVessel->Filtration Reaction Mixture Evaporation Solvent Evaporation Filtration->Evaporation Purification Automated Chromatography Evaporation->Purification FinalProduct Diethyl 2-R1-2-R2-3-R3-malonate Purification->FinalProduct

Caption: General workflow for parallel alkylation of diethyl malonates.

G reagents Substituted Malonic Ester + Alkyl Halide enolate Enolate Formation (Base) reagents->enolate alkylation Nucleophilic Attack (SN2) enolate->alkylation product Alkylated Malonic Ester alkylation->product hydrolysis Ester Hydrolysis (Acid/Base) product->hydrolysis dicarboxylic Malonic Acid Derivative hydrolysis->dicarboxylic decarboxylation Decarboxylation (Heat) dicarboxylic->decarboxylation final_product Substituted Carboxylic Acid decarboxylation->final_product

Caption: Key steps in the malonic ester synthesis pathway.

Conclusion

This compound represents a valuable, pre-functionalized building block for parallel synthesis. Its moderate reactivity and reduced potential for side reactions compared to unsubstituted diethyl malonate make it an attractive option for the synthesis of specific target libraries. While direct, quantitative performance data in a high-throughput format is scarce, the principles of malonic ester synthesis suggest that it will perform reliably under optimized conditions, particularly when employing modern techniques like microwave-assisted synthesis or phase-transfer catalysis. The choice between this compound and its alternatives will ultimately depend on the specific synthetic goals, including the desired final product structure and the acceptable trade-offs between reactivity, yield, and purification effort. This guide provides a framework for making informed decisions in the design and execution of parallel synthesis campaigns.

References

Safety Operating Guide

Proper Disposal of Diethyl 2-ethyl-2-(p-tolyl)malonate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of diethyl 2-ethyl-2-(p-tolyl)malonate, ensuring the safety of laboratory personnel and environmental protection.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection A lab coat or other protective clothing to prevent skin contact.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if vapors are expected to be high.

II. Spill Management and Containment

In the event of a spill, immediate and appropriate action is crucial to prevent the spread of contamination.

Experimental Protocol for Spill Neutralization:

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure adequate ventilation.

  • Contain the Spill: Use an inert absorbent material such as sand, earth, or vermiculite to contain the spill.[1] Do not use combustible materials like sawdust.

  • Absorb the Material: Carefully absorb the spilled liquid with the inert material.

  • Collect the Waste: Using non-sparking tools, scoop the absorbed material into a suitable, sealable container for hazardous waste.[1]

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Dispose of Contaminated Materials: All materials used for cleanup, including contaminated clothing, must be placed in a sealed container and disposed of as hazardous waste.

III. Disposal Procedures

The disposal of this compound must be conducted in accordance with all applicable environmental regulations.

Step-by-Step Disposal Plan:

  • Waste Characterization: The waste must be characterized as hazardous. Due to its chemical nature as a malonic ester, it should be treated as a chemical waste.

  • Containerization: Place the waste material in a clearly labeled, sealed, and non-reactive container. Ensure the label includes the chemical name and any associated hazards.

  • Storage: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents.[2][3]

  • Professional Disposal: Arrange for the collection and disposal of the chemical waste through a licensed and certified hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.[4]

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation cluster_spill Spill Scenario cluster_disposal Disposal Path start Start: Unused or Waste This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Is there a spill? ppe->spill contain_spill Contain spill with inert absorbent material spill->contain_spill Yes containerize Place in a labeled, sealed container spill->containerize No collect_spill Collect absorbed material in a sealed container contain_spill->collect_spill storage Store in a designated hazardous waste area collect_spill->storage containerize->storage professional_disposal Contact licensed hazardous waste disposal service storage->professional_disposal end End: Proper Disposal professional_disposal->end

References

Personal protective equipment for handling Diethyl 2-ethyl-2-(p-tolyl)malonate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of Diethyl 2-ethyl-2-(p-tolyl)malonate in a laboratory setting. The following procedures are based on best practices for structurally similar malonate esters and are intended to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategorySpecification
Eye Protection Chemical safety goggles or eyeglasses with side shields conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Hand Protection Appropriate protective gloves to prevent skin exposure.[1] Nitrile rubber gloves are commonly recommended for handling similar chemicals, but glove compatibility should be verified.
Skin Protection A lab coat or other protective clothing should be worn to prevent skin contact.[1]
Respiratory Protection Typically not required when handled in a well-ventilated area or a chemical fume hood.[2] If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]

Safe Handling and Storage Protocol

Engineering Controls:

  • Work in a well-ventilated area. The use of a chemical fume hood is highly recommended to minimize inhalation exposure.

General Handling Procedures:

  • Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition. Locate the nearest eyewash station and safety shower.

  • Dispensing: Avoid breathing vapors, mist, or gas.[3] Prevent contact with skin and eyes.

  • Heating: Diethyl malonates are combustible liquids. Keep away from open flames, hot surfaces, and sources of ignition.

  • After Handling: Wash hands and any exposed skin thoroughly after handling.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]

  • Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.

Spill and Disposal Plan

Spill Response:

  • Evacuate: In case of a significant spill, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, absorb the chemical with an inert material such as vermiculite, sand, or earth.[1][4] Do not use combustible materials like sawdust.

  • Collection: Scoop up the absorbed material using non-sparking tools and place it into a suitable, labeled container for disposal.[1]

  • Decontamination: Clean the spill area with a suitable solvent, followed by washing with soap and water.

Disposal:

  • Dispose of this compound and any contaminated materials as hazardous waste.[4]

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in the regular trash.

Experimental Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Personal Protective Equipment prep_setup Set up in a Ventilated Fume Hood prep_ppe->prep_setup prep_materials Gather All Necessary Materials prep_setup->prep_materials handle_dispense Carefully Dispense Chemical prep_materials->handle_dispense Proceed to Handling handle_reaction Perform Experimental Procedure handle_dispense->handle_reaction handle_cleanup Clean Equipment and Workspace handle_reaction->handle_cleanup dispose_waste Collect Waste in a Labeled Container handle_cleanup->dispose_waste Proceed to Disposal dispose_ppe Dispose of Contaminated PPE dispose_waste->dispose_ppe dispose_final Arrange for Hazardous Waste Pickup dispose_ppe->dispose_final

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.